Product packaging for Boc-L-Tyrosinol(Cat. No.:CAS No. 282100-80-5)

Boc-L-Tyrosinol

Cat. No.: B1286463
CAS No.: 282100-80-5
M. Wt: 267.32 g/mol
InChI Key: KMVXZPOLHFZPKW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-L-Tyrosinol is a useful research compound. Its molecular formula is C14H21NO4 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4 B1286463 Boc-L-Tyrosinol CAS No. 282100-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579831
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-46-4, 282100-80-5
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83345-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical characteristics of N-tert-Butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), a key building block in peptide synthesis and pharmaceutical development.[1] This guide is intended to be a comprehensive resource, offering detailed data, experimental methodologies, and logical workflows to aid in its application in research and development.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol. This modification enhances its utility in complex organic synthesis by improving solubility and providing a stable, yet reactive, molecule.[1]

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₁NO₄[2][3]
Molecular Weight 267.33 g/mol [2][3][4]
Melting Point 115-122 °C[2][3]
118-120 °C[5][6]
Appearance White to off-white powder/solid[2]
Optical Rotation [α]D²⁰ -27 ± 2° (c=1 in EtOH)[2]
Boiling Point (Predicted) 551.8 ± 50.0 °C[5][6]
Density (Predicted) 1.189 ± 0.06 g/cm³[5][6]
pKa (Predicted) 9.97 ± 0.15[5][6]

Structural Influence on Physical Properties

The physical properties of this compound are directly influenced by its molecular structure, which contains several key functional groups: a bulky, non-polar Boc protecting group, a polar hydroxyl group, and a phenolic ring.

cluster_0 This compound Structure cluster_1 Key Functional Groups cluster_2 Influence on Physical Properties This compound This compound Boc_Group Boc Group (tert-butoxycarbonyl) This compound->Boc_Group Hydroxyl_Group Primary Alcohol (-CH₂OH) This compound->Hydroxyl_Group Phenolic_Ring Phenolic Ring This compound->Phenolic_Ring Optical_Activity Chirality (Optical Rotation) This compound->Optical_Activity Chiral center Solubility Solubility in Organic Solvents Boc_Group->Solubility Increases lipophilicity Hydroxyl_Group->Solubility Allows H-bonding Melting_Point Crystalline Solid (Defined Melting Point) Phenolic_Ring->Melting_Point π-stacking

Caption: Structural-property relationships of this compound.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[7]

Methodology: Capillary Method using a Digital Melting Point Apparatus

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 cm.[5] The tube is sealed at one end.

  • Apparatus Setup: The packed capillary tube is inserted into the heating block of the melting point apparatus alongside a calibrated thermometer.[4]

  • Approximate Determination: A rapid heating rate is initially used to determine an approximate melting point. The apparatus is then allowed to cool.

  • Accurate Determination: A second determination is performed with a slow heating rate (approximately 1-2°C per minute) near the expected melting point.[3]

  • Observation and Recording: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded.[4][5] The melting range is reported as t1-t2.

  • Verification: The procedure is repeated to ensure the value is consistent.

start Start prep Prepare Sample: Finely powder this compound and pack into capillary tube. start->prep setup Insert capillary and thermometer into melting point apparatus. prep->setup heat_fast Heat rapidly to find approximate melting range. setup->heat_fast cool Allow apparatus to cool. heat_fast->cool heat_slow Heat slowly (1-2°C/min) near approximate melting point. cool->heat_slow observe Observe sample through lens. heat_slow->observe record Record T₁ (first drop of liquid) and T₂ (completely liquid). observe->record end End record->end start Start calibrate Calibrate Polarimeter: Zero the instrument with a blank solvent-filled tube (Ethanol). start->calibrate prep Prepare Sample: Accurately weigh this compound and dissolve in Ethanol (c=1). calibrate->prep fill_tube Fill sample tube, ensuring no air bubbles are present. prep->fill_tube measure Place tube in polarimeter and measure the observed rotation (α). fill_tube->measure record Record the stable reading from the digital display or scale. measure->record calculate Calculate Specific Rotation: [α] = α / (l * c) record->calculate end End calculate->end start Start weigh Place a small, known amount of this compound into a test tube. start->weigh add_solvent Add a small portion of the test solvent to the tube. weigh->add_solvent shake Shake the tube vigorously. add_solvent->shake observe Observe the mixture. shake->observe decision Is the solid completely dissolved? observe->decision add_more Add another portion of solvent. decision->add_more No record_soluble Record as 'Soluble' in that solvent. decision->record_soluble Yes add_more->shake record_insoluble Record as 'Insoluble' or 'Partially Soluble'. add_more->record_insoluble If max volume reached end End record_soluble->end record_insoluble->end

References

Boc-L-Tyrosinol: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth overview of Boc-L-Tyrosinol, a critical chiral building block in modern drug discovery and peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides comprehensive data, experimental considerations, and a workflow for its application.

Core Compound Data

This compound, the N-tert-butoxycarbonyl protected form of L-Tyrosinol, is a stable derivative of the amino acid L-tyrosine, where the carboxylic acid has been reduced to a primary alcohol. This modification makes it a valuable intermediate for the synthesis of complex peptides and small molecule therapeutics, particularly in the field of neuroscience.

Below is a summary of its key quantitative properties:

PropertyValueCAS Number(s)
Molecular Weight 267.33 g/mol 83345-46-4
Molecular Formula C₁₄H₂₁NO₄220237-31-0

Synthesis and Application Workflow

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Discovery L-Tyrosine L-Tyrosine Boc_Protection Boc Protection (e.g., (Boc)₂O, base) L-Tyrosine->Boc_Protection Step 1 Boc-L-Tyrosine Boc-L-Tyrosine Boc_Protection->Boc-L-Tyrosine Reduction Carboxylic Acid Reduction (e.g., Borane reduction) Boc-L-Tyrosine->Reduction Step 2 This compound This compound Reduction->this compound Further_Modification Further Chemical Modification (e.g., etherification, esterification) This compound->Further_Modification Step 3 Bioactive_Molecule Bioactive Molecule Synthesis (e.g., peptide mimics, enzyme inhibitors) Further_Modification->Bioactive_Molecule G cluster_pathway Cellular Signaling Pathway This compound This compound Synthetic_Chemistry Synthetic Chemistry (Multi-step synthesis) This compound->Synthetic_Chemistry Final_Compound Final Bioactive Compound (e.g., Enzyme Inhibitor) Synthetic_Chemistry->Final_Compound Enzyme Enzyme Final_Compound->Enzyme Inhibition Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Enzyme->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response

An In-Depth Technical Guide to Boc-L-Tyrosinol: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Tyrosinol, a derivative of the amino acid L-tyrosine, is a valuable building block in the fields of peptide synthesis and medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the reduction of the carboxylic acid to a primary alcohol provide a stable and versatile intermediate for the synthesis of complex peptides and pharmacologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for this compound.

Chemical Structure and IUPAC Name

This compound is structurally characterized by a tyrosine backbone where the alpha-amino group is protected by a tert-butoxycarbonyl group, and the carboxylic acid moiety is reduced to a hydroxymethyl group.

IUPAC Name: tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₄H₂₁NO₄[1][2]
Molecular Weight 267.33 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 115-122 °C[2]
Optical Rotation [α]D²⁰ = -27 ± 2º (c=1 in EtOH)[3]
Solubility Soluble in methanol, ethanol, DMSO, and DMF.[4]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

Materials:

  • L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide in a suitable reaction vessel to create an alkaline environment.

  • To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane in batches while maintaining the alkaline pH with stirring.

  • Allow the reaction to proceed at room temperature with continuous stirring until the reaction is complete (monitoring by TLC is recommended).

  • Once the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove any unreacted (Boc)₂O and other non-polar impurities.

  • Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute solution of hydrochloric acid. This will precipitate the Boc-L-tyrosine.

  • Extract the precipitated Boc-L-tyrosine into an organic solvent such as ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-α-Boc-L-tyrosine. The product can be further purified by recrystallization if necessary.

Step 2: Reduction of N-α-Boc-L-tyrosine to this compound

Materials:

  • N-α-Boc-L-tyrosine

  • Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) and Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Borane-Tetrahydrofuran Complex:

  • Dissolve N-α-Boc-L-tyrosine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from L-tyrosine.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Reduction start L-Tyrosine proc1 Dissolve in aqueous base start->proc1 proc2 Add (Boc)₂O in Dioxane proc1->proc2 proc3 Reaction at Room Temperature proc2->proc3 proc4 Workup: Acidification & Extraction proc3->proc4 prod1 N-α-Boc-L-tyrosine proc4->prod1 proc5 Dissolve in anhydrous THF prod1->proc5 Intermediate proc6 Add BH₃·THF at 0 °C proc5->proc6 proc7 Reaction at Room Temperature proc6->proc7 proc8 Workup: Quenching & Extraction proc7->proc8 final_prod This compound proc8->final_prod

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its primary applications include:

  • Peptide Synthesis: It serves as a modified amino acid building block for the solid-phase and solution-phase synthesis of peptides. The primary alcohol allows for further modifications and the introduction of unique functionalities into the peptide chain.

  • Drug Development: The tyrosinol moiety is present in a number of natural products and pharmacologically active compounds. This compound provides a chiral starting material for the synthesis of these complex molecules, including potential enzyme inhibitors and receptor ligands.

  • Combinatorial Chemistry: Its structure is amenable to a variety of chemical transformations, making it a useful scaffold for the generation of compound libraries for high-throughput screening.

Conclusion

This technical guide has provided essential information on the chemical structure, physicochemical properties, and a detailed synthetic pathway for this compound. The provided experimental protocols offer a reliable methodology for the preparation of this important synthetic building block. The versatility and utility of this compound make it an indispensable tool for researchers and scientists in the ongoing development of novel peptides and therapeutic agents.

References

An In-depth Technical Guide to Boc-L-Tyrosinol: Synonyms, Alternative Names, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-Tyrosinol, a key building block in synthetic organic chemistry and drug discovery. This document details its various synonyms and alternative names, chemical properties, and provides illustrative experimental protocols. A key focus of this guide is to furnish researchers with the necessary information for the effective utilization of this compound in their work.

Chemical Identity and Nomenclature

This compound is a derivative of the natural amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is reduced to a hydroxyl group. This modification makes it a valuable chiral building block in the synthesis of peptidomimetics and other complex organic molecules. Due to its widespread use, it is known by several synonyms and alternative names in the scientific literature and chemical catalogs.

Tabulated Synonyms and Identifiers

For clarity and ease of reference, the various names and chemical identifiers for this compound are summarized in the table below. It is important to note that multiple CAS Numbers are often associated with this compound, which can be a source of confusion. Researchers should verify the specific CAS number with their supplier.

Identifier TypeValue
Systematic (IUPAC) Name tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate[1]
Common Synonyms Boc-L-Tyr-ol[2][3][4]
N-tert-butoxycarbonyl-L-tyrosinol
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propan-1-ol
tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate[5]
Carbamic acid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester[5]
CAS Numbers 83345-46-4[2][3][4][6]
220237-31-0[6]
282100-80-5 (for DL-isomer)[5]
Molecular Formula C14H21NO4[2][3][4][6]
Molecular Weight 267.32 g/mol [2][3][4][6]
InChI Key KMVXZPOLHFZPKW-NSHDSACASA-N[5][6]
MDL Number MFCD00270225[2][3][4]
PubChem CID 3455087[2][3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and application of this compound. While specific protocols for the synthesis of this compound from L-tyrosinol are not abundantly available in the literature, the following sections provide detailed methodologies for the synthesis of the closely related and commonly used precursor, N-Boc-L-tyrosine, and a general protocol for the purification of Boc-protected amino acids, which can be adapted for this compound.

Synthesis of N-Boc-L-tyrosine

A common route to this compound involves the protection of L-tyrosine to form N-Boc-L-tyrosine, followed by the reduction of the carboxylic acid. The following protocol details the synthesis of N-Boc-L-tyrosine.

Materials:

  • L-tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated potassium hydrogen sulfate (KHSO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flask, dissolve K₂CO₃ (1.5 equivalents) in a 1:1 mixture of water and dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add L-tyrosine (1.0 equivalent) to the cooled solution with stirring.

  • Add a solution of (Boc)₂O (1.0 equivalent) in dioxane to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • The following day, add water to the reaction mixture and then acidify to a pH of 4 with a saturated solution of KHSO₄.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine, which can be used in the next step without further purification.

Purification of Boc-Protected Amino Alcohols

Purification of the final this compound product is critical to remove any unreacted starting materials or byproducts. Column chromatography is an effective method for this purpose.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Dichloromethane (DCM)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of increasing polarity. A common mobile phase is a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.

  • Fraction Collection: Collect fractions as the components elute from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Application in Studying Signaling Pathways

While there is no direct evidence in the scientific literature of this compound being an endogenous signaling molecule, its structure makes it a valuable tool for researchers studying signaling pathways that involve tyrosine phosphorylation. Tyrosine kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases such as cancer.

This compound and its derivatives can be utilized as building blocks for the synthesis of inhibitors that target the ATP-binding site of tyrosine kinases. The protected amino and hydroxyl groups allow for selective modification and incorporation into larger molecular scaffolds designed to have high affinity and specificity for a particular kinase.

Illustrative Signaling Pathway: The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is a well-characterized signaling pathway that controls cell proliferation, differentiation, and survival. Tyrosine kinase receptors (RTKs) at the cell surface are often the initiators of this cascade. The diagram below illustrates a simplified representation of this pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Translocates & Phosphorylates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Gene Expression for

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

A researcher could synthesize a library of compounds derived from this compound to screen for inhibitory activity against kinases within this pathway, such as Raf or MEK. The tyrosinol scaffold provides a starting point for creating molecules that can compete with ATP for binding to the kinase domain, thereby blocking downstream signaling and inhibiting cell proliferation. This approach is fundamental to modern targeted cancer therapy.

References

Spectroscopic Characterization of Boc-L-Tyrosinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol), a crucial protected amino alcohol used in peptide synthesis and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectroscopic data, experimental protocols, and a logical workflow for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine where the carboxylic acid group is reduced to a primary alcohol and the amino group is protected by a tert-butoxycarbonyl (Boc) group.[2][3]

PropertyValueReference
Molecular Formula C₁₄H₂₁NO₄[1][2]
Molecular Weight 267.32 g/mol [1][2]
Appearance White to off-white powder[1][2]
Melting Point 115-122 °C[1]
Optical Rotation [α]D20 = -27 ± 2º (c=1 in EtOH)[1]
CAS Number 83345-46-4[1][2]

Spectroscopic Data

This section summarizes the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of this compound in solution.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.2d2HAr-H (ortho to -CH₂-)
~6.7-6.9d2HAr-H (ortho to -OH)
~4.8-5.0d1HNH
~3.8-4.0m1Hα-CH
~3.5-3.7m2HCH₂-OH
~2.7-2.9m2Hβ-CH₂
1.42s9H-C(CH₃)₃ (Boc)

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[4]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~156.0C=O (carbamate)
~155.0Ar-C (C-OH)
~130.0Ar-CH (ortho to -CH₂-)
~128.0Ar-C (ipso)
~115.0Ar-CH (ortho to -OH)
~79.0-C(CH₃)₃ (Boc)
~65.0CH₂-OH
~55.0α-CH
~37.0β-CH₂
~28.0-C(CH₃)₃ (Boc)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

Wavenumber (cm⁻¹)IntensityAssignment
3200–3600Strong, BroadO-H stretch (phenolic and alcohol)
~3350MediumN-H stretch (carbamate)
~2970, 2930MediumC-H stretch (aliphatic)
1700–1750StrongC=O stretch (carbamate)
~1510StrongN-H bend (amide II)
~1250StrongC-O stretch (carbamate)
~1170StrongC-O stretch (alcohol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

TechniqueIonization ModeCalculated m/zObserved m/zAssignment
ESI-MSPositive268.1543[M+H]⁺Molecular Ion + H⁺
ESI-MSPositive290.1362[M+Na]⁺Molecular Ion + Na⁺
ESI-MSPositive212.1070[M-tBu+H]⁺Loss of tert-butyl group
ESI-MSPositive168.1019[M-Boc+H]⁺Loss of Boc group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.[4]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.[4]

  • Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.[4]

  • Pulse Program: Standard single-pulse sequence.[4][5]

  • Number of Scans: 16-64 scans.[4][5]

  • Relaxation Delay: 1-2 seconds.[4][5]

  • Spectral Width: 0-12 ppm.

  • Processing: Fourier transform, phase correction, and baseline correction.[4]

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Standard proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more scans.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

  • Processing: Fourier transform, phase correction, and baseline correction.

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

  • Thoroughly grind 1-2 mg of dry this compound in an agate mortar.[4]

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[4]

  • Mix the sample and KBr by grinding until a fine, homogeneous powder is obtained.[4]

  • Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) to form a transparent or translucent pellet.[4]

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.[4]

  • Mode: Transmittance.[4]

  • Spectral Range: 4000-400 cm⁻¹.[4]

  • Resolution: 4 cm⁻¹.[4]

  • Number of Scans: 16-32 scans.[4]

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[5]

  • A small amount of formic acid or ammonium acetate can be added to promote ionization.[5]

Data Acquisition:

  • Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.[5]

  • Ionization Mode: Positive ion mode.[5]

  • Capillary Voltage: 3-4 kV.[5]

  • Nebulizing Gas: Nitrogen.[5]

  • Drying Gas Temperature: 250-350 °C.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Characterization Final Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly within peptide synthesis and the development of complex pharmaceutical compounds.[1] Its widespread use is attributed to its stability across a broad range of nucleophilic and basic conditions, combined with its facile and selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc group's core chemical properties, mechanisms of installation and cleavage, detailed experimental protocols, and its strategic application in multi-step synthesis.

Core Chemical Properties and Stability

The Boc group is chemically a carbamate, which reduces the nucleophilicity and basicity of the amine it protects.[3][4] Its stability profile is a key factor in its utility. The bulky tert-butyl group provides steric hindrance, and the carbamate linkage is resistant to many common reagents.[1]

Key Stability Characteristics:

  • Stable to Bases and Nucleophiles : The Boc group is resistant to hydrolysis under most basic conditions and is unreactive towards many nucleophiles.[5][6]

  • Stable to Catalytic Hydrogenation : Unlike the Carboxybenzyl (Cbz) group, the Boc group is stable under conditions of catalytic hydrogenation (e.g., H₂, Pd/C), allowing for the selective deprotection of Cbz in the presence of Boc.[4][7]

  • Acid Lability : The defining characteristic of the Boc group is its sensitivity to acid.[2] It is readily cleaved by strong to moderate acids, a property that is central to its use in synthesis.[8] This acid-labile nature allows for its selective removal without affecting other protecting groups like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[5][9]

Mechanism of Boc Protection

The introduction of the Boc group onto an amine is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[10][11] The reaction is a nucleophilic acyl substitution where the amine attacks one of the electrophilic carbonyl carbons of the anhydride.[4][7] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[7] This leaving group can subsequently decompose into the stable products carbon dioxide and tert-butoxide, which drives the reaction to completion.[4][11] While the reaction can proceed without a base, bases such as triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[4][10][12]

Mechanism of N-Boc protection using Boc anhydride.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed hydrolysis of the carbamate.[10] The mechanism involves three key steps:

  • Protonation : A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[13]

  • Formation of a tert-butyl Cation : The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable, resonance-stabilized tert-butyl carbocation and a carbamic acid intermediate.[3][13]

  • Decarboxylation : The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[7][13] The liberated amine is then protonated by the excess acid to form the corresponding amine salt.[13]

A potential side reaction during deprotection is the alkylation of other nucleophilic residues (e.g., tryptophan, methionine) by the tert-butyl cation.[12][13] This can be suppressed by adding "scavengers" like anisole, thioanisole, or dithiothreitol (DTT) to the reaction mixture to trap the electrophile.[12][13][14]

Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Data Presentation: Boc Protection and Deprotection Conditions

The selection of reagents and conditions for Boc protection and deprotection depends on the substrate's properties, including solubility and the presence of other functional groups.

Table 1: Common Conditions for N-Boc Protection of Amines

Reagent Base Solvent(s) Temperature Typical Yield Reference(s)
(Boc)₂O NaOH Water / THF 0°C to RT High [10][12]
(Boc)₂O Triethylamine (TEA) THF, DCM, MeOH Room Temperature >90% [4][15]
(Boc)₂O 4-DMAP Acetonitrile Room Temperature High [12]
(Boc)₂O NaHCO₃ Chloroform / Water Reflux High [10][12]

| (Boc)₂O | None (Catalyst-free) | Water / Acetone | Room Temperature | 85-98% |[6] |

Table 2: Common Conditions for N-Boc Deprotection

Reagent(s) Solvent(s) Temperature Typical Reaction Time Notes Reference(s)
Trifluoroacetic Acid (TFA) (25-50%) Dichloromethane (DCM) Room Temperature 30 min - 2 hr Most common method in peptide synthesis. [8][13][16]
Hydrochloric Acid (HCl) (e.g., 4M) Dioxane, Methanol, Ethyl Acetate Room Temperature 1 - 3 hr Common, effective alternative to TFA. [10][12][17]
Phosphoric Acid (aq.) THF Room Temperature High Yielding Environmentally benign option. [5]
Aluminum Chloride (AlCl₃) - - - Selective cleavage in presence of other groups. [12]
Trimethylsilyl Iodide (TMSI), then MeOH - - - For substrates sensitive to harsh acids. [12]
Thermal (No acid catalyst) MeOH, TFE, Toluene 120 - 240°C 30 - 60 min Useful in continuous flow systems. [18]

| Water | Water | Reflux (90-100°C) | < 15 min | Green chemistry approach; no added reagents. |[19] |

Orthogonal Protection Strategies

The true synthetic power of the Boc group is realized when it is used in an orthogonal strategy with other protecting groups.[9] This allows for the selective deprotection and modification of different functional groups within the same molecule.[9]

  • Boc/Fmoc Strategy : In modern peptide synthesis, the Boc group is often replaced by the base-labile Fmoc group for Nα-protection.[4] However, the Boc group remains crucial for protecting the side chains of certain amino acids (e.g., Lysine, Tryptophan).[4] The Fmoc group can be removed with a base (e.g., piperidine) without affecting the acid-labile Boc group on the side chain.[7]

  • Boc/Cbz Strategy : The Cbz group is removed by catalytic hydrogenolysis.[7] A Boc group is stable to these conditions, while a Cbz group is stable to the acidic conditions (like TFA) used to remove Boc.[2] This orthogonality is frequently exploited in solution-phase synthesis.[7]

Orthogonal_Strategy Start Polyfunctional Molecule (e.g., H₂N-R(NH-Boc)-COOH) FmocProtect Protect Amine with Fmoc Fmoc-NH-R(NH-Boc)-COOH Start->FmocProtect Step 1 Couple Couple Carboxyl Group Fmoc-NH-R(NH-Boc)-CO-R' FmocProtect->Couple Step 2 FmocDeprotect Fmoc Deprotection (Base: Piperidine) H₂N-R(NH-Boc)-CO-R' Couple->FmocDeprotect Step 3 ModifyAmine Modify Free Amine R''-NH-R(NH-Boc)-CO-R' FmocDeprotect->ModifyAmine Step 4 BocDeprotect Boc Deprotection (Acid: TFA) R''-NH-R(NH₂)-CO-R' ModifyAmine->BocDeprotect Step 5 Final Final Modified Molecule BocDeprotect->Final Step 6 Experimental_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection p1 Dissolve Amine & Add Base p2 Add (Boc)₂O p1->p2 p3 Stir at RT (Monitor by TLC) p2->p3 p4 Aqueous Work-up & Extraction p3->p4 p5 Purify (Chromatography) p4->p5 d1 Dissolve Boc-Amine in DCM p5->d1 Isolated Boc-Protected Amine d2 Add Acid (e.g., TFA) at 0°C d1->d2 d3 Stir at RT (Monitor by TLC) d2->d3 d4 Concentrate in vacuo d3->d4 d5 Isolate Amine Salt d4->d5

References

The Versatile Role of Boc-L-Tyrosinol in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a valuable chiral building block and synthetic intermediate with diverse applications in biochemistry, medicinal chemistry, and drug discovery. As a derivative of the naturally occurring amino acid L-tyrosine, it offers a unique combination of a protected amine, a primary alcohol, and a phenolic side chain, making it a versatile tool for the synthesis of complex molecules. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive compounds, particularly as a precursor for enzyme inhibitors and in peptide chemistry. This document includes a compilation of relevant quantitative data, detailed experimental protocols, and visual representations of key biochemical pathways and workflows to facilitate its practical application in a research setting.

Introduction

This compound is a protected amino alcohol derived from L-tyrosine. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthetic manipulations and can be readily removed under acidic conditions.[1] The primary alcohol offers a reactive handle for esterification, etherification, or conversion to other functional groups, while the phenolic hydroxyl group of the tyrosine side chain allows for further modifications, making it a trifunctional building block. These structural features make this compound an attractive starting material for the synthesis of peptidomimetics, enzyme inhibitors, and chiral ligands for asymmetric synthesis.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 83345-46-4
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.33 g/mol
Appearance White to off-white powder
Melting Point 115-122 °C
Optical Rotation [α]D²⁰ = -27 ± 2º (c=1 in EtOH)
Purity ≥99% (HPLC)
Solubility Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)

Core Applications in Biochemistry

Building Block for Bioactive Molecules: Synthesis of Celastrol Derivatives

This compound serves as a valuable precursor for the synthesis of derivatives of natural products with therapeutic potential. A prominent example is the modification of Celastrol, a pentacyclic triterpenoid with potent anti-cancer properties. The carboxylic acid group of Celastrol can be derivatized with amino acid esters to enhance its cytotoxic activity and improve its pharmacological profile. While direct use of this compound is not explicitly detailed, the synthesis of Celastrol-amino acid ester conjugates using Boc-protected amino acids, including Boc-L-Tyrosine, is well-documented. The primary alcohol of this compound offers a potential point of attachment to Celastrol, creating novel derivatives with potentially enhanced efficacy.

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various Celastrol derivatives conjugated with amino acid esters against different cancer cell lines. This data highlights the potential for creating highly potent anti-cancer agents by modifying Celastrol with amino acid-based moieties, a strategy where this compound could be a key starting material.

CompoundCell LineIC₅₀ (µM)
Celastrol-L-Tyrosine Methyl Ester HeLa0.371
A5490.237
Celastrol-L-Leucine Methyl Ester HeLa0.235
A5490.109
Celastrol (Parent Compound)HeLa>10
A549>10
Cisplatin (Positive Control)HeLa8.5
A54912.3

Table adapted from data presented in the synthesis and biological evaluation of Celastrol derivatives with amino acid chains.[1]

This protocol describes a general method for the coupling of a Boc-protected amino acid to Celastrol. This can be adapted for Boc-L-Tyrosine, which is a direct precursor to this compound.

Materials:

  • Celastrol

  • Boc-L-Tyrosine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction:

    • To a solution of Celastrol (1 equivalent) and Boc-L-Tyrosine (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

    • Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected Celastrol-L-Tyrosine ester.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected conjugate in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene to remove residual TFA.

    • The resulting Celastrol-L-Tyrosine ester can be further purified if necessary.

G Celastrol Celastrol Coupling Coupling (DCC, DMAP) Celastrol->Coupling Boc_Tyr Boc-L-Tyrosine Boc_Tyr->Coupling Boc_Conj Boc-Protected Celastrol-Tyrosine Conjugate Coupling->Boc_Conj Deprotection Boc Deprotection (TFA) Boc_Conj->Deprotection Final_Conj Celastrol-Tyrosine Conjugate Deprotection->Final_Conj

Role in Modulating Signaling Pathways

Compounds derived from Celastrol have been shown to exert their cytotoxic effects by modulating several key signaling pathways involved in cell survival and apoptosis. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Celastrol and its derivatives can disrupt the interaction between Heat Shock Protein 90 (Hsp90) and its co-chaperone Cdc37. This interaction is critical for the stability and function of numerous oncogenic client proteins, including protein kinases. Inhibition of this pathway leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_0 Normal Chaperone Function Hsp90 Hsp90 Cdc37 Cdc37 Client_Kinase Unfolded Client Kinase Complex Hsp90-Cdc37-Kinase Complex Degradation Kinase Degradation (Proteasome) Complex->Degradation Active_Kinase Folded/Active Kinase Celastrol_Deriv Celastrol Derivative Celastrol_Deriv->Complex Disrupts Interaction

Celastrol derivatives induce apoptosis through multiple interconnected signaling pathways, often initiated by the generation of Reactive Oxygen Species (ROS).

  • ROS-Mediated Mitochondrial Pathway: Increased ROS levels lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, culminating in apoptosis.

  • PI3K/AKT Pathway: Inhibition of the PI3K/AKT signaling pathway, a key regulator of cell survival, further promotes apoptosis.

  • JNK Pathway: Activation of the c-Jun N-terminal kinase (JNK) pathway, a component of the MAPK signaling cascade, is also implicated in Celastrol-induced apoptosis.

G Celastrol_Deriv Celastrol Derivative ROS ROS Generation Celastrol_Deriv->ROS PI3K_AKT PI3K/AKT Pathway Celastrol_Deriv->PI3K_AKT JNK JNK Pathway Celastrol_Deriv->JNK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis PI3K_AKT->Apoptosis Inhibition of survival JNK->Apoptosis

Peptide Synthesis and Peptidomimetics

This compound is an important building block in solid-phase peptide synthesis (SPPS) and for the creation of peptidomimetics. The primary alcohol can be incorporated into peptide backbones or used as a C-terminal modification, potentially altering the peptide's conformation, stability, and biological activity.

The following is a generalized protocol for a single coupling cycle in Boc-SPPS.

Materials:

  • Boc-protected amino acid (e.g., this compound derivative)

  • Peptide synthesis resin with a free amine group

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v)

  • Diisopropylethylamine (DIEA) in DCM (e.g., 10% v/v)

  • Coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma Pure)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection: Swell the resin in DCM. Treat the resin with TFA/DCM to remove the N-terminal Boc group. Wash the resin with DCM and then DMF.

  • Neutralization: Treat the resin with DIEA/DCM to neutralize the protonated amine. Wash with DMF.

  • Coupling: Pre-activate the incoming Boc-amino acid with the coupling reagent in DMF. Add the activated amino acid solution to the resin and agitate until the coupling is complete (monitor with a Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents. The resin is now ready for the next coupling cycle.

G Start Resin-Bound Peptide (Boc-Protected N-terminus) Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA, Coupling Reagent) Neutralization->Coupling End Resin-Bound Peptide (N+1 residues, Boc-Protected) Coupling->End End->Deprotection Next Cycle

Chiral Auxiliary in Asymmetric Synthesis
Bioconjugation

The primary alcohol of this compound provides a handle for bioconjugation, allowing for its attachment to proteins, antibodies, or other biomolecules.[4] This can be achieved through various chemical strategies, such as esterification to carboxylic acid groups on the biomolecule. Such conjugation can be used to introduce a tyrosine-like moiety with a protected amine for further functionalization, or to attach small molecules for targeted delivery or diagnostic purposes. Detailed protocols for the specific use of this compound in bioconjugation are not extensively reported, but general methods for alcohol conjugation can be adapted.

Conclusion

This compound is a highly versatile and valuable compound in the field of biochemistry and drug development. Its unique trifunctional nature allows for its use as a key building block in the synthesis of complex bioactive molecules, including potent anti-cancer agents derived from natural products like Celastrol. Furthermore, its application in peptide synthesis and potential as a chiral auxiliary and in bioconjugation underscore its broad utility. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a practical resource for researchers looking to harness the potential of this compound in their scientific endeavors. Further research into its applications, particularly as a chiral auxiliary and in specific bioconjugation strategies, is warranted and expected to unveil new opportunities for this remarkable molecule.

References

Initial Investigations into the Biological Activity of Boc-L-Tyrosinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) is a chiral building block and a derivative of the amino acid L-tyrosine, distinguished by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and the reduction of the carboxylic acid to a primary alcohol.[1] While extensively utilized in peptide synthesis and as an intermediate in the creation of more complex molecules, initial investigations into the intrinsic biological activities of this compound itself are emergent.[2][3] This technical guide summarizes the early findings on the biological activities of this compound, with a primary focus on its antioxidant properties. Furthermore, it outlines detailed experimental protocols for assessing its potential antioxidant, antibacterial, and antiproliferative effects to guide future research endeavors.

Introduction

This compound's structure, featuring a phenolic hydroxyl group, imparts potential for various biological interactions.[3] The Boc protecting group enhances its stability, allowing for controlled participation in biochemical reactions.[2] While much of the research has centered on its utility in synthetic chemistry, preliminary studies and the activities of related L-tyrosine derivatives suggest that this compound may possess inherent antioxidant, antibacterial, and antiproliferative properties.[2] This guide serves as a foundational resource for researchers initiating studies into the biological profile of this compound.

Quantitative Data on Biological Activity

Initial screening of the biological activity of this compound has primarily focused on its antioxidant potential. The following table summarizes the available quantitative data.

Table 1: Antioxidant Activity of this compound and Reference Compounds [2]

CompoundIC50 (µM)Assay
This compound 25 DPPH Radical Scavenging Assay
L-Tyrosine30DPPH Radical Scavenging Assay
Ascorbic Acid20DPPH Radical Scavenging Assay

Note: As of the latest literature review, specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 values) for the antibacterial and antiproliferative activities of this compound itself have not been extensively reported. Research has largely focused on more complex derivatives.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable research. The following sections provide established protocols for investigating the biological activities of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from L-tyrosine.

Step 1: Protection of the Amino Group of L-Tyrosine L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as sodium hydroxide, in an aqueous solution. This step yields N-Boc-L-tyrosine.

Step 2: Reduction of the Carboxylic Acid The carboxylic acid group of N-Boc-L-tyrosine is then reduced to a primary alcohol to yield this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the this compound dilutions to the respective wells.

  • Include a control well with DPPH solution and methanol only.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Antibacterial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

  • Perform serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Antiproliferative Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizations: Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms, the following diagrams are provided.

Synthesis_Workflow Synthesis of this compound L_Tyrosine L-Tyrosine N_Boc_Tyrosine N-Boc-L-Tyrosine L_Tyrosine->N_Boc_Tyrosine Step 1: Protection Boc_Anhydride Boc Anhydride (Boc)₂O in base Boc_L_Tyrosinol This compound N_Boc_Tyrosine->Boc_L_Tyrosinol Step 2: Reduction Reducing_Agent Reducing Agent DPPH_Assay_Workflow DPPH Radical Scavenging Assay Workflow Prepare_Solutions Prepare DPPH and This compound Solutions Mix_Solutions Mix DPPH and Test Compound in 96-well plate Prepare_Solutions->Mix_Solutions Incubate Incubate in Dark (30 min) Mix_Solutions->Incubate Measure_Absorbance Measure Absorbance (517 nm) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50 Potential_Antioxidant_Mechanism Potential Antioxidant Mechanism of Action Boc_L_Tyrosinol This compound (Phenolic -OH group) Donates_H Donates Hydrogen Atom Boc_L_Tyrosinol->Donates_H Free_Radical Free Radical (R•) Free_Radical->Donates_H Neutralized_Radical Neutralized Radical (RH) Donates_H->Neutralized_Radical Boc_L_Tyrosinol_Radical This compound Radical (Stabilized) Donates_H->Boc_L_Tyrosinol_Radical

References

The Pivotal Role of Boc-L-Tyrosinol as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceutical development and materials science. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, Boc-L-Tyrosinol, a derivative of the naturally occurring amino acid L-tyrosine, has emerged as a versatile and highly valuable chiral synthon. Its unique structural features—a primary alcohol, a protected amine, and a phenolic side chain—offer a trifecta of reactive handles for strategic chemical modifications. This technical guide provides a comprehensive overview of this compound's role as a chiral building block, detailing its application in the total synthesis of natural products, the development of chiral auxiliaries and ligands, and the synthesis of potent therapeutic agents.

Core Applications of this compound

The utility of this compound as a chiral building block is extensive, with significant applications in several key areas of synthetic chemistry.

Total Synthesis of Natural Products

This compound and its derivatives are instrumental in the total synthesis of complex natural products, where the introduction of specific stereocenters is crucial for biological activity. A notable example is the enantioselective total synthesis of epicoccin G , a dithiodiketopiperazine with potent biological properties. The synthesis utilizes a building block derived from N-Boc-L-tyrosine, the precursor to this compound.

Quantitative Data: Total Synthesis of Epicoccin G

The following table summarizes the yields for key steps in the synthesis of a central intermediate for epicoccin G, starting from an N-Boc-L-tyrosine derived building block.

StepTransformationYield (%)
1Bicyclic enone formation (overall)51
2BOP-Cl facilitated amide coupling86
3Ring closure to pentacyclic system (2 steps)77
4Bis-trifluoroacetate formation69
5Palladium-catalyzed diene formation90

Experimental Workflow: Total Synthesis of Epicoccin G Intermediate

The logical progression of the synthesis, starting from the N-Boc-L-tyrosine derived building block, is depicted in the following workflow diagram.

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Target Intermediate N-Boc-L-Tyrosine_Derivative N-Boc-L-Tyrosine Derivative Bicyclic_Hydroxy_Enone Bicyclic Hydroxy Enone N-Boc-L-Tyrosine_Derivative->Bicyclic_Hydroxy_Enone Known two-step procedure Bicyclic_Enone Bicyclic Enone Bicyclic_Hydroxy_Enone->Bicyclic_Enone Deoxygenation (51% overall yield) Dimerization Dimerization Bicyclic_Enone->Dimerization BOP-Cl coupling (86% yield) Pentacyclic_System Pentacyclic System Dimerization->Pentacyclic_System Ring Closure (77% yield) Bis_diene_Intermediate Bis-diene Intermediate Pentacyclic_System->Bis_diene_Intermediate Diene Formation (69% then 90% yield) Epicoccin_G_Intermediate Epicoccin G Intermediate Bis_diene_Intermediate->Epicoccin_G_Intermediate

Workflow for the synthesis of a key intermediate in the total synthesis of Epicoccin G.
Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries and ligands, which are pivotal in asymmetric catalysis. These chiral molecules temporarily associate with a substrate to direct the stereochemical outcome of a reaction, leading to the formation of a desired enantiomer with high selectivity.

Application in Asymmetric Aldol Reactions:

Oxazolidinones, readily synthesized from amino alcohols like this compound, are powerful chiral auxiliaries in asymmetric aldol reactions. By attaching the oxazolidinone to a carbonyl compound, the steric bulk of the auxiliary directs the approach of an aldehyde, resulting in high diastereoselectivity of the aldol product.

Application in Asymmetric Hydrogenation:

This compound can be converted into chiral phosphine ligands. These ligands coordinate to transition metals, such as rhodium or iridium, to form catalysts that mediate the asymmetric hydrogenation of prochiral olefins, yielding chiral products with high enantiomeric excess.

Quantitative Data: Representative Asymmetric Transformations

The following table presents typical quantitative data for asymmetric reactions employing chiral auxiliaries and ligands derived from amino acids, demonstrating the high levels of stereocontrol achievable.

Reaction TypeChiral DirectorSubstrateYield (%)Diastereomeric Ratio / Enantiomeric Excess (%)
Asymmetric Aldol ReactionOxazolidinone AuxiliaryAldehyde>80dr ≥ 19:1
Asymmetric HydrogenationChiral Phosphine-Phosphite LigandDehydroamino ester>9550% ee
Synthesis of Opioid Peptidomimetics

This compound and its analogues are crucial building blocks in the synthesis of opioid peptidomimetics, which are compounds designed to mimic the structure and function of endogenous opioid peptides. A significant modification is the use of 2',6'-dimethyl-L-tyrosine (Dmt), an unnatural amino acid synthesized from a Boc-L-tyrosine precursor. This modification often enhances the potency and selectivity of the resulting ligands for opioid receptors.

Quantitative Data: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of various opioid peptidomimetics, including those containing the Dmt moiety, for the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

CompoundMOR Ki (nM)DOR Ki (nM)KOR Ki (nM)
[Dmt]DALDA0.13447-
RP-170<1-1-10
RP-171~50No bindingNo binding
Nalfurafine4.20-0.32
Compound 11<0.20.64<0.2

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in synthesis. Below are representative experimental protocols.

Protocol 1: Reduction of N-Boc-L-tyrosine to this compound

This protocol describes the foundational step of converting the carboxylic acid of N-Boc-L-tyrosine to the primary alcohol of this compound.

Materials:

  • N-Boc-L-tyrosine

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve N-Boc-L-tyrosine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (1.5 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of a Chiral Oxazolidinone from this compound

This protocol outlines the synthesis of a chiral oxazolidinone, a key intermediate for use as a chiral auxiliary.

Materials:

  • This compound

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine

  • Phosgene or a phosgene equivalent (e.g., triphosgene)

Procedure:

  • To a solution of this compound (1 equivalent) in acetone, add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the formation of the acetonide-protected intermediate is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain the protected amino alcohol.

  • Dissolve the protected amino alcohol in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.2 equivalents) followed by the slow addition of a solution of phosgene or a phosgene equivalent in DCM.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral oxazolidinone.

Logical Relationship: From this compound to Chiral Control

The following diagram illustrates the logical flow from this compound to its application in asymmetric synthesis.

G This compound This compound Chiral_Auxiliary Chiral Auxiliary (e.g., Oxazolidinone) This compound->Chiral_Auxiliary Chiral_Ligand Chiral Ligand (e.g., Phosphine) This compound->Chiral_Ligand Asymmetric_Reaction Asymmetric Reaction (e.g., Aldol, Hydrogenation) Chiral_Auxiliary->Asymmetric_Reaction Chiral_Ligand->Asymmetric_Reaction Enantiomerically_Enriched_Product Enantiomerically Enriched Product Asymmetric_Reaction->Enantiomerically_Enriched_Product

The role of this compound in enabling asymmetric synthesis.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ready availability from the chiral pool and its versatile chemical handles make it an indispensable tool for the construction of complex, enantiomerically pure molecules. From the total synthesis of intricate natural products to the design of highly effective chiral auxiliaries and the development of next-generation therapeutics, the applications of this compound are both broad and impactful. For researchers and drug development professionals, a thorough understanding of the synthetic strategies and experimental protocols involving this chiral building block is essential for advancing the frontiers of chemical synthesis and medicinal chemistry.

Methodological & Application

Synthesis of Boc-L-Tyrosinol from L-Tyrosine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, two-step protocol for the synthesis of Boc-L-Tyrosinol, a valuable chiral building block in peptide synthesis and drug development. The synthesis commences with the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-L-tyrosine. The subsequent reduction of the carboxylic acid functionality to a primary alcohol is achieved through a mild and efficient one-pot procedure utilizing 1,1'-carbonyldiimidazole (CDI) and sodium borohydride (NaBH₄). This protocol offers high yields and maintains the stereochemical integrity of the starting material.

Introduction

L-Tyrosinol and its protected derivatives are crucial intermediates in the synthesis of complex peptides and pharmacologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1] The conversion of the carboxylic acid of L-tyrosine to a primary alcohol opens up avenues for further chemical modifications, such as esterification, oxidation, or substitution.[1] This document outlines a reliable and reproducible protocol for the synthesis of this compound from the readily available amino acid L-tyrosine.

Overall Reaction Scheme

Synthesis_Scheme L_Tyrosine L-Tyrosine Boc_Tyrosine N-Boc-L-Tyrosine L_Tyrosine->Boc_Tyrosine (Boc)₂O, Base Dioxane/H₂O Boc_Tyrosinol This compound Boc_Tyrosine->Boc_Tyrosinol 1. CDI, THF 2. NaBH₄, H₂O

Caption: Overall synthetic route from L-Tyrosine to this compound.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-Tyrosine

This procedure involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated potassium hydrogen sulfate (KHSO₄) solution or 1N HCl

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve potassium carbonate (3.0 eq.) in a 1:1 mixture of water and dioxane.[2] Alternatively, dissolve L-tyrosine in an aqueous solution of sodium hydroxide to achieve a pH ≥ 12.[3]

  • Cool the solution to 0 °C in an ice bath.

  • Add L-tyrosine (1.0 eq.) to the cooled solution.

  • Add a solution of di-tert-butyl dicarbonate (1.0 eq.) in dioxane to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.[2]

  • After the reaction is complete, add water to the mixture.

  • Acidify the aqueous layer to pH 3-4 with a saturated solution of KHSO₄ or 1N HCl.[2][4]

  • Extract the product with ethyl acetate (3 x volumes).[2]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield N-Boc-L-tyrosine as a white foam or yellow oil.[1][2] The product can be further purified by recrystallization from ethyl acetate/hexane.[4]

Step 2: Synthesis of this compound from N-Boc-L-Tyrosine

This one-pot procedure describes the reduction of the carboxylic acid of N-Boc-L-tyrosine to a primary alcohol.

Materials:

  • N-Boc-L-Tyrosine

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of N-Boc-L-tyrosine (1.0 eq.) in anhydrous THF, add CDI (1.3 eq.) at room temperature.[5]

  • Stir the solution for approximately 10 minutes.[5]

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of NaBH₄ (1.7 eq.) in water.

  • Add the NaBH₄ solution in one portion to the cooled reaction mixture.[5]

  • Stir the resulting solution for 30 minutes at 0 °C.[5]

  • Quench the reaction by adding 1N HCl.

  • Extract the product with ethyl acetate (2 x volumes).[5]

  • Combine the organic extracts and wash with saturated NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[5] The product can be purified by passing it through a short pad of silica gel.[5]

Data Presentation

StepProductStarting MaterialReagentsSolventReaction TimeYieldPurityReference
1N-Boc-L-TyrosineL-Tyrosine(Boc)₂O, K₂CO₃Dioxane/H₂OOvernight94%>99% (after cryst.)[2],[3]
1N-Boc-L-TyrosineL-Tyrosine(Boc)₂O, NaOHDioxane/H₂O18 h92%Not specified[1]
2This compoundN-Boc-L-TyrosineCDI, NaBH₄THF/H₂O~40 minHigh (e.g., 88% for a similar substrate)>99% ee[5]

Experimental Workflow

G cluster_0 Step 1: Boc Protection of L-Tyrosine cluster_1 Step 2: Reduction to this compound A Dissolve base in Dioxane/H₂O B Cool to 0°C A->B C Add L-Tyrosine B->C D Add (Boc)₂O solution C->D E Stir at RT overnight D->E F Work-up: - Acidification - Extraction with EtOAc - Drying and solvent removal E->F G N-Boc-L-Tyrosine F->G H Dissolve N-Boc-L-Tyrosine in THF G->H Proceed to next step I Add CDI, stir for 10 min H->I J Cool to 0°C I->J K Add aqueous NaBH₄ solution J->K L Stir for 30 min K->L M Work-up: - Quench with HCl - Extraction with EtOAc - Washing and drying L->M N This compound M->N

Caption: Workflow for the synthesis of this compound from L-Tyrosine.

References

Application Notes: Standard Procedure for the N-Boc Protection of Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) serves as the standard reagent for this transformation.[1][3]

This document provides a detailed protocol for the selective N-protection of tyrosinol. Tyrosinol, a chiral amino alcohol, contains a primary amine and a phenolic hydroxyl group. The presented protocol is optimized for the chemoselective protection of the more nucleophilic amino group over the phenolic hydroxyl group, yielding N-(tert-butoxycarbonyl)-tyrosinol (N-Boc-tyrosinol).

Chemical Reaction Scheme

The reaction involves the nucleophilic attack of the primary amine of tyrosinol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by a mild base.

Caption: Reaction scheme for the N-Boc protection of tyrosinol.

Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of N-Boc-tyrosinol on a 10 mmol scale.

Materials and Reagents:

  • L-Tyrosinol (1.67 g, 10.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (2.40 g, 11.0 mmol, 1.1 eq.)

  • Sodium bicarbonate (NaHCO₃) (1.68 g, 20.0 mmol, 2.0 eq.)

  • Tetrahydrofuran (THF), reagent grade (50 mL)

  • Deionized Water (50 mL)

  • Ethyl Acetate (EtOAc), reagent grade (~200 mL)

  • Saturated aqueous sodium chloride solution (Brine) (~50 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Equipment:

  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve L-tyrosinol (1.67 g, 10.0 mmol) and sodium bicarbonate (1.68 g, 20.0 mmol) in a mixture of 50 mL of THF and 50 mL of deionized water. Stir the suspension at room temperature until the solids are mostly dissolved.

  • Addition of Boc Anhydride: To the stirring suspension, add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction mixture to stir vigorously at room temperature overnight (12-16 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50-70% Ethyl Acetate in Hexane. The product, N-Boc-tyrosinol, will have a higher Rf value than the starting material, tyrosinol.

  • Work-up:

    • After the reaction is complete, remove the THF using a rotary evaporator.

    • Dilute the remaining aqueous mixture with 50 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, typically as a viscous oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure N-Boc-tyrosinol.

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Experimental Workflow

A Dissolve Tyrosinol & NaHCO₃ in THF/Water B Add (Boc)₂O (1.1 eq) A->B C Stir at Room Temperature (12-16 h) B->C D Monitor by TLC C->D E Remove THF (Rotary Evaporator) D->E Reaction Complete F Aqueous Workup: Extract with Ethyl Acetate (3x) E->F G Wash with Brine F->G H Dry Organic Layer (e.g., MgSO₄) G->H I Concentrate Under Vacuum H->I J Purify by Flash Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General workflow for the Boc protection of tyrosinol.

Data Presentation

The following tables summarize typical reaction parameters and expected analytical data for the synthesis of N-Boc-tyrosinol.

Table 1: Summary of Reaction Parameters

ParameterValue/ConditionPurpose
Tyrosinol1.0 equivalentStarting Material
(Boc)₂O1.1 equivalentsProtecting Agent
BaseNaHCO₃ (2.0 eq.)Activates the amine
SolventTHF / Water (1:1)Dissolves reactants
TemperatureRoom TemperatureMild reaction condition
Reaction Time12 - 16 hoursTo ensure completion

Table 2: Expected Product Characteristics

PropertyExpected ResultNotes
Yield 85-95%After chromatographic purification.
Appearance White to off-white solid or viscous oil.
¹H NMR δ (ppm) ~7.05 (d, 2H), ~6.70 (d, 2H), ~4.8 (br s, 1H, NH), ~3.9-4.1 (m, 1H), ~3.5 (t, 2H), ~2.7 (t, 2H), 1.40 (s, 9H).Chemical shifts are approximate and depend on the solvent (e.g., CDCl₃, CD₃OD).[4][5]
¹³C NMR δ (ppm) ~156.5, ~155.8, ~130.5, ~129.0, ~115.5, ~80.0, ~64.0, ~55.0, ~38.0, ~28.5.Chemical shifts are approximate and depend on the solvent.[4][6]
Mass Spec (ESI+) m/z [M+Na]⁺ calculated for C₁₄H₂₁NO₄Na: 290.1368; found: ~290.1370Confirms the molecular weight of the product.

Troubleshooting and Safety

  • Formation of Di-protected Byproduct: The use of strong bases or a large excess of Boc anhydride can lead to the formation of N,O-bis(Boc)-tyrosinol. Using a mild base like NaHCO₃ and limiting the excess of (Boc)₂O to ~1.1 equivalents minimizes this side reaction.[7] If formed, the less polar di-protected product can typically be separated by silica gel chromatography.

  • Safety Precautions:

    • Di-tert-butyl dicarbonate is toxic upon inhalation and should be handled in a well-ventilated fume hood.[1]

    • Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for Boc-L-Tyrosinol in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-tert-butyloxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) in solid-phase peptide synthesis (SPPS). This document outlines the foundational principles, detailed experimental protocols for the incorporation of a C-terminal tyrosinol residue, and potential applications of the resulting peptide alcohols.

Introduction to this compound in SPPS

Solid-phase peptide synthesis is a cornerstone of peptide chemistry, enabling the stepwise construction of peptide chains on a solid support.[1] The Boc (tert-butyloxycarbonyl) protection strategy is a well-established method, particularly advantageous for synthesizing hydrophobic peptides and those with sensitive moieties.[2] this compound is an amino acid derivative where the C-terminal carboxylic acid is reduced to a primary alcohol. This modification prevents its use as a standard building block within a peptide chain via conventional amide bond formation. Instead, this compound is primarily utilized to generate peptides with a C-terminal alcohol, known as peptide alcohols. These modified peptides are of significant interest in drug discovery as they can exhibit altered biological activities, improved stability, and different pharmacokinetic profiles compared to their corresponding peptide acids or amides.[3][4]

The synthesis of peptide alcohols using this compound in SPPS involves three main stages:

  • Attachment (Loading): Covalent linkage of this compound to a suitable solid support (resin).

  • Elongation: Stepwise addition of Boc-protected amino acids to the resin-bound tyrosinol.

  • Cleavage and Deprotection: Release of the fully assembled peptide alcohol from the resin and removal of all protecting groups.

Data Presentation: Representative Synthesis Parameters

The following table summarizes representative quantitative data for the synthesis of a model peptide alcohol using this compound on a 2-chlorotrityl chloride resin. These values are based on established protocols for similar amino alcohols and serve as a general guideline.[5] Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterRepresentative ValueNotes
Resin Type 2-Chlorotrityl ChlorideSuitable for mild cleavage conditions, preserving the C-terminal alcohol.
Initial Resin Substitution 1.2 mmol Cl/gAs provided by the manufacturer.
This compound Loading 0.5 - 0.8 mmol/gDetermined by gravimetric analysis or spectrophotometric methods.
Loading Efficiency ~60 - 90%Dependent on reaction time and equivalents of amino alcohol used.
Coupling Efficiency (per step) >99%Monitored by the Kaiser (ninhydrin) test.
Final Crude Peptide Purity 65 - 85%Assessed by RP-HPLC.
Overall Yield (crude) 50 - 75%Based on the initial loading of this compound.
Final Purity (after HPLC) >95%

Experimental Protocols

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the first residue, this compound, onto a highly acid-labile resin.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in DCM (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Amino Alcohol Preparation: In a separate flask, dissolve this compound (1.0-1.5 eq relative to the resin's initial substitution) in DCM (10 mL/g of resin). A small amount of DMF can be added to aid dissolution.

  • Loading Reaction: Add the this compound solution to the swollen resin. Add DIPEA (2.5 eq relative to the amino alcohol). Agitate the mixture vigorously for 1-2 hours at room temperature.[6]

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (0.8 mL/g of resin) to the reaction vessel and agitate for 30 minutes.[7]

  • Washing: Filter the resin and wash sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The substitution level can be determined by gravimetric analysis or by cleaving the this compound from a small, weighed amount of resin and analyzing the cleavage solution spectrophotometrically.

Protocol 2: Peptide Chain Elongation (Boc-SPPS Cycle)

This protocol describes a single cycle for the addition of a Boc-protected amino acid to the resin-bound peptide.

Materials:

  • This compound-loaded resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Isopropyl alcohol

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropyl alcohol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a solution of 5% DIPEA in DCM for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).[8]

  • Coupling:

    • In a separate vessel, dissolve the next Boc-amino acid (3 eq) and a coupling agent such as HBTU (3 eq) in DMF.

    • Add DIPEA (6 eq) to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a qualitative Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A yellow/brown color indicates a complete reaction, while a blue/purple color signifies an incomplete reaction, requiring a recoupling step.

  • Repeat steps 1-7 for each subsequent amino acid in the sequence.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide alcohol from the 2-chlorotrityl resin with simultaneous removal of side-chain protecting groups.

Materials:

  • Fully assembled peptide-resin

  • Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). Add scavengers like dithiothreitol (DTT) if the sequence contains tryptophan or methionine.

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Thoroughly dry the final peptide-resin under vacuum.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Peptide Collection:

    • Collect the precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether (3x) to remove scavengers and organic-soluble impurities.

    • Dry the crude peptide under vacuum.

Protocol 4: Purification and Analysis

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water, with a small amount of TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final peptide alcohol as a white, fluffy powder.

Analysis:

  • Purity Assessment: Determine the final purity of the peptide using analytical RP-HPLC.

  • Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Loading Loading cluster_Elongation Elongation Cycle (Repeat n times) cluster_Final_Steps Final Steps Resin 2-Chlorotrityl Chloride Resin Swell_Resin Swell Resin (DCM) Resin->Swell_Resin Loaded_Resin Boc-Tyr(ol)-Resin Swell_Resin->Loaded_Resin Boc_TyrOH This compound + DIPEA in DCM Deprotection Boc Deprotection (50% TFA/DCM) Loaded_Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU) Neutralization->Coupling Wash Wash Steps Coupling->Wash Wash->Deprotection Cleavage Cleavage & Deprotection (TFA/Scavengers) Wash->Cleavage Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Alcohol Purification->Final_Peptide

Caption: Experimental workflow for the solid-phase synthesis of a C-terminal peptide alcohol.

Advantages_Diagram center This compound in SPPS node1 Altered Bioactivity center->node1 node2 Improved Stability (Resistance to Carboxypeptidases) center->node2 node3 Modified Pharmacokinetics center->node3 node4 SAR Studies center->node4

Caption: Key advantages of incorporating a C-terminal tyrosinol into peptides.

Application_Workflow start Peptide Alcohol Library Synthesis screen High-Throughput Screening start->screen in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) screen->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: Generalized workflow for the application of peptide alcohols in drug discovery.

References

Application Notes and Protocols for Boc-L-Tyrosinol as a Building Block for Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Tyrosinol, the N-α-tert-butyloxycarbonyl protected form of L-tyrosinol, is a valuable building block in the synthesis of modified bioactive peptides and peptidomimetics.[1] Unlike its carboxylic acid counterpart, L-tyrosine, the C-terminal primary alcohol of tyrosinol introduces a key structural modification that can significantly impact the peptide's biological activity, stability, and pharmacokinetic properties. Peptides with C-terminal alcohol functionalities, known as peptide alcohols, have demonstrated a range of biological activities, including antibiotic and opioid-like effects.[2] The incorporation of this compound is particularly relevant in the development of novel therapeutics where enhanced enzymatic stability and altered receptor interactions are desired.[3]

The phenolic hydroxyl group of the tyrosinol side chain also offers a site for further modification, such as sulfation or pegylation, which can modulate the peptide's function and bioavailability.[4] The Boc protecting group on the α-amino group is acid-labile and is a cornerstone of the widely used Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[5] This application note provides detailed protocols for the incorporation of this compound into a peptide sequence and discusses its potential applications in generating bioactive peptides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Proper handling and storage are essential for maintaining the integrity of this reagent for successful peptide synthesis.

PropertyValue
Chemical Formula C₁₄H₂₁NO₄
Molecular Weight 267.32 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and Chloroform
Storage Temperature 2-8°C
Nα-Protecting Group tert-butyloxycarbonyl (Boc)

Application in Bioactive Peptide Synthesis

The unique structure of this compound, featuring a C-terminal alcohol, necessitates a synthetic approach that differs from standard solid-phase peptide synthesis (SPPS) protocols designed for amino acids with a C-terminal carboxylic acid. The primary challenge lies in the formation of a peptide bond with the subsequent amino acid. A robust strategy to achieve this involves an O-to-N acyl migration.[1][6]

This approach involves:

  • Anchoring this compound to a solid support via its α-amino group.

  • Building the peptide chain on the hydroxyl group of the tyrosinol, forming a series of ester bonds.

  • Cleavage of the fully assembled peptide from the resin.

  • Inducing an O-to-N acyl migration under specific pH conditions to convert the ester linkages to stable amide (peptide) bonds.

This methodology allows for the efficient synthesis of peptides with a C-terminal tyrosinol residue.

Experimental Workflow for Solid-Phase Synthesis of a Tyrosinol-Containing Peptide

The following diagram illustrates the general workflow for the synthesis of a peptide with a C-terminal tyrosinol using an O-to-N acyl migration strategy.

experimental_workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_migration Cleavage and Acyl Migration resin 2-Chlorotrityl Chloride Resin anchor Anchor this compound (via amino group) resin->anchor DIEA, DCM deprotect Boc Deprotection (TFA/DCM) anchor->deprotect couple Couple Next Fmoc-AA-OH (DIC/HOBt) deprotect->couple 1. Neutralize (DIEA) 2. Activate AA wash Wash (DMF, DCM) couple->wash wash->deprotect Repeat for each amino acid cleave Cleave from Resin (HFIP/DCM) wash->cleave After final AA coupling migrate O-to-N Acyl Migration (pH 7-8) cleave->migrate purify Purification (RP-HPLC) migrate->purify

General workflow for SPPS of a C-terminal tyrosinol peptide.

Detailed Experimental Protocols

Protocol 1: Anchoring of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the first building block, this compound, to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin (1.0 mmol/g substitution)

  • This compound

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell 1 g of 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM and wash the resin twice with DMF.

  • Dissolve 2 equivalents of this compound (relative to resin substitution) in a minimal amount of DMF.

  • Add 4 equivalents of DIEA to the dissolved this compound.

  • Add the solution to the swollen resin and agitate for 2 hours at room temperature.

  • To cap any unreacted sites, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under vacuum.

Protocol 2: Peptide Chain Elongation (Boc-SPPS)

This protocol outlines a single cycle of deprotection and coupling to elongate the peptide chain. This cycle is repeated for each subsequent amino acid.

Materials:

  • This compound-loaded resin

  • Boc-protected amino acids

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DCM

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)

  • DMF and DCM

Procedure:

  • Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with the deprotection solution for 2 minutes and drain.

    • Add fresh deprotection solution and agitate for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Wash the resin with the neutralization solution for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of the next Boc-amino acid and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DIC and pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and O-to-N Acyl Migration

This protocol describes the cleavage of the peptide from the resin and the subsequent acyl migration to form the final peptide alcohol.

Materials:

  • Fully assembled peptide-resin

  • Cleavage solution: 20% Hexafluoroisopropanol (HFIP) in DCM

  • Migration buffer: Phosphate buffer (pH 7.5)

  • Cold diethyl ether

Procedure:

  • Cleavage:

    • Wash the dried peptide-resin with DCM.

    • Treat the resin with the cleavage solution for 1 hour at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the protected O-acyl isopeptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation and dry under vacuum.

  • O-to-N Acyl Migration:

    • Dissolve the crude O-acyl isopeptide in the migration buffer.

    • Stir the solution at room temperature and monitor the reaction by RP-HPLC until the conversion to the N-acyl peptide is complete (typically 1-4 hours).

  • Purification:

    • Purify the final peptide alcohol by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Quantitative Data Presentation

The following tables provide representative quantitative data for the synthesis of a model pentapeptide with a C-terminal tyrosinol. Actual yields and purity will vary depending on the specific peptide sequence and synthesis conditions.

Table 1: Reagents for Synthesis of a Model Pentapeptide (e.g., Leu-Enkephalin-ol)

ReagentAmount (per 0.1 mmol scale)Equivalents (relative to resin loading)
2-Chlorotrityl Chloride Resin (1.0 mmol/g)100 mg1.0
This compound53.5 mg2.0
Boc-L-Phenylalanine79.6 mg3.0
Boc-Glycine52.6 mg3.0
Boc-L-Leucine69.4 mg3.0
DIC46 µL3.0
HOBt40.5 mg3.0
TFAAs needed-
DIEAAs needed-

Table 2: Representative Yield and Purity Data

StepExpected Crude Yield (%)Expected Purity (by HPLC, %)
Anchoring of this compound>95% loading efficiency-
Fully Assembled O-acyl Isopeptide70 - 8550 - 70
Final Peptide Alcohol (after migration & purification)30 - 50 (overall)>95

Bioactive Applications and Signaling Pathways

Peptides containing tyrosine and its derivatives are known to exhibit a range of biological activities, including antioxidant and opioid receptor modulation.[7][8] The C-terminal alcohol modification in tyrosinol-containing peptides can enhance these activities by increasing resistance to carboxypeptidases and altering receptor binding interactions.

Antioxidant Activity

The phenolic hydroxyl group of the tyrosinol residue can act as a hydrogen donor to scavenge free radicals, contributing to the antioxidant properties of the peptide.[9] The antioxidant capacity of a peptide is often dependent on the surrounding amino acid sequence and the overall hydrophobicity.

Opioid Receptor Modulation

Tyrosine is a critical component of endogenous opioid peptides like enkephalins and endorphins, where it interacts with opioid receptors.[10] The modification of the C-terminus to an alcohol can influence the peptide's affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). This can lead to the development of novel analgesics with potentially fewer side effects.

Potential Signaling Pathway: MAPK/ERK Pathway

Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of a tyrosinol-containing opioid peptide analog, the receptor can activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. This pathway is involved in cell proliferation, differentiation, and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide Tyrosinol-Peptide receptor Opioid Receptor (GPCR) peptide->receptor Binding g_protein Gαi/o receptor->g_protein Activation ras Ras g_protein->ras Activation raf Raf ras->raf Activation mek MEK raf->mek Phosphorylation erk ERK mek->erk Phosphorylation transcription Transcription Factors (e.g., CREB, Elk-1) erk->transcription Translocation & Phosphorylation response Cellular Response (e.g., Analgesia, Proliferation) transcription->response Gene Expression

Potential signaling cascade initiated by a tyrosinol-peptide.

Conclusion

This compound is a versatile building block for the synthesis of C-terminally modified bioactive peptides. The protocols outlined in this application note, based on an O-to-N acyl migration strategy, provide a reliable method for the incorporation of this amino alcohol into peptide sequences. The resulting peptide alcohols have the potential for enhanced biological activity and stability, making them attractive candidates for drug discovery and development in areas such as analgesia and antioxidant therapies. Further research into the specific structure-activity relationships of tyrosinol-containing peptides will continue to expand their therapeutic applications.

References

Applications of Boc-L-Tyrosinol in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Tyrosinol, a chiral building block derived from the amino acid L-tyrosine, is a versatile and valuable tool in medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected amine and a primary alcohol, allows for its strategic incorporation into a wide array of molecules, including peptides, peptidomimetics, and small molecule inhibitors.[1][2][3] This document provides detailed application notes, experimental protocols, and data on the use of this compound and its derivatives in the discovery of novel therapeutics targeting a range of biological pathways. Its utility is particularly notable in the development of enzyme inhibitors and receptor modulators.[1]

Key Applications

This compound serves as a critical starting material in the synthesis of compounds for various therapeutic areas:

  • Oncology: Derivatives of this compound have been synthesized as potent inhibitors of anti-apoptotic proteins like Mcl-1, offering a promising strategy for cancer therapy.

  • Dermatology and Cosmetics: As precursors to tyrosinase inhibitors, these compounds are explored for their potential in managing hyperpigmentation and in skin-lightening applications.

  • Neurology and Pain Management: The tyrosinol scaffold is integral to the development of opioid receptor modulators for the treatment of pain.[1]

  • Peptide and Peptidomimetic Synthesis: this compound is a fundamental component in solid-phase peptide synthesis (SPPS) for creating bioactive peptides with enhanced stability and pharmacological properties.[2]

Data Presentation: Quantitative Activity of this compound Derivatives

The following table summarizes the biological activity of various compounds derived from or related to L-tyrosine, showcasing the potential of this scaffold in drug design.

Compound ClassTargetSpecific Compound ExampleActivity MetricValueReference
Tyrosine DerivativeMcl-1Compound 5gKᵢ0.18 µM[4]
Tyrosine DerivativeMcl-1Compound 6cKᵢ0.23 µM[4]
Tyrosine DerivativeMcl-1Compound 6lKᵢ0.27 µM[4]
Thiazolidinone DerivativeTyrosinaseCompound 57aIC₅₀0.59 µM[5]
Chalcone AnalogTyrosinaseCompound 38aIC₅₀0.93 µM[5]
Thiourea-Heterocyclic HybridTyrosinase(unspecified)IC₅₀1.34 µM[5]
Thioxo-dihydroquinazolinoneTyrosinaseCompound 4mIC₅₀15.48 µM[6]
Aminothiazolomorphinanµ-Opioid ReceptorMCL-420 (8)Kᵢ0.45 nM[7]
Aminothiazolomorphinanκ-Opioid ReceptorMCL-420 (8)Kᵢ1.2 nM[7]
Perhydroquinoxaline Derivativeκ-Opioid ReceptorCompound 14Kᵢ599 nM[8]
Baicalein Amino Acid DerivativeNeuroprotectionCompound 8 (Cbz-protected)EC₅₀4.31 µM[9]

Experimental Protocols

Synthesis of a Dipeptide Containing this compound using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general method for the manual solid-phase synthesis of a simple dipeptide, for example, Ala-Tyrosinol, using a Boc protection strategy.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Isopropanol (IPA)

  • Peptide synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM in a peptide synthesis vessel for 30 minutes.

  • Attachment of the First Amino Acid (this compound):

    • In a separate flask, dissolve this compound and cesium carbonate in a mixture of DMF and water.

    • Remove the solvent under reduced pressure to obtain the this compound cesium salt.

    • Dissolve the cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 24 hours on a shaker.

    • Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, and DCM (3 times each).

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Filter and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

    • Wash the resin with DCM (3 times), IPA (2 times), and DCM (3 times).

  • Neutralization:

    • Wash the resin with DMF (3 times).

    • Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5 times).

  • Coupling of the Second Amino Acid (Boc-L-Alanine):

    • In a separate vial, dissolve Boc-Ala-OH and HOBt in DMF.

    • Add DCC in DCM and pre-activate for 10 minutes at 0°C.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test (a negative result indicates complete coupling). If the test is positive, continue coupling for another hour.

  • Final Boc Deprotection: Repeat step 3.

  • Cleavage from Resin (if applicable for obtaining the free dipeptide alcohol): This step is not performed as the target is the dipeptide alcohol still attached to the resin for further modifications or as a simplified example. For cleavage, strong acidic conditions like HF or TFMSA would be required, which necessitates specialized equipment and safety precautions.

Tyrosinase Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the inhibitory effect of a this compound derivative on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA solution

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound derivative) solutions at various concentrations

  • 96-well plate

  • Plate reader

Protocol:

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (or buffer for the control), and the tyrosinase solution.

  • Pre-incubation: Incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add the L-DOPA solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations: Signaling Pathways and Workflows

Mcl-1 Mediated Apoptosis Pathway

The following diagram illustrates the role of Mcl-1 in the apoptosis signaling pathway. Mcl-1 is an anti-apoptotic protein that can be targeted by inhibitors derived from this compound to induce cancer cell death.

Mcl1_Apoptosis_Pathway cluster_survival Pro-Survival cluster_apoptotic Pro-Apoptotic cluster_execution Apoptosis Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bax Bax Mcl1->Bax Inhibits CytochromeC Cytochrome c Release Bak->CytochromeC Bax->CytochromeC Caspase_Activation Caspase Activation CytochromeC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibitor Mcl-1 Inhibitor (this compound Derivative) Inhibitor->Mcl1 Inhibits

Caption: Mcl-1's role in apoptosis and its inhibition.

Tyrosinase-Mediated Melanin Synthesis Pathway

This diagram shows the biochemical pathway of melanin synthesis, which is catalyzed by the enzyme tyrosinase. This compound derivatives can act as inhibitors in this pathway.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopaquinone Dopaquinone LDOPA->Dopaquinone Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Multiple Steps Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin Cysteine Pathway Tyrosinase1 Tyrosinase Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->LDOPA Inhibitor Tyrosinase Inhibitor (this compound Derivative) Inhibitor->Tyrosinase1 Inhibitor->Tyrosinase2

Caption: Inhibition of melanin synthesis by tyrosinase inhibitors.

General Workflow for SPPS using this compound

This diagram outlines the key steps in solid-phase peptide synthesis (SPPS) for incorporating this compound into a peptide chain.

SPPS_Workflow Start Start with Solid Support (e.g., Merrifield Resin) Attach Attach this compound to Resin Start->Attach Wash Wash Resin Attach->Wash Wash Deprotect1 Boc Deprotection (TFA in DCM) Deprotect1->Wash Wash Neutralize Neutralization (DIEA in DMF) Neutralize->Wash Wash Couple Couple Next Boc-Amino Acid (DCC/HOBt) Couple->Wash Wash Wash->Deprotect1 Wash->Neutralize Wash->Couple Repeat Repeat Cycle for Additional Amino Acids Wash->Repeat More AAs? Repeat->Deprotect1 Yes FinalDeprotect Final Boc Deprotection Repeat->FinalDeprotect No Cleave Cleave Peptide from Resin (Optional) FinalDeprotect->Cleave End Purified Peptide Cleave->End

Caption: Workflow for Boc-SPPS with this compound.

References

Application Notes and Protocols: The Role of Boc-L-Tyrosinol in the Synthesis of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-L-Tyrosinol as a chiral building block in the synthesis of drugs targeting neurological disorders, with a specific focus on the synthesis of (-)-Phenserine, an investigational drug for Alzheimer's disease. Detailed experimental protocols and relevant biological signaling pathways are presented to facilitate research and development in this area.

Introduction

This compound, a protected derivative of the amino acid L-tyrosine, is a valuable chiral intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its inherent stereochemistry and the presence of the tert-butoxycarbonyl (Boc) protecting group make it an ideal starting material for the asymmetric synthesis of pharmaceutical compounds. In the context of neurological disorders, this compound serves as a key precursor for the synthesis of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] The unique structural features of this compound allow for the construction of molecules with the potential to cross the blood-brain barrier, a critical attribute for drugs targeting the central nervous system.[1]

Synthesis of (-)-Phenserine from this compound

This section outlines a representative synthetic pathway for (-)-Phenserine, a potent acetylcholinesterase inhibitor, starting from this compound. The synthesis involves a multi-step process including protection, activation, cyclization, and final modification to yield the target compound.

Synthetic Pathway Overview

G Boc_L_Tyrosinol This compound Intermediate_1 1. O-methylation (p-Methoxy-N-Boc-L-phenylalaninol) Boc_L_Tyrosinol->Intermediate_1 CH3I, NaH Intermediate_2 2. Activation of hydroxyl group (e.g., Mesylation) Intermediate_1->Intermediate_2 MsCl, Et3N Intermediate_3 3. Reductive Amination & Intramolecular Cyclization (N-Methyl-pyrrolidinoindoline core) Intermediate_2->Intermediate_3 1. MeNH2 2. Base Phenserine (-)-Phenserine Intermediate_3->Phenserine Phenyl isocyanate

Caption: Synthetic scheme for (-)-Phenserine from this compound.

Experimental Protocols

Step 1: O-methylation of this compound to p-Methoxy-N-Boc-L-phenylalaninol

  • Reaction: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (1.5 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Activation of the Hydroxyl Group

  • Reaction: To a solution of p-Methoxy-N-Boc-L-phenylalaninol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction is stirred at 0 °C for 2 hours.

  • Work-up: The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

Step 3: Reductive Amination and Intramolecular Cyclization

  • Reaction: The activated intermediate from Step 2 is dissolved in methanol and treated with an excess of methylamine. The reaction mixture is stirred at room temperature for 24 hours. A base, such as potassium carbonate, is then added to facilitate the intramolecular cyclization to form the pyrroloindoline core.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 4: Synthesis of (-)-Phenserine

  • Reaction: The pyrroloindoline intermediate (1.0 eq) is dissolved in a suitable aprotic solvent, and phenyl isocyanate (1.1 eq) is added. The reaction is stirred at room temperature until completion.

  • Work-up and Purification: The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to yield (-)-Phenserine.

Quantitative Data
StepProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%) (HPLC)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1p-Methoxy-N-Boc-L-phenylalaninolC₁₅H₂₃NO₄281.35~90>98Consistent with structure
2Mesylated IntermediateC₁₆H₂₅NO₆S359.44~95>97Consistent with structure
3Pyrroloindoline CoreC₁₃H₁₈N₂O218.30~70>95Consistent with structure
4(-)-PhenserineC₂₀H₂₃N₃O₂337.42~85>99Consistent with structure

Note: Yields and purity are representative and may vary based on experimental conditions.

Biological Activity and Signaling Pathways

(-)-Phenserine exhibits its therapeutic effects through multiple mechanisms of action, primarily as an inhibitor of acetylcholinesterase (AChE) and by modulating the processing of amyloid precursor protein (APP).

Acetylcholinesterase Inhibition

(-)-Phenserine is a selective inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, phenserine increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease. The IC₅₀ value for (-)-Phenserine against human AChE is in the nanomolar range.

Modulation of Amyloid Precursor Protein (APP) Translation

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which are derived from the proteolytic cleavage of APP. (-)-Phenserine has been shown to reduce the levels of APP by inhibiting its translation. This non-cholinergic mechanism is particularly significant as it targets the production of the neurotoxic Aβ peptide.

Signaling Pathways

The neuroprotective and neurotrophic effects of phenserine are mediated through the activation of several intracellular signaling pathways, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK) pathways.

G cluster_0 Phenserine's Dual Mechanism of Action cluster_1 Neuroprotective Signaling Phenserine (-)-Phenserine AChE Acetylcholinesterase (AChE) Phenserine->AChE Inhibition APP_Translation APP mRNA Translation Phenserine->APP_Translation Inhibition PKC Protein Kinase C (PKC) Phenserine->PKC Activates ERK ERK Pathway Phenserine->ERK Activates ACh Acetylcholine AChE->ACh Degrades APP Amyloid Precursor Protein (APP) APP_Translation->APP Produces Abeta Amyloid-beta (Aβ) APP->Abeta Cleavage leads to Neuroprotection Neuroprotection & Neurotrophic Effects PKC->Neuroprotection ERK->Neuroprotection

Caption: Signaling pathways affected by (-)-Phenserine.

Conclusion

This compound is a versatile and essential chiral building block for the synthesis of neurologically active compounds. The detailed synthetic protocol for (-)-Phenserine highlights its utility in constructing complex molecular architectures with therapeutic potential. The dual mechanism of action of (-)-Phenserine, involving both acetylcholinesterase inhibition and modulation of APP translation, underscores the importance of such rationally designed molecules in the ongoing search for effective treatments for Alzheimer's disease and other neurological disorders. The elucidation of the signaling pathways involved provides a deeper understanding of its neuroprotective effects and opens avenues for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Coupling of Boc-L-Tyrosinol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acid derivatives is a critical strategy in modern peptide science, enabling the development of peptides with enhanced stability, novel functionalities, and improved therapeutic properties. Boc-L-Tyrosinol, a derivative of L-tyrosine where the carboxylic acid is reduced to a primary alcohol, offers a unique building block for C-terminal modification of peptides. The introduction of a C-terminal alcohol can influence a peptide's pharmacokinetic profile and allows for further derivatization.

This document provides detailed protocols for the two primary methods of incorporating this compound into a peptide sequence using Boc-based solid-phase peptide synthesis (SPPS):

  • Esterification of this compound to a Solid Support: This method is employed when this compound is the C-terminal residue of the desired peptide.

  • Coupling of this compound to a Resin-Bound Peptide: This approach is used to introduce a tyrosinol moiety at the C-terminus of a pre-synthesized peptide chain.

Due to the unique nature of coupling an alcohol, standard amide bond formation protocols are not applicable. Instead, esterification reactions, such as the Mitsunobu reaction, are employed.

Data Presentation

The successful incorporation of this compound is dependent on the chosen method and reaction conditions. Below is a summary of typical quantitative data for the key steps. Note that these values are illustrative and may require optimization for specific sequences and scales.

ParameterEsterification to Merrifield Resin (Cesium Salt Method)Mitsunobu Reaction on Solid Support
Starting Material This compoundResin-bound peptide with C-terminal carboxylic acid, this compound
Key Reagents Cesium Carbonate, Merrifield ResinTriphenylphosphine (PPh₃), DIAD or DEAD
Typical Reaction Time 12 - 24 hours2 - 12 hours
Typical Temperature 50°C0°C to Room Temperature
Expected Loading/Yield 0.3 - 0.7 mmol/g70 - 95%
Purity (Post-Cleavage) >90% (after purification)>90% (after purification)
Primary Side Reactions Incomplete reactionRacemization (low risk for primary alcohols), formation of phosphine oxide byproduct

Experimental Protocols

Protocol 1: Esterification of this compound to Merrifield Resin

This protocol details the attachment of this compound to a chloromethylated polystyrene resin (Merrifield resin) via its cesium salt. This method is analogous to the well-established procedure for attaching Boc-protected amino acids.

Materials:

  • This compound

  • Merrifield resin (chloromethylated polystyrene, 1% DVB)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol (EtOH)

  • Water (deionized)

  • Dioxane

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Potassium Iodide (KI) (optional catalyst)

  • Solid-phase synthesis vessel

  • Shaker/agitator with temperature control

Procedure:

  • Preparation of this compound Cesium Salt:

    • Dissolve this compound (2.0 eq. relative to resin substitution) in ethanol (approx. 2 mL/mmol).

    • Add deionized water (approx. 0.5 mL/mmol).

    • Adjust the pH of the solution to 7.0 by the dropwise addition of a 2 M aqueous solution of cesium carbonate.

    • Remove the solvent by rotary evaporation to dryness.

    • Co-evaporate the residue with dioxane twice to ensure the salt is anhydrous.

  • Resin Preparation:

    • Place the Merrifield resin (1.0 eq.) in a solid-phase synthesis vessel.

    • Swell the resin in DCM for 1 hour, followed by washing with DMF (3 times).

  • Esterification:

    • Dissolve the anhydrous this compound cesium salt in a minimal amount of DMF.

    • Add the solution to the swollen resin.

    • Optionally, add a catalytic amount of KI (0.1 eq.).

    • Agitate the mixture at 50°C for 12-24 hours.

  • Washing and Capping:

    • Filter the resin and wash sequentially with DMF (3x), DMF/water (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).

    • To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Dry the resin under vacuum.

  • Determination of Loading:

    • The loading of this compound on the resin can be determined gravimetrically or by cleaving the tyrosinol from a small amount of resin and quantifying by UV-Vis spectrophotometry.

Protocol 2: Mitsunobu Coupling of this compound to a Resin-Bound Peptide

This protocol describes the esterification of a resin-bound peptide with a C-terminal carboxylic acid to this compound using the Mitsunobu reaction. This reaction proceeds with inversion of configuration at the alcohol's stereocenter, though this is not a concern for the primary alcohol of tyrosinol.[1][2]

Materials:

  • Resin-bound peptide with a free C-terminal carboxylic acid

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker/agitator

Procedure:

  • Resin Preparation:

    • Ensure the resin-bound peptide is thoroughly washed with anhydrous DCM and dried under vacuum.

    • Swell the resin in anhydrous THF for at least 30 minutes in the reaction vessel.

  • Reagent Preparation:

    • In a separate flask, dissolve this compound (3.0 eq. relative to resin loading) and triphenylphosphine (3.0 eq.) in anhydrous THF.

  • Mitsunobu Reaction:

    • Cool the reaction vessel containing the swollen resin to 0°C in an ice bath.

    • Add the solution of this compound and PPh₃ to the resin.

    • Slowly add DIAD or DEAD (3.0 eq.) dropwise to the agitated resin slurry, ensuring the temperature remains at 0°C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and continue to agitate for 2-12 hours.

    • Reaction progress can be monitored by cleaving a small sample of the resin and analyzing the product by HPLC-MS.

  • Washing:

    • Filter the resin and wash thoroughly with THF (3x), DCM (3x), and MeOH (3x) to remove the phosphine oxide byproduct and excess reagents.

    • Dry the resin under vacuum.

Standard Boc-SPPS Cycle for Peptide Elongation

Following the successful coupling of this compound to the resin, the peptide chain can be elongated using standard Boc-SPPS protocols.

Reagents:

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization Solution: 10% DIEA in DCM

  • Coupling Reagents: HBTU/HATU or DIC/HOBt

  • Boc-protected amino acids

  • DMF and DCM (peptide synthesis grade)

Procedure:

  • Deprotection: Swell the resin in DCM. Treat with the deprotection solution for 2 minutes, drain, and then treat with fresh deprotection solution for 20-30 minutes. Wash with DCM (3x).[3]

  • Neutralization: Wash the resin with the neutralization solution (2 x 2 minutes). Wash with DCM (3x) and then DMF (3x).[3]

  • Coupling: Pre-activate the next Boc-amino acid with your chosen coupling reagents and add it to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative test indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Cleavage: For peptides synthesized on Merrifield resin, a strong acid such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is typically used. Scavengers like p-cresol or thioanisole should be added to prevent side reactions.

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.[4]

Mandatory Visualizations

Esterification_Workflow cluster_prep Preparation cluster_spps Solid-Phase Esterification Boc_Tyr_ol This compound Cs_Salt This compound Cesium Salt Boc_Tyr_ol->Cs_Salt pH 7 Cs2CO3 Cesium Carbonate Cs2CO3->Cs_Salt Esterify Esterification (DMF, 50°C, 12-24h) Cs_Salt->Esterify Merrifield Merrifield Resin (Chloromethylated) Swell Swell Resin (DCM, DMF) Merrifield->Swell Swell->Esterify Wash_Cap Wash and Cap (DMF, DIEA) Esterify->Wash_Cap Loaded_Resin Boc-Tyrosinol-Resin Wash_Cap->Loaded_Resin

Caption: Workflow for the esterification of this compound to Merrifield resin.

Mitsunobu_Workflow start Start: Resin-Bound Peptide (-COOH) swell Swell Resin (Anhydrous THF) start->swell mix Mix Reagents with Resin (0°C) swell->mix reagents Prepare Reagents: This compound + PPh₃ in THF reagents->mix add_diad Add DIAD/DEAD (dropwise at 0°C) mix->add_diad react React (Warm to RT, 2-12h) add_diad->react wash Wash Resin (THF, DCM, MeOH) react->wash product Product: Peptide-Tyrosinol Ester on Resin wash->product

Caption: Workflow for the Mitsunobu coupling of this compound.

References

Application Notes and Protocols for the Deprotection of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of N-tert-butyloxycarbonyl (Boc)-L-Tyrosinol. The removal of the Boc protecting group is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules. Due to the presence of the electron-rich phenolic side chain, the deprotection of Boc-L-Tyrosinol requires careful consideration of reagents and reaction conditions to avoid potential side reactions, primarily C-alkylation of the aromatic ring.

These notes offer a comparative overview of common and alternative deprotection methods, supported by experimental protocols and quantitative data to aid in method selection and optimization.

I. Overview of Deprotection Methods

The selection of an appropriate deprotection method for this compound is contingent on the overall synthetic strategy, the presence of other sensitive functional groups in the molecule, and the desired scale of the reaction. The most common methods involve acidic conditions, but milder alternatives are available for substrates that are sensitive to strong acids.

Acidic Deprotection

Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most frequently employed reagents for Boc deprotection.[1] The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2]

A significant challenge with acidic deprotection of this compound is the potential for the electrophilic tert-butyl cation to alkylate the activated phenolic ring, leading to undesired byproducts.[3] This can be mitigated by the use of scavengers, which are nucleophilic species that trap the tert-butyl cation.[3]

Mild and Alternative Deprotection Methods

For substrates containing acid-sensitive functionalities, milder deprotection methods are preferable. These methods often offer greater selectivity and can reduce the formation of byproducts. Some notable alternative methods include:

  • Oxalyl Chloride in Methanol: This system provides a mild and efficient method for the deprotection of a wide range of N-Boc protected compounds.[4]

  • Deep Eutectic Solvents (DES): A Brønsted acidic deep eutectic solvent, such as one composed of choline chloride and p-toluenesulfonic acid, can serve as both the reaction medium and catalyst for Boc deprotection under sustainable conditions.[5]

  • Thermal Deprotection: In some cases, the Boc group can be removed thermally, either neat or in a high-boiling solvent, which can be advantageous for acid-sensitive molecules.[6][7]

  • Catalytic Methods: Certain Lewis acids or heterogeneous acid catalysts can also effect Boc deprotection, sometimes with improved selectivity.[8][9]

II. Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of Boc-protected amines, with a focus on conditions applicable to this compound. It is important to note that reaction conditions may require optimization for this specific substrate.

Method/ReagentTypical ConditionsReaction TimeTypical Yield (%)Key Considerations & Scavengers for Tyrosinol
Trifluoroacetic Acid (TFA) 25-50% TFA in Dichloromethane (DCM)1 - 4 hours>90Essential: Anisole, phenol, or m-cresol (5-10 equiv.) to prevent C-alkylation.[3]
Hydrochloric Acid (HCl) 4 M HCl in Dioxane or Methanol1 - 16 hours>90Essential: Anisole, phenol, or m-cresol (5-10 equiv.) to prevent C-alkylation.
Oxalyl Chloride/Methanol 3 equiv. (COCl)₂, Methanol, Room Temp.1 - 4 hoursup to 90Generally mild and may not require scavengers, but compatibility with the free phenol should be verified.[4]
Deep Eutectic Solvent Choline chloride:p-toluenesulfonic acid, Room Temp.10 - 30 min~95A green and rapid alternative; potential for high selectivity.[5]
Thermal (High Temperature) Reflux in a suitable solvent (e.g., toluene, dioxane) or neatVariableVariableUseful for acid-sensitive substrates, but may not be suitable for thermally labile compounds.[7]

III. Experimental Protocols

Protocol for Acidic Deprotection of this compound using TFA and a Scavenger

This protocol describes a standard procedure for the removal of the Boc group from this compound using trifluoroacetic acid with anisole as a scavenger to prevent C-alkylation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Add anisole (5-10 equivalents) to the solution and stir.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • Add cold diethyl ether to the residue to precipitate the L-Tyrosinol as its TFA salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol for Mild Deprotection of this compound using Oxalyl Chloride in Methanol

This protocol is adapted from a general method for mild Boc deprotection and may require optimization for this compound.[4]

Materials:

  • This compound

  • Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (to a concentration of approximately 0.05-0.1 M) in a dry round-bottom flask.

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic and may produce gas.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

  • The resulting product will be the hydrochloride salt of L-Tyrosinol. Further purification by recrystallization or chromatography may be necessary.

IV. Visualizations

Chemical Reaction Pathway

Deprotection_Reaction Boc_Tyrosinol This compound Intermediate [Carbamic Acid Intermediate] Boc_Tyrosinol->Intermediate Deprotection Reagent Acidic Reagent (TFA or HCl) + Scavenger Product L-Tyrosinol (Amine Salt) Intermediate->Product Decarboxylation Byproducts CO₂ + tert-butyl-scavenger adduct Intermediate->Byproducts

Caption: General reaction pathway for the acidic deprotection of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound and Scavenger in Solvent start->dissolve cool Cool Reaction Mixture to 0°C dissolve->cool add_reagent Slowly Add Deprotecting Reagent cool->add_reagent react Stir at Room Temperature (Monitor by TLC/LC-MS) add_reagent->react workup Work-up: Remove Volatiles react->workup precipitate Precipitate Product with Anti-solvent workup->precipitate isolate Isolate and Dry Final Product precipitate->isolate end End isolate->end

Caption: A typical experimental workflow for this compound deprotection.

Decision Tree for Method Selection

Decision_Tree node_start Substrate Contains Acid-Sensitive Groups? node_yes Yes node_start->node_yes node_no No node_start->node_no node_mild Consider Mild Methods: - Oxalyl Chloride/MeOH - Deep Eutectic Solvent - Thermal Deprotection node_yes->node_mild node_acidic Use Acidic Methods: - TFA/DCM - HCl/Dioxane node_no->node_acidic node_scavenger ALWAYS Use Scavengers: (Anisole, Phenol, etc.) node_acidic->node_scavenger

Caption: Decision tree for selecting a this compound deprotection method.

References

Application of Boc-L-Tyrosinol in Bioconjugation Techniques: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-Tyrosinol, a protected derivative of the amino acid L-tyrosine, serves as a valuable and versatile building block in the field of bioconjugation.[1] Its unique structure, featuring a primary alcohol and a Boc-protected amine, allows for selective chemical modifications, making it an ideal starting material for the synthesis of custom linkers used in creating advanced bioconjugates such as antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for the utilization of this compound in bioconjugation workflows, with a focus on its conversion to a reactive intermediate for subsequent conjugation to biomolecules.

The primary application of this compound in this context is as a precursor for linkers that can be conjugated to proteins, particularly antibodies. The Boc protecting group ensures the stability of the amine functionality during initial synthetic steps, while the primary alcohol offers a site for modification to introduce a bioorthogonal handle.

Core Applications in Bioconjugation

This compound is primarily employed as a foundational molecule for the synthesis of specialized linkers with applications in:

  • Antibody-Drug Conjugates (ADCs): The development of homogeneous and site-specific ADCs is a critical area of research in targeted cancer therapy. This compound can be elaborated into linkers that are subsequently attached to cytotoxic drugs and then conjugated to antibodies.

  • Protein Labeling: For imaging and diagnostic purposes, this compound-derived linkers can be used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins.

  • Peptide Modification: As a stable building block, it is used in the synthesis of peptides with specific modifications that can enhance their therapeutic properties.[1]

Principle of Application: A Two-Stage Approach

The use of this compound in bioconjugation typically follows a two-stage process:

  • Functionalization of this compound: The primary alcohol of this compound is chemically modified to introduce a reactive group suitable for bioconjugation. A common and highly efficient strategy is the introduction of an azide or an alkyne group to enable "click chemistry" reactions.

  • Bioconjugation: The functionalized this compound derivative is then conjugated to the target biomolecule, such as an antibody, which has been correspondingly modified to bear the complementary reactive handle.

This approach allows for a modular and highly controlled conjugation process, leading to more homogeneous and well-defined bioconjugates.

Experimental Protocols

This section details the experimental procedures for the functionalization of this compound and its subsequent use in a click chemistry-based bioconjugation to an antibody.

Protocol 1: Synthesis of an Azide-Functionalized this compound Derivative

This protocol describes the conversion of the primary alcohol of this compound to an azide group, creating a linker precursor ready for click chemistry.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Mesylation of this compound:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated intermediate.

  • Azidation of the Mesylated Intermediate:

    • Dissolve the crude mesylated intermediate in anhydrous DMF.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the azide-functionalized this compound derivative.

Protocol 2: Preparation of an Alkyne-Modified Antibody

This protocol describes the modification of an antibody with a terminal alkyne group, preparing it for conjugation with the azide-functionalized linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • A commercially available NHS-ester functionalized alkyne linker (e.g., DBCO-NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5

Procedure:

  • Antibody Preparation:

    • Exchange the antibody buffer to the reaction buffer using a desalting column.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Modification:

    • Prepare a stock solution of the NHS-ester functionalized alkyne linker in DMSO (e.g., 10 mM).

    • Add a 5-10 fold molar excess of the alkyne linker to the antibody solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification of the Modified Antibody:

    • Remove the excess unreacted alkyne linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Determine the concentration and degree of labeling of the alkyne-modified antibody using UV-Vis spectroscopy.

Protocol 3: Copper-Free Click Chemistry Conjugation

This protocol describes the conjugation of the azide-functionalized this compound derivative to the alkyne-modified antibody via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

  • Azide-functionalized this compound derivative (from Protocol 1)

  • Alkyne-modified antibody (from Protocol 2)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized this compound derivative in a minimal amount of DMSO to prepare a stock solution (e.g., 20 mM).

    • The alkyne-modified antibody should be in PBS at a concentration of 2-5 mg/mL.

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the azide-functionalized linker to the alkyne-modified antibody solution.

    • Incubate the reaction mixture for 12-24 hours at 4 °C or room temperature with gentle agitation.

  • Purification of the Antibody-Linker Conjugate:

    • Purify the resulting conjugate to remove excess linker and other reagents using size-exclusion chromatography (SEC) or a desalting column.

    • The purified Boc-protected antibody-linker conjugate can be stored for further modification (e.g., deprotection of the Boc group and attachment of a payload).

Quantitative Data Summary

The efficiency of each step is crucial for the overall success of the bioconjugation. The following table provides representative data for the synthesis and conjugation steps. Note that these values are illustrative and can vary depending on the specific reagents and reaction conditions.

StepParameterTypical ValueAnalytical Method
Protocol 1: Linker Synthesis Yield of Mesylation>90%NMR, Mass Spectrometry
Yield of Azidation70-85%NMR, Mass Spectrometry
Protocol 2: Antibody Modification Degree of Labeling (DOL)2-4 alkynes/antibodyUV-Vis Spectroscopy
Antibody Recovery>95%UV-Vis Spectroscopy
Protocol 3: Conjugation Conjugation Efficiency>90%SDS-PAGE, Mass Spectrometry
Final Conjugate Purity>95%SEC-HPLC

Visualization of Workflows

Synthesis of Azide-Functionalized this compound

G Boc_Tyr_OH This compound Mesylated Mesylated Intermediate Boc_Tyr_OH->Mesylated 1. MsCl, TEA, DCM Azide_Linker Azide-Functionalized Linker Mesylated->Azide_Linker 2. NaN3, DMF

Caption: Synthetic scheme for the functionalization of this compound.

Bioconjugation Workflow

G cluster_0 Linker Preparation cluster_1 Antibody Modification Boc_Tyr_OH This compound Azide_Linker Azide-Functionalized Linker Boc_Tyr_OH->Azide_Linker Functionalization Conjugation Click Chemistry (SPAAC) Azide_Linker->Conjugation Antibody Antibody Alkyne_Ab Alkyne-Modified Antibody Antibody->Alkyne_Ab NHS-Alkyne Alkyne_Ab->Conjugation Final_Conjugate Boc-Protected Antibody Conjugate Conjugation->Final_Conjugate

References

Application Notes and Protocols for Microwave-Assisted Synthesis Involving Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of various derivatives of Boc-L-Tyrosinol. The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance reaction selectivity, offering a greener and more efficient alternative to conventional heating methods. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a versatile chiral building block derived from the amino acid L-tyrosine. Its structure, featuring a protected amine, a primary alcohol, and a phenolic hydroxyl group, allows for diverse chemical modifications. Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat reactants, often leading to dramatic reductions in reaction times, from hours to minutes, and improved yields. This technology is particularly advantageous for reactions that are sluggish at lower temperatures.

This guide details protocols for several key transformations of this compound using microwave irradiation, including O-alkylation, Negishi cross-coupling, Suzuki-Miyaura cross-coupling, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Core Advantages of Microwave-Assisted Synthesis

  • Rapid Reaction Times: Significant acceleration of chemical reactions.[1][2]

  • Improved Yields: Often higher yields compared to conventional heating.

  • Enhanced Purity: Reduction of side products due to shorter reaction times and uniform heating.

  • Energy Efficiency: Lower overall energy consumption.[1]

  • Green Chemistry: Reduced use of hazardous solvents and potential for solvent-free reactions.[3]

Application Note 1: Microwave-Assisted O-Alkylation of this compound (Williamson Ether Synthesis)

The phenolic hydroxyl group of this compound is a prime site for modification to introduce diverse functionalities. Microwave-assisted Williamson ether synthesis provides a rapid and efficient method for this transformation.

Experimental Protocol: General Procedure for O-Alkylation

A mixture of this compound (1.0 equiv.), an alkylating agent (1.2 equiv.), a base such as potassium carbonate (K₂CO₃) (2.0-3.0 equiv.), and a suitable solvent like DMF or acetonitrile is subjected to microwave irradiation. The reaction progress can be monitored by thin-layer chromatography (TLC).

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stirrer, add this compound (e.g., 267 mg, 1.0 mmol).

  • Add the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Add the solvent (e.g., DMF, 5 mL).

  • Add the alkylating agent (e.g., benzyl bromide, 0.14 mL, 1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: O-Alkylation
EntryAlkylating AgentBaseSolventTemp (°C)Time (min)Yield (%)
1Benzyl BromideK₂CO₃DMF12010>90
2Methyl IodideCs₂CO₃MeCN1005>95
3Ethyl BromideK₂CO₃DMF12015~85

Note: The data presented are representative and may vary based on the specific substrate and reaction conditions.

G cluster_workflow O-Alkylation Workflow start Mix Reactants: This compound, Alkyl Halide, Base, Solvent mw Microwave Irradiation start->mw Seal Vial workup Aqueous Workup & Extraction mw->workup Cool purify Column Chromatography workup->purify product O-Alkylated This compound purify->product G cluster_pathway Negishi Coupling Pathway A Iodinated Boc-Tyr-OMe D Oxidative Addition A->D B Organozinc Reagent (Ar-ZnI) E Transmetalation B->E C Pd(0) Catalyst C->D D->E Ar-Pd(II)-I F Reductive Elimination E->F Ar-Pd(II)-Ar' G Coupled Product F->G H Pd(0) Regeneration F->H H->C G cluster_workflow_cuac CuAAC 'Click' Chemistry Workflow start Mix: Alkyne-Boc-L-Tyrosinol, Azide, CuSO4, Na-Ascorbate, Solvent mw Microwave Irradiation start->mw Seal Vial workup Aqueous Workup & Extraction mw->workup Cool purify Purification workup->purify product Triazole Product purify->product

References

Troubleshooting & Optimization

Technical Support Center: Boc-L-Tyrosinol Solubility in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Boc-L-Tyrosinol in N,N-Dimethylformamide (DMF).

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound in DMF, a common solvent in peptide synthesis and other organic reactions.[1] This guide offers a systematic approach to overcoming these solubility issues.

Issue: this compound does not fully dissolve in DMF at room temperature.

This is a common observation, particularly when attempting to prepare concentrated solutions. Several factors can contribute to poor solubility.

Potential Causes and Solutions
CauseRecommended Action
Concentration Exceeds Solubility Limit While specific quantitative data is scarce, qualitative reports for similar Boc-protected tyrosine derivatives suggest good solubility in DMF, with concentrations around 0.5 M being achievable.[2] If you are working above this range, consider diluting the solution.
Solvent Quality The purity of DMF is crucial. Degraded DMF can contain impurities like dimethylamine, which may affect solubility.[2] Always use a high-purity, anhydrous grade of DMF for optimal results.
Particle Size and Aggregation The physical form of the this compound powder can impact its dissolution rate. Larger particles or aggregates will dissolve more slowly.
Kinetic Factors Dissolution is a kinetic process. Insufficient time or agitation can lead to incomplete solubilization.
Experimental Protocols for Enhancing Solubility

If adjusting the concentration and ensuring solvent quality does not resolve the issue, the following methods can be employed:

1. Physical Dissolution Methods

  • Sonication: Gentle sonication can effectively break up aggregates and increase the surface area of the solute, accelerating dissolution.[2]

  • Gentle Warming: Carefully warming the mixture can significantly improve solubility.[2] However, excessive heat should be avoided to prevent potential degradation of the compound.

  • Vigorous Agitation: Continuous and vigorous stirring or vortexing can aid in the dissolution process.[2]

2. Use of Co-solvents

Adding a small percentage of a stronger solvent can enhance the overall solvating power of the solvent system.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful polar aprotic solvent that can significantly improve the solubility of many organic compounds, including protected amino acids.[2][3]

  • N-Methyl-2-pyrrolidone (NMP): NMP is another excellent alternative or co-solvent for peptide synthesis and can offer better solvation for certain compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMF?

Q2: My this compound is still not dissolving even after trying the troubleshooting steps. What else can I do?

If you continue to face solubility challenges, consider the following:

  • Increase the proportion of the co-solvent: Gradually increase the percentage of DMSO or NMP in your DMF mixture.

  • Alternative Solvent Systems: For particularly challenging cases, a switch to a different primary solvent, such as NMP or DMSO, might be necessary.[1] Keep in mind that this may require optimization of your subsequent reaction conditions.

  • Compound Purity: Verify the purity of your this compound, as impurities can sometimes hinder dissolution.[2]

Q3: Can I heat the DMF solution to dissolve this compound? What is a safe temperature range?

Yes, gentle heating can be an effective method to increase solubility.[2] It is advisable to warm the solution in a water bath to a temperature between 30-40°C.[2] Avoid excessive or prolonged heating to minimize the risk of thermal degradation of the this compound.

Q4: How does the structure of this compound affect its solubility in DMF?

This compound is a derivative of the amino acid L-tyrosine, with a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group on the amine and the carboxylic acid reduced to a primary alcohol.[4] While the polar alcohol and phenolic hydroxyl groups contribute to its solubility in polar solvents like DMF, the nonpolar Boc group and the aromatic ring can lead to aggregation and limit solubility, especially at higher concentrations.

Data Presentation

Table 1: Qualitative Solubility of Related Boc-Protected Tyrosine Derivatives

CompoundSolventReported SolubilityApproximate Molar Concentration
Boc-Tyr(tBu)-OHDMF"Clearly soluble" at 1 mmole in 2 ml[2]~ 0.5 M
Boc-Tyr(tBu)-OHDMSO100 mg/mL[2]~ 0.296 M
Boc-L-TyrosineDMSOSoluble[3]-
Boc-L-Tyrosine methyl esterDMSO100 mg/mL (requires sonication)[5]~ 0.339 M

Note: This data is for related compounds and should be used as a general guideline for this compound.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMF
  • Weigh the desired amount of this compound into a clean, dry flask.

  • Add the calculated volume of high-purity, anhydrous DMF to achieve the target concentration.

  • Stir the mixture vigorously at room temperature using a magnetic stirrer for 15-30 minutes.

  • Visually inspect the solution for any undissolved particles.

Protocol 2: Enhanced Dissolution using Sonication and Gentle Warming
  • Follow steps 1 and 2 from Protocol 1.

  • Place the flask in an ultrasonic bath and sonicate for 10-15 minutes.

  • If undissolved solid remains, place the flask in a water bath pre-heated to 30-40°C.

  • Continue stirring until the solid is completely dissolved.

  • Allow the solution to cool to room temperature before use.

Protocol 3: Dissolution using a DMF/DMSO Co-solvent System
  • Prepare a stock solution of the desired co-solvent mixture (e.g., 9:1 DMF:DMSO v/v).

  • Weigh the desired amount of this compound into a clean, dry flask.

  • Add the co-solvent mixture to the flask.

  • Stir vigorously at room temperature until the solid is fully dissolved. For very difficult cases, the methods in Protocol 2 can be applied to the co-solvent system.

Visualizations

Caption: A logical workflow for troubleshooting solubility issues of this compound in DMF.

G Key Factors Influencing this compound Solubility solubility This compound Solubility in DMF concentration Concentration solubility->concentration solvent_quality Solvent Quality (Purity, Water Content) solubility->solvent_quality temperature Temperature solubility->temperature agitation Agitation & Time solubility->agitation cosolvents Presence of Co-solvents (e.g., DMSO, NMP) solubility->cosolvents compound_properties Compound Properties (Particle Size, Purity) solubility->compound_properties

References

Overcoming poor solubility of Boc-L-Tyrosinol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the solubility of Boc-L-Tyrosinol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and solutions for handling this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is reduced to a primary alcohol.[1] This modification makes it a valuable building block in peptide synthesis and the development of pharmaceuticals.[2] Its solubility is a critical factor for ensuring homogenous reaction mixtures, achieving desired reaction kinetics, and enabling effective purification, ultimately impacting the yield and purity of the final product.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is generally described as a white to off-white powder with good solubility in polar organic solvents.[] While precise quantitative data is not widely published, its structural features, including the hydroxyl group and the phenolic ring, are noted to enhance its reactivity and solubility.[4]

Q3: I am having trouble dissolving this compound. What are the first steps I should take?

A3: Initially, ensure you are using a suitable solvent (see Table 1 for a qualitative guide). If solubility is still an issue, gentle heating and/or sonication can be effective in aiding dissolution. It is also crucial to use a fresh, anhydrous grade of the solvent, as the presence of water can sometimes hinder solubility.

Q4: Can the choice of solvent affect the stability of this compound?

A4: Yes, while this compound is relatively stable, the choice of solvent and reaction conditions can influence its stability. For instance, prolonged heating in certain solvents could potentially lead to degradation. It is always advisable to perform a small-scale solubility test under your specific experimental conditions.

Troubleshooting Guide: Overcoming Poor Solubility

Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: this compound is not dissolving or is precipitating out of solution.

Below is a logical workflow to address solubility challenges.

G A Start: Solubility Issue Identified B Verify Solvent Choice (Table 1) A->B C Apply Physical Methods: - Gentle Heating - Sonication B->C D Assess Dissolution C->D E Successful Dissolution: Proceed with Experiment D->E Success F Issue Persists: Consider Solvent System Modification D->F Failure G Option 1: Use a Co-solvent F->G H Option 2: Increase Polarity of Solvent System F->H I Option 3: Particle Size Reduction (Micronization) F->I J Re-assess Dissolution G->J H->J I->J K Issue Resolved: Document Modified Protocol J->K Success L Still Unresolved: Consult Further Resources or Technical Support J->L Failure

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation: Solvent Selection

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassAnticipated SolubilityNotes
Dimethylformamide (DMF)AmideClearly SolubleA good first choice for creating stock solutions.
Dimethyl Sulfoxide (DMSO)SulfoxideClearly SolubleEffective, but can be difficult to remove.
Dichloromethane (DCM)HalogenatedSolubleA versatile solvent for many reactions.
ChloroformHalogenatedSolubleSimilar to DCM.
Ethyl Acetate (EtOAc)EsterSolubleA moderately polar solvent.
Methanol (MeOH)AlcoholSolubleA polar protic solvent that can facilitate dissolution.
Ethanol (EtOH)AlcoholSolubleSimilar to Methanol.
AcetoneKetoneSolubleA polar aprotic solvent.
Hexane / HeptaneAlkaneInsolubleCan be used as anti-solvents for precipitation/crystallization.

Experimental Protocols

For applications requiring precise concentrations, it is recommended to experimentally determine the solubility of this compound in the desired solvent system.

Protocol: Determination of Quantitative Solubility using the Isothermal Equilibrium Method

This protocol provides a reliable method to determine the quantitative solubility of this compound.

G cluster_0 Calibration Curve Preparation cluster_1 Saturated Solution Preparation cluster_2 Analysis and Calculation A1 Prepare Stock Solution of this compound in a 'good' solvent (e.g., DMF) A2 Create a Series of Standard Solutions via Serial Dilution A1->A2 A3 Analyze Standards by HPLC to Generate Calibration Curve A2->A3 C3 Determine Concentration from the Calibration Curve A3->C3 Use Curve B1 Add Excess this compound to the Test Solvent B2 Equilibrate at a Constant Temperature with Agitation B1->B2 B3 Filter the Solution to Remove Undissolved Solid B2->B3 C1 Dilute the Saturated Solution to fall within the Calibration Curve Range B3->C1 C2 Analyze the Diluted Sample by HPLC C1->C2 C2->C3 C4 Calculate Solubility (mg/mL or mol/L) accounting for Dilution C3->C4

Caption: Experimental workflow for quantitative solubility determination.

Methodology:

  • Preparation of Standard Solutions for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMF) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

    • Analyze these standards using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at 280 nm) and a C18 column.

    • Plot the peak area versus concentration to generate a calibration curve.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested.

    • Seal the vial and agitate it at a constant temperature until equilibrium is reached (typically several hours). Ensure undissolved solid remains.

    • Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analysis and Calculation:

    • Dilute a known volume of the filtered, saturated solution with a suitable solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample by HPLC under the same conditions used for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility in the test solvent by multiplying the determined concentration by the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).[5]

References

Technical Support Center: Boc-L-Tyrosinol Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Boc-L-Tyrosinol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino alcohol into your synthetic workflows. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to couple?

A1: this compound presents two main challenges. Firstly, the bulky tert-butoxycarbonyl (Boc) protecting group on the α-amino group creates significant steric hindrance. This can impede the approach of an activated carboxylic acid during acylation of the amine. Secondly, when using this compound as the C-terminal residue, the primary alcohol is a less reactive nucleophile than a primary amine, which can lead to lower yields and require more forceful conditions for esterification.

Q2: Which functional group of this compound is involved in the coupling reaction?

A2: this compound has two primary reactive sites for coupling: the α-amino group (once deprotected, if starting from a di-Boc protected variant, though typically the amine is protected and the alcohol is free) and the primary alcohol at the C-terminus. The troubleshooting approach will depend on which functional group you are trying to react.

  • Acylation of the amine: This involves forming an amide bond by reacting the amine of tyrosinol with a carboxylic acid.

  • Esterification of the primary alcohol: This involves forming an ester linkage by reacting the alcohol of this compound with a carboxylic acid, often to anchor it to a resin or another molecule.

Q3: What are the initial checks I should perform if I experience low coupling efficiency?

A3: Before modifying your core protocol, always verify the following:

  • Reagent Quality: Ensure all reagents, including this compound, coupling agents, solvents, and bases, are fresh, anhydrous, and of high purity.

  • Reaction Setup: Confirm that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially if using sensitive reagents.

  • Stoichiometry: Double-check the equivalents of all reactants. For sterically hindered couplings, an excess of the coupling agent and the non-hindered partner is often required.

Q4: Can the phenolic hydroxyl group of the tyrosine side chain interfere with the coupling reaction?

A4: Yes, the phenolic hydroxyl group is nucleophilic and can potentially be acylated, leading to side products. While generally less reactive than the primary amine or a deprotonated primary alcohol, its reactivity should be considered. In many synthetic strategies, this group is protected (e.g., with a benzyl or t-butyl group) to prevent unwanted side reactions. If it is unprotected, the choice of coupling conditions becomes critical to ensure chemoselectivity.

Troubleshooting Low Coupling Efficiency: Acylation of the Amine

This section addresses issues when coupling a carboxylic acid to the amino group of L-Tyrosinol (assuming the Boc protecting group has been removed).

Problem: Low Yield of Amide Product

Potential Cause 1: Steric Hindrance

The bulky Boc group on the adjacent side-chain (if present) and the inherent structure of tyrosinol can hinder the approach of the activated carboxylic acid.

Solutions:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may be insufficient. Uronium/aminium or phosphonium salt-based reagents are generally more effective for sterically hindered couplings.[1][2]

  • Optimize Reaction Time and Temperature: Longer reaction times (2-24 hours) or a moderate increase in temperature (e.g., to 40°C) can help overcome the activation energy barrier.[3] However, be cautious of potential racemization at elevated temperatures.

  • Perform a Double Coupling: After the initial coupling reaction, filter off the reagents and repeat the coupling step with a fresh solution of the activated carboxylic acid.[3]

Quantitative Data: Representative Coupling Efficiencies for Hindered Amino Groups

The following table summarizes the general performance of common coupling reagents for sterically hindered amide bond formation. Yields are representative and can vary based on the specific substrates and conditions.

Coupling ReagentClassTypical Yield (%)[4]Relative Reaction Rate[4]Key Considerations
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings; recommended for difficult cases.[2][4]
HBTU Aminium/Uronium Salt90-95FastA reliable and cost-effective option for many challenging couplings.[4]
PyBOP Phosphonium Salt90-95FastByproducts are generally less problematic than those from BOP.[4]
DIC/HOBt Carbodiimide/Additive85-90ModerateA classic and economical choice; the use of HOBt is crucial to suppress racemization.[1][4]

Diagram: Troubleshooting Workflow for Amine Acylation

troubleshooting_amine start Low Amide Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents potent_reagent Switch to Potent Coupling Agent (e.g., HATU, HBTU, PyBOP) check_reagents->potent_reagent Reagents OK optimize_cond Optimize Conditions: - Increase Time (2-24h) - Increase Temp (e.g., 40°C) potent_reagent->optimize_cond Still Low Yield success Successful Coupling potent_reagent->success Improved Yield double_couple Perform Double Coupling optimize_cond->double_couple Still Low Yield optimize_cond->success Improved Yield change_solvent Change Solvent (DMF to NMP or DMF/DCM) double_couple->change_solvent Still Low Yield double_couple->success Improved Yield change_solvent->success Improved Yield

Caption: Troubleshooting workflow for low amide coupling efficiency with L-Tyrosinol.

Troubleshooting Low Coupling Efficiency: Esterification of the Primary Alcohol

This section addresses challenges when coupling a carboxylic acid to the primary alcohol of this compound.

Problem: Low Yield of Ester Product

Potential Cause 1: Low Nucleophilicity of the Alcohol

Primary alcohols are weaker nucleophiles than amines, making esterification more challenging than amidation.

Solutions:

  • Use a Suitable Esterification Method: Standard peptide coupling reagents can be used, but specialized esterification methods are often more effective.

    • Steglich Esterification: This method uses a carbodiimide (like DCC or DIC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). It is a mild and effective method for sterically hindered alcohols.

    • Mitsunobu Reaction: This reaction uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol. It is highly effective but requires careful purification to remove byproducts.

  • Increase Reagent Equivalents: Use a larger excess of the carboxylic acid and coupling reagents to drive the reaction to completion.

  • Optimize Reaction Conditions: Longer reaction times are often necessary for esterifications compared to amidations.

Quantitative Data: Representative Yields for Esterification of Hindered Alcohols

While specific data for this compound is limited, the following table provides typical yields for esterification methods with sterically hindered alcohols.

Esterification MethodKey ReagentsTypical Yield (%)Key Considerations
Steglich Esterification DIC, DMAP (cat.)70-90Mild conditions, but the formation of N-acylurea byproduct can be an issue.
Mitsunobu Reaction PPh₃, DIAD/DEAD60-85Highly effective for hindered alcohols, but byproducts can be difficult to remove.
Uronium/Aminium Salt HATU, HBTU, PyBOP50-80Can be effective, but may require higher excess of reagents and longer reaction times compared to amidation.

Diagram: Decision-Making for Esterification Method

esterification_choice start Choose Esterification Method for this compound acid_labile Substrate Acid-Labile? start->acid_labile steglich Steglich Esterification (DIC/DMAP) acid_labile->steglich Yes mitsunobu Mitsunobu Reaction (PPh3/DIAD) acid_labile->mitsunobu No steglich->success Proceed byproduct_issue Byproduct Removal an Issue? mitsunobu->byproduct_issue mitsunobu->success Proceed coupling_reagent Potent Coupling Reagent (e.g., HATU) coupling_reagent->success Proceed byproduct_issue->mitsunobu No byproduct_issue->coupling_reagent Yes

Caption: Decision tree for selecting an appropriate esterification method for this compound.

Experimental Protocols

Protocol 1: Acylation of L-Tyrosinol using HATU

This protocol is recommended for coupling a carboxylic acid to the amine of L-Tyrosinol, especially in cases of significant steric hindrance.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.4 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling: Add a solution of L-Tyrosinol (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Steglich Esterification of this compound

This protocol is a mild and effective method for coupling a carboxylic acid to the primary alcohol of this compound.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM or DMF.

  • Coupling: Cool the solution to 0°C in an ice bath. Add DIC (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea. Dilute the filtrate with an organic solvent and wash sequentially with dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Mitsunobu Esterification of this compound

This protocol is highly effective for sterically hindered alcohols but requires careful handling of reagents and purification.

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the carboxylic acid (1.5 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous THF.

  • Coupling: Cool the solution to 0°C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise. A color change is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, which can often be challenging to remove. Purification by column chromatography is typically required.

References

Technical Support Center: Optimizing Boc-L-Tyrosinol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling of Boc-L-Tyrosinol. As a sterically hindered amino alcohol, its successful coupling to a carboxylic acid requires careful selection of reagents and reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound? A1: The main challenges stem from two sources: steric hindrance and potential side reactions. The bulky tert-butoxycarbonyl (Boc) group on the alpha-amino group can slow down the reaction rate by impeding the approach to the activated carboxylic acid.[1] Additionally, this compound possesses two free hydroxyl groups—a primary alcohol and a phenolic hydroxyl—which can potentially undergo O-acylation to form ester byproducts, competing with the desired N-acylation.

Q2: Which coupling reagents are most effective for this compound? A2: For sterically hindered substrates like this compound, potent coupling reagents are generally recommended to ensure efficient and rapid reaction.[2] Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are highly effective.[3][4] Carbodiimides such as EDC or DIC, when used with an additive like HOBt or OxymaPure, offer a cost-effective alternative, though they may require longer reaction times.[5][6]

Q3: How can I monitor the progress of the coupling reaction? A3: The most common methods for monitoring reaction completion are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC can be used to visualize the consumption of the starting materials (this compound and the carboxylic acid). LC-MS is a more definitive method that can confirm the formation of the desired product by its mass and track the disappearance of reactants.[5]

Q4: What are the common side reactions and how can they be minimized? A4: The primary side reactions are O-acylation of the hydroxyl groups and racemization of the carboxylic acid partner.

  • O-acylation: This can be minimized by using milder reaction conditions, avoiding a large excess of the activated acid, and keeping reaction times as short as possible. If O-acylation is a significant issue, protection of the hydroxyl groups may be necessary.

  • Racemization: The loss of stereochemical integrity at the alpha-carbon of the carboxylic acid partner can be suppressed by adding racemization suppressants like HOBt or HOAt.[6][7] Using a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is also recommended over less hindered bases.[3]

Q5: What should I do if the reaction is slow or the yield is low? A5: If you observe a slow or incomplete reaction, several strategies can be employed. First, consider switching to a more powerful coupling reagent like HATU.[8] You can also increase the equivalents of the coupling reagent and the carboxylic acid (typically 1.5 to 3 equivalents).[1][9] Gently increasing the reaction temperature (e.g., to 40°C) can improve the reaction rate, but this should be done cautiously while monitoring for potential side reactions.[1][8] Finally, ensure that all reagents are fully dissolved by selecting an appropriate solvent, such as DMF or NMP.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inefficient Reagent: The coupling reagent is not potent enough for the sterically hindered substrate.[8]Switch to a more powerful uronium or phosphonium salt reagent like HATU, HBTU, or PyBOP.[2][4]
Low Reagent Concentration: Insufficient equivalents of the carboxylic acid or coupling reagents.[1]Increase the equivalents of the carboxylic acid and coupling reagent to 2-3 fold relative to this compound.
Reagent Degradation: Moisture or improper storage has degraded the coupling reagent or this compound.[2]Use fresh, anhydrous reagents and solvents. Ensure reagents have been stored under the recommended conditions.
Poor Solubility: One or more reactants are not fully dissolved in the chosen solvent.Change to a more polar aprotic solvent like DMF, NMP, or add a co-solvent like DMSO to improve solubility.[10]
Presence of Side Product (+ Mass of Acyl Group) O-Acylation: The primary or phenolic hydroxyl group has reacted to form an ester.Reduce reaction time or temperature. Avoid using a large excess of the activated acid. Consider protecting the hydroxyl groups if the issue persists.
Presence of Diastereomeric Impurity Racemization: The chiral center of the carboxylic acid partner has epimerized.Add a racemization suppressant (e.g., 1.1 eq. HOBt, HOAt, or OxymaPure).[6] Use a sterically hindered base like DIEA.[11] Avoid prolonged pre-activation times before adding this compound.[3]
Difficult Product Purification Excess Reagents: A large excess of reagents was used.Use a more moderate excess of reagents (e.g., 1.5 equivalents).
Byproduct from Coupling Agent: The byproduct of the coupling reaction is difficult to remove (e.g., DCU from DCC).If using DCC, filter the crude reaction mixture to remove the insoluble dicyclohexylurea (DCU) byproduct.[12] Alternatively, use EDC, as its urea byproduct is water-soluble and can be removed with an aqueous wash.[13]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling Reagent Class Typical Reaction Time Relative Efficiency Racemization Risk Key Considerations
HATU Aminium/Uronium Salt 15 - 60 minutes Excellent Very Low Highly effective for hindered couplings; requires a non-nucleophilic base like DIEA.[3][4]
HBTU Aminium/Uronium Salt 30 - 60 minutes Very Good Low A reliable and slightly more cost-effective alternative to HATU.[3]
PyBOP Phosphonium Salt 30 - 90 minutes Very Good Low Byproducts are generally considered less problematic than those from older phosphonium reagents like BOP.[11]
EDC/HOBt Carbodiimide/Additive 2 - 8 hours Good Low to Moderate Cost-effective; the EDC byproduct is water-soluble, simplifying workup. The addition of HOBt is crucial to suppress racemization.[12][14]

| DIC/HOBt | Carbodiimide/Additive | 2 - 8 hours | Good | Low to Moderate | Economical choice, but the diisopropylurea byproduct may require careful purification to remove.[3][6] |

Table 2: Common Solvents for Coupling Reactions

Solvent Abbreviation Common Use Notes
Dichloromethane DCM Good for dissolving many organic compounds. Less effective for highly polar molecules or peptide aggregation issues. Lower boiling point.[10]
N,N-Dimethylformamide DMF Excellent solvating properties for a wide range of reactants. High boiling point, requires care to remove. A standard solvent for difficult couplings.[10]
N-Methyl-2-pyrrolidone NMP Superior solvating power, especially for aggregating sequences. Higher boiling point and viscosity than DMF. Often used when DMF is insufficient.[10]
Acetonitrile ACN Used in specific protocols, good for analytical work (LC-MS). Can be effective for certain coupling reactions.[14]

| Tetrahydrofuran | THF | General purpose solvent. | Less polar than DMF or NMP. |

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Activation: Add N,N-diisopropylethylamine (DIEA) (2.4 eq.) to the mixture. Stir at room temperature for 2-5 minutes. The solution may change color, indicating activation.[1]

  • Coupling: Add a solution of this compound (1.0 eq.) in anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HOBt (1.1 eq.) in anhydrous DCM or DMF.[14]

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling: Add EDC hydrochloride (1.2 eq.) to the cooled solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash with water or a mild aqueous acid/base sequence as described in Protocol 1 to remove the water-soluble urea byproduct and excess HOBt.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via silica gel chromatography.

Visualizations

G start Dissolve Carboxylic Acid & Coupling Reagent in Solvent add_base Add Base (e.g., DIEA) Allow Pre-activation start->add_base For Uronium/ Phosphonium Reagents add_amine Add this compound start->add_amine For Carbodiimide Reagents (EDC/DIC) add_base->add_amine react Stir at RT (1-12 hours) add_amine->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Wash & Extract) monitor->workup Complete purify Dry, Concentrate & Purify (Chromatography) workup->purify end Characterize Final Product purify->end

Caption: General workflow for a this compound coupling reaction.

G start Low Coupling Yield? cause1 Inefficient Activation? start->cause1 Yes cause2 Steric Hindrance? start->cause2 Yes cause3 Side Reactions? start->cause3 Yes cause1->cause2 No sol1 Switch to HATU/PyBOP cause1->sol1 Yes cause2->cause3 No sol2 Increase Reagent Equivalents (2-3x) cause2->sol2 Yes sol3 Increase Time or Temperature (e.g. 40°C) cause2->sol3 Yes sol4 Add Racemization Suppressant (HOBt) cause3->sol4 Diastereomers Observed sol5 Check for O-Acylation (Use milder conditions) cause3->sol5 Byproduct with +Acyl Mass

Caption: A troubleshooting decision tree for low-yield coupling reactions.

References

Preventing side reactions during Boc-L-Tyrosinol deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common side reactions encountered during the Boc deprotection of Boc-L-Tyrosinol. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful synthesis of high-purity L-Tyrosinol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of this compound?

A1: The primary cause of side reactions is the generation of a highly reactive tert-butyl carbocation (t-butyl⁺) intermediate during the acid-catalyzed cleavage of the Boc group.[1][2] This electrophile can attack nucleophilic sites on the deprotected molecule, leading to unwanted byproducts.[2][3]

Q2: What are the most common side reactions observed during this compound deprotection with acids like TFA?

A2: The two main side reactions are:

  • C-alkylation: The tert-butyl cation attacks the electron-rich aromatic ring of the tyrosine side chain, leading to the formation of 3-tert-butyl-tyrosine.[1][2] This side reaction can occur to an extent of 0.5-1.0% and results in a product with a mass increase of +56 Da.[1]

  • Fries-type Rearrangement: The Boc group from the phenolic oxygen migrates intramolecularly to the aromatic ring of the tyrosine side chain.[1] This rearrangement is catalyzed by strong acids and results in an acylated, isomeric impurity with no change in the overall mass.[1]

Q3: How can I detect these side reactions?

A3: The most effective analytical methods for detecting these side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: The side products are structurally different from the desired L-Tyrosinol and will likely have different retention times, appearing as distinct impurity peaks in the chromatogram.[1]

  • Mass Spectrometry: MS analysis can identify the C-alkylation byproduct by a mass increase of +56 Da corresponding to the addition of a tert-butyl group.[1] While the Fries-type rearrangement product is an isomer and won't show a mass change, its fragmentation pattern in MS/MS analysis may differ from the desired product.[1]

Q4: What are scavengers and how do they prevent C-alkylation?

A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture (cleavage cocktail) to "trap" the reactive tert-butyl cations before they can alkylate the tyrosine ring.[1][2][4] They are typically more reactive or present in a much higher concentration than the sensitive tyrosine residue, effectively intercepting the carbocations.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue 1: Mass spectrometry analysis of the final product shows a significant peak with a +56 Da mass shift.

  • Root Cause: This mass increase strongly indicates C-alkylation of the tyrosine aromatic ring by the tert-butyl cation, forming 3-tert-butyl-tyrosine.[1]

  • Solution 1: Use of Scavengers: The most effective way to prevent C-alkylation is to add scavengers to the deprotection cocktail.[1] These nucleophilic compounds will trap the tert-butyl cations.

    • Recommended Scavengers: For tyrosine, effective scavengers include triisopropylsilane (TIS), thioanisole, phenol, or m-cresol.[1][2] A commonly used and highly effective cleavage cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2][3]

  • Solution 2: Optimize Reaction Temperature: Performing the deprotection at a lower temperature, such as 0°C, can reduce the rate of the alkylation side reaction.[1][4]

Issue 2: The reaction yield is poor, and HPLC analysis shows an isomeric impurity peak close to the main product peak.

  • Root Cause: This may be indicative of a Fries-type rearrangement of the side-chain Boc group, especially when using strong acids.[1]

  • Solution 1: Use Milder Deprotection Reagents: If compatible with your overall synthetic strategy, consider using a milder acid for the deprotection step.[1]

  • Solution 2: Reduce Acid Concentration: Lowering the concentration of trifluoroacetic acid (TFA) in the deprotection solution can sometimes mitigate the rearrangement.[1] For example, using 25-50% TFA in a solvent like dichloromethane (DCM) instead of neat TFA.[5]

Issue 3: The deprotection reaction is incomplete, with starting material remaining after the standard reaction time.

  • Root Cause 1: Insufficient Acid: The amount or concentration of acid may be too low for a complete reaction.

    • Solution: Ensure at least a 10-fold molar excess of acid is used. If using a diluted TFA solution, consider increasing the concentration or extending the reaction time.[6]

  • Root Cause 2: Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction rate.[2]

    • Solution: A combination of a stronger acid system (e.g., 4M HCl in dioxane), longer reaction time, and gentle warming may be necessary.[2] It is critical to use an effective scavenger cocktail under these more forceful conditions to prevent increased side reactions.[2]

Data Presentation

Table 1: Recommended Scavengers for Preventing C-Alkylation of Sensitive Amino Acids

Sensitive Amino AcidCommon ScavengersRationale
Tyrosine (Tyr) Triisopropylsilane (TIS), Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation, while TIS is a highly effective carbocation scavenger.[2]
Tryptophan (Trp) Triisopropylsilane (TIS), Triethylsilane (TES), 1,2-Ethanedithiol (EDT)TIS and TES are potent carbocation scavengers.[2] EDT is particularly effective at preventing acid-catalyzed oxidation of the indole ring.[2]
Methionine (Met) ThioanisolePrevents alkylation of the thioether side chain to form a sulfonium salt.[2]
Cysteine (Cys) 1,2-Ethanedithiol (EDT)The free thiol group is a strong nucleophile and a target for alkylation.[2] EDT helps protect it.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavenger Cocktail

This protocol is optimized to minimize C-alkylation.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of starting material) in a clean, dry round-bottom flask.

  • Cooling: Place the flask in an ice bath (0°C) and stir the solution.

  • Cleavage Cocktail Preparation: In a separate, well-ventilated fume hood, freshly prepare the cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water in a 95:2.5:2.5 volumetric ratio.[2][3]

  • Deprotection Reaction: Slowly add the cleavage cocktail to the stirred solution of this compound at 0°C (approx. 10 mL of cocktail per gram of starting material).[3]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[3]

  • Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3] b. To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt.[3] c. Collect the precipitate by filtration. d. Wash the solid product with cold diethyl ether (2-3 times) to remove residual scavengers and byproducts.[3] e. Dry the final product, L-Tyrosinol TFA salt, under vacuum.[3]

Protocol 2: Milder Deprotection to Reduce Fries-Type Rearrangement

This protocol uses a lower concentration of acid, which can help suppress the rearrangement side reaction.

  • Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 10 mL per gram).

  • Scavenger Addition: Add a suitable scavenger such as anisole (5-10 equivalents) to the solution.[4]

  • Cooling: Cool the flask in an ice bath to 0°C.

  • Deprotection Reaction: Slowly add a pre-prepared solution of 50% TFA in DCM (v/v) to the stirred mixture.

  • Reaction Monitoring: Keep the reaction at 0°C and monitor its progress by TLC or HPLC every 30 minutes. The reaction may require a longer time (2-4 hours) compared to neat TFA.

  • Work-up: Follow the work-up steps (6a-6e) as described in Protocol 1.

Visualizations

Boc_Deprotection_Pathway Start This compound Intermediate Protonated Intermediate Start->Intermediate Protonation SideProduct1 3-tert-Butyl-Tyrosine (C-Alkylation) TFA TFA (Acid) TFA->Intermediate Product L-Tyrosinol (Desired Product) Intermediate->Product Deprotection Carbocation t-Butyl Cation (t-Bu⁺) Intermediate->Carbocation Cleavage SideProduct2 Acylated Isomer (Fries Rearrangement) Intermediate->SideProduct2 Intramolecular Rearrangement Trapped Trapped Cation Carbocation->Trapped Carbocation->SideProduct1 Ring Attack Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped Trapping

Caption: Boc deprotection main pathway and competing side reactions.

Troubleshooting_Workflow Start Start: Boc Deprotection Check_MS Analyze Product by MS/HPLC Start->Check_MS Decision1 Mass +56 Da Observed? Check_MS->Decision1 Decision2 Isomeric Impurity Observed? Decision1->Decision2 No Solution1 Diagnosis: C-Alkylation 1. Add Scavengers (TIS, Anisole) 2. Lower Reaction Temp (0°C) Decision1->Solution1 Yes Success Reaction Successful Decision2->Success No Solution2 Diagnosis: Fries Rearrangement 1. Use Milder Acid Conditions 2. Lower TFA Concentration Decision2->Solution2 Yes Rerun Re-run Experiment Solution1->Rerun Solution2->Rerun Rerun->Check_MS

References

Common side products in reactions with Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-L-Tyrosinol. Our goal is to help you anticipate and resolve common issues related to side product formation, ensuring the successful outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is reduced to a primary alcohol.[1][2] This modification makes it a valuable chiral building block in various synthetic applications, including peptide synthesis and the development of complex organic molecules.[1]

Q2: What are the most common side products observed in reactions involving this compound?

A2: The most frequently encountered side products in reactions with this compound arise from three main sources:

  • Acidic Deprotection of the Boc Group: The generation of a reactive tert-butyl cation during the removal of the Boc group can lead to C-alkylation of the electron-rich tyrosine ring.[3] Another potential side reaction under strong acidic conditions is a Fries-type rearrangement of the Boc group from the phenolic oxygen (if also protected) to the aromatic ring.[3][4]

  • Oxidation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of the tyrosine moiety is susceptible to oxidation, which can form quinone-type structures.[1]

  • Reactions of the Primary Alcohol: The primary alcohol can undergo unintended reactions such as oxidation to an aldehyde or carboxylic acid, or participate in side reactions like esterification or ether formation depending on the reaction conditions.

Troubleshooting Guides

Issue 1: Detection of a Side Product with a +56 Da Mass Shift After Boc Deprotection

Question: After acidic deprotection of this compound, my LC-MS analysis shows a significant peak with a mass 56 Da higher than the expected product. What is this impurity and how can I prevent its formation?

Answer:

This +56 Da adduct is most likely 3-tert-butyl-L-tyrosinol , resulting from the C-alkylation of the tyrosine aromatic ring by the tert-butyl cation generated during Boc group cleavage.[3] This side reaction can occur to an extent of 0.5-1.0% in analogous reactions with Boc-Tyr(Boc)-OH.[3]

Troubleshooting and Prevention:

  • Use of Scavengers: The most effective method to prevent C-alkylation is to add a scavenger to the deprotection reaction mixture. Scavengers are nucleophilic species that "trap" the tert-butyl cation before it can react with the tyrosine ring.

  • Optimization of Deprotection Conditions:

    • Minimize Deprotection Time: Use the shortest reaction time necessary for complete Boc removal.

    • Lower Temperature: Performing the deprotection at a lower temperature can decrease the rate of the alkylation side reaction.[3]

Table 1: Common Scavengers for Preventing C-Alkylation

ScavengerTypical ConcentrationNotes
Triisopropylsilane (TIS)2.5% - 5% (v/v)A highly effective carbocation scavenger.
Thioanisole2.5% - 5% (v/v)Also helps to prevent other side reactions.
Water2.5% (v/v)Can act as a scavenger and helps with solubility.
Issue 2: Formation of an Isomeric Impurity During Reactions

Question: I am observing an impurity with the same mass as my desired product but with a different retention time on HPLC. What could this be?

Answer:

An isomeric impurity could be the result of a Fries-type rearrangement . In the context of a di-Boc protected tyrosinol, this would involve the migration of the Boc group from the phenolic oxygen to the aromatic ring, catalyzed by strong acids.[3][4]

Troubleshooting and Prevention:

  • Milder Deprotection Reagents: If possible, consider using a milder acid for the deprotection step.

  • Reduced Acid Concentration: Lowering the concentration of the strong acid (e.g., TFA) can sometimes reduce the extent of the rearrangement.[3]

  • Controlled Reaction Time: Minimize the exposure of the substrate to strong acidic conditions.[3]

Issue 3: Unwanted Oxidation of the Molecule

Question: My reaction mixture is turning colored, and I am isolating products that appear to be oxidized. What are the likely side products and how can I avoid them?

Answer:

The phenolic hydroxyl group of the tyrosinol moiety is susceptible to oxidation, which can lead to the formation of quinones and other colored byproducts.[1] Additionally, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid .

Troubleshooting and Prevention:

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Control of Oxidizing Agents: Be mindful of the reagents used, as some may have oxidizing properties. If an oxidation step is intended, carefully control the stoichiometry and reaction conditions to favor the desired product.

Table 2: Controlling the Oxidation of the Primary Alcohol

Desired ProductRecommended Conditions
AldehydeUse mild oxidizing agents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Carboxylic AcidUse stronger oxidizing agents like KMnO4 or Jones reagent (CrO3 in sulfuric acid).[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers

This protocol is designed to minimize C-alkylation during the removal of the N-terminal Boc group.

Materials:

  • This compound derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the this compound derivative in DCM.

  • Prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS.[3]

  • Add the deprotection cocktail to the reaction mixture and stir for 30 minutes at room temperature.

  • Remove the solvent and excess acid under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • Dissolve the residue in DMF and neutralize with DIEA.

  • Proceed with purification or the next synthetic step.

Protocol 2: Analysis of Side Products by LC-MS

This protocol provides a general method for the detection and identification of potential side products.

Instrumentation:

  • Reverse-phase HPLC system with a C18 column.

  • Mass spectrometer (e.g., ESI-QTOF).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient:

  • A linear gradient from 5% to 95% B over 30 minutes.[3]

Detection:

  • UV detection at 220 nm and 280 nm.

  • Mass spectrometry in positive ion mode.

Analysis:

  • Inject a sample of the crude reaction mixture.

  • Monitor for peaks corresponding to the expected product mass.

  • Search for masses corresponding to potential side products:

    • C-alkylation: [M+56]+

    • Oxidation (quinone): [M-2H]+ or [M+O-2H]+

    • Oxidation (aldehyde): [M-2H]+

    • Oxidation (carboxylic acid): [M-2H+O]+

Visualizations

Deprotection_Side_Reactions Boc_Tyrosinol This compound Deprotection Acidic Deprotection (e.g., TFA) Boc_Tyrosinol->Deprotection Tyrosinol L-Tyrosinol (Desired Product) Deprotection->Tyrosinol tButyl_Cation tert-Butyl Cation Deprotection->tButyl_Cation generates Alkylated_Product 3-tert-butyl-L-tyrosinol (+56 Da Side Product) tButyl_Cation->Alkylated_Product C-alkylation Scavenger Scavenger (e.g., TIS) tButyl_Cation->Scavenger trapped by Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Boc deprotection and the formation of the C-alkylated side product.

Oxidation_Pathways cluster_phenolic Phenolic Hydroxyl Oxidation cluster_primary_alcohol Primary Alcohol Oxidation Boc_Tyrosinol_Phenol This compound Oxidation_Phenol Oxidizing Agent Boc_Tyrosinol_Phenol->Oxidation_Phenol Quinone Quinone Side Product Oxidation_Phenol->Quinone Boc_Tyrosinol_Alcohol This compound Mild_Oxidation Mild Oxidation (e.g., PCC) Boc_Tyrosinol_Alcohol->Mild_Oxidation Strong_Oxidation Strong Oxidation (e.g., KMnO4) Boc_Tyrosinol_Alcohol->Strong_Oxidation Aldehyde Aldehyde Product Mild_Oxidation->Aldehyde Carboxylic_Acid Carboxylic Acid Product Strong_Oxidation->Carboxylic_Acid Aldehyde->Strong_Oxidation further oxidation

Caption: Potential oxidation pathways for this compound.

References

Minimizing racemization of Boc-L-Tyrosinol during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize racemization during the synthesis of Boc-L-Tyrosinol from its corresponding N-protected amino acid, Boc-L-Tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the conversion of a single, pure enantiomer (the L-form of Tyrosinol) into an equal mixture of both its L- and D-isomers.[1] This loss of stereochemical purity is a significant problem in drug development because the biological activity of a molecule is often exclusive to one enantiomer. The presence of the undesired D-enantiomer can result in a product with reduced efficacy, altered pharmacological effects, or in the worst cases, undesirable toxicity.[1]

Q2: What is the primary cause of racemization when preparing this compound from Boc-L-Tyrosine?

A2: Racemization does not typically occur during the reduction of the carboxylic acid itself. Instead, it is most likely to happen during the activation of the carboxylic acid, a step required for certain reduction methods. The primary mechanism involves the formation of a planar intermediate, such as an oxazolone, when the carboxyl group is activated.[1][2] The proton on the chiral alpha-carbon becomes acidic in this intermediate and can be removed by a base. The resulting planar structure can be re-protonated from either side, leading to a mixture of L and D forms.[2]

Q3: How can I detect and quantify the level of racemization in my this compound product?

A3: The most reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for the determination of their relative peak areas. From this data, the enantiomeric excess (e.e.) can be calculated to assess the stereochemical purity of the product.

Troubleshooting Guide: High Racemization Detected

Problem: My final this compound product shows significant racemization (low enantiomeric excess). What are the likely causes and solutions?

High racemization is almost always linked to the method used to reduce the carboxylic acid of Boc-L-Tyrosine. The choice of reagents and reaction conditions is critical for preserving the stereocenter. Below is a workflow to diagnose and solve the issue.

Logical Troubleshooting Workflow

G start High Racemization Detected method What reduction method was used? start->method mixed_anhydride Mixed Anhydride (e.g., with Isobutyl Chloroformate)? method->mixed_anhydride Activation-Based direct_reduction Direct Reduction (e.g., Borane, NaBH4/I2)? method->direct_reduction Direct strong_hydride Strong Hydride (e.g., LiAlH4)? method->strong_hydride Direct base_issue Was a strong, non-hindered base (e.g., Triethylamine) used for anhydride formation? mixed_anhydride->base_issue solution_cdi Recommended Alternative: Use the CDI activation method, which is reported to be racemization-free. mixed_anhydride->solution_cdi recheck Re-evaluate Purity direct_reduction->recheck Generally Safe strong_hydride->recheck Generally Safe temp_issue Was the reaction run at elevated temperatures? base_issue->temp_issue No solution_base Solution: Switch to a sterically hindered base like N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA). base_issue->solution_base Yes solution_temp Solution: Maintain low temperatures (0 °C to -15 °C) during activation and reduction steps. temp_issue->solution_temp Yes temp_issue->recheck No solution_base->recheck solution_temp->recheck solution_cdi->recheck

Caption: A logical workflow for troubleshooting high racemization levels.

Solution Details and Recommended Protocols

The key to preventing racemization is to either avoid the formation of sensitive activated intermediates or to control the conditions under which they are formed and reduced.

Solution 1: Re-evaluate Your Reduction Method

The choice of reducing agent and strategy is the most critical factor. Methods that involve the in-situ activation of the carboxylic acid followed by reduction are common but carry the highest risk if not performed correctly.

Method CategoryReagentsRacemization RiskKey Considerations
Activation + Reduction 1. Isobutyl chloroformate / NMM2. Sodium Borohydride (NaBH₄)Moderate Racemization is possible during the mixed anhydride formation. Strict temperature control (-15 °C) and use of a hindered base are crucial.
Activation + Reduction 1. Carbonyldiimidazole (CDI)2. Sodium Borohydride (NaBH₄)Very Low Reported to proceed with a lack of racemization.[3] Offers a mild, one-pot procedure.[3]
Direct Reduction Borane-THF complex (BH₃·THF) or Borane Dimethyl Sulfide (BH₃·SMe₂)Very Low Reduces carboxylic acids directly without prior activation, thus avoiding sensitive intermediates. Generally considered safe for chiral amino acids.[4]
Direct Reduction Sodium Borohydride (NaBH₄) with Iodine (I₂) or Sulfuric Acid (H₂SO₄)Very Low These systems generate diborane in situ and are reported to reduce amino acids with no racemization.[5]
Direct Reduction Lithium Aluminium Hydride (LiAlH₄)Low A very powerful reducing agent. While effective, its high reactivity can lead to side reactions and requires strictly anhydrous conditions. Racemization is generally not an issue with this direct reduction.[6]
Solution 2: Optimize Reaction Conditions for Activation-Based Methods

If you are using an activation-based method (e.g., mixed anhydride), the following conditions are critical:

  • Temperature Control: The activation step must be performed at low temperatures, typically between -15 °C and 0 °C, to minimize the rate of oxazolone formation and subsequent racemization. The reduction step with NaBH₄ should also be initiated at low temperatures.[1]

  • Base Selection: Avoid strong, non-hindered bases like triethylamine for the formation of activated esters or mixed anhydrides. Use a sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), which are less likely to abstract the alpha-proton.[1]

Recommended Experimental Protocol (Low Racemization)

This protocol utilizes carbonyldiimidazole (CDI) for activation, which has been shown to be highly effective at preventing racemization during the reduction of N-protected amino acids.[3]

Materials:

  • Boc-L-Tyrosine

  • Carbonyldiimidazole (CDI)

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • 1N Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Workflow Diagram:

G cluster_0 Activation Step cluster_1 Reduction Step cluster_2 Work-up & Isolation A Dissolve Boc-L-Tyrosine in anhydrous THF B Add CDI at Room Temp A->B C Stir for 10-15 min B->C D Cool solution to 0 °C C->D E Add NaBH4 in H2O (in one portion) D->E F Stir for 30 min at 0 °C E->F G Quench with 1N HCl F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO3 & Brine H->I J Dry over MgSO4 I->J K Purify (e.g., Silica Gel) J->K

Caption: Experimental workflow for the CDI-mediated reduction of Boc-L-Tyrosine.

Procedure:

  • Activation: In a round-bottom flask, dissolve Boc-L-Tyrosine (1 equivalent) in anhydrous THF. To this stirred solution, add CDI (1.3 equivalents) at room temperature.[3]

  • Allow the reaction to stir for 10-15 minutes at room temperature to form the acyl-imidazole intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (1.7 equivalents) in water.[3]

  • Add the aqueous NaBH₄ solution to the reaction mixture in one portion.

  • Stir the reaction vigorously for 30 minutes at 0 °C.

  • Work-up: Quench the reaction by slowly adding 1N HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

  • Analysis: Confirm the structure by ¹H NMR and mass spectrometry. Assess the enantiomeric purity by chiral HPLC.

References

Purification techniques for Boc-L-Tyrosinol after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Boc-L-Tyrosinol after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the Boc-protection of L-Tyrosine followed by the reduction of the carboxylic acid. The most common impurities include:

  • Unreacted L-Tyrosine: The starting amino acid.

  • Boc-L-Tyrosine: The intermediate product before the reduction step.

  • Di-Boc-L-Tyrosine (N,O-bis(tert-butoxycarbonyl)-L-tyrosine): A common byproduct where both the amino and the phenolic hydroxyl groups of tyrosine are protected by a Boc group. This impurity is particularly challenging to remove due to its similar polarity to the desired product.[1]

  • Residual reagents: Such as di-tert-butyl dicarbonate ((Boc)₂O) and coupling agents.

Q2: How can I detect the presence of these impurities?

Several analytical techniques can be employed to detect impurities:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of starting materials and byproducts. The different components will exhibit different retention factors (Rf) on the TLC plate.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can resolve closely related impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can confirm the chemical structure of the desired product and identify impurities by their characteristic signals. For instance, the presence of the di-Boc byproduct can be identified by the downfield shift of the aromatic protons due to the electron-withdrawing effect of the Boc group on the phenolic oxygen.[1]

Q3: What are the recommended purification techniques for this compound?

The two primary methods for purifying this compound are column chromatography and recrystallization.[3] The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Issue 1: The final product is an oil and does not solidify.

Cause:

  • Residual Solvents: The presence of residual solvents from the workup can prevent the product from solidifying.

  • Hygroscopic Nature: The product may be hygroscopic and has absorbed moisture from the atmosphere.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an oily product.

Solution:

  • High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove residual solvents.

  • Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol or ethyl acetate) and then precipitate the solid by adding an anti-solvent (e.g., diethyl ether or hexane).

  • Purification: If the issue persists, the presence of impurities is likely. Proceed with column chromatography or recrystallization.

Issue 2: Column chromatography does not provide good separation.

Cause:

  • Inappropriate Solvent System: The polarity of the eluent may not be suitable for separating the product from the impurities.

  • Column Overloading: Loading too much crude product onto the column can lead to poor separation.

  • Improper Column Packing: An improperly packed column can result in channeling and inefficient separation.

Solution:

  • TLC Optimization: Before running the column, optimize the solvent system using TLC. A good solvent system will show a clear separation between the desired product and impurities, with the Rf value of the product being around 0.3-0.4. For this compound, a gradient of ethyl acetate in hexane is commonly used.[3]

  • Proper Loading: Ensure the crude product is dissolved in a minimal amount of the initial mobile phase and loaded carefully onto the top of the column.

  • Correct Packing: Pack the column with a slurry of silica gel in the initial eluent to ensure a homogenous stationary phase.

Issue 3: Recrystallization results in low yield or does not remove impurities effectively.

Cause:

  • Incorrect Solvent System: The chosen solvent system may not have a significant solubility difference for the product and impurities at different temperatures.

  • Cooling Rate: Cooling the solution too quickly can lead to the precipitation of impurities along with the product.

  • Insufficient Purity of Crude Product: If the crude product is highly impure, a single recrystallization may not be sufficient.

Solution:

  • Solvent System Selection: For this compound, a common recrystallization solvent system is ethanol/water.[3] Experiment with different ratios to find the optimal conditions. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Multiple Recrystallizations: For products with significant impurities, multiple recrystallizations may be necessary. Alternatively, a preliminary purification by column chromatography followed by recrystallization can be very effective.

Experimental Protocols

Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • TLC plates

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the column.

  • Loading: Carefully load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. The less polar di-Boc impurity will elute first, followed by the more polar this compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data for Column Chromatography (Illustrative)

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseEthyl Acetate / Hexane Gradient
Initial Gradient10% Ethyl Acetate in Hexane
Final Gradient50% Ethyl Acetate in Hexane
Rf Values (30% EtOAc/Hexane)
Di-Boc-L-Tyrosine~ 0.6
This compound~ 0.4
L-Tyrosine~ 0.1 (streaking)

Note: These values are illustrative and should be optimized for each specific synthesis.

Recrystallization

This protocol provides a general method for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to promote crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Quantitative Data for Recrystallization (Illustrative)

ParameterValue
Solvent SystemEthanol / Water
Typical Ratio (v/v)5:1 to 10:1 (Ethanol:Water)
Expected Yield70-90% (depending on crude purity)
Expected Purity>98%

Note: The optimal solvent ratio and yield will depend on the purity of the crude product.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Start L-Tyrosine Boc_Protection Boc Protection Start->Boc_Protection (Boc)2O, Base Reduction Reduction Boc_Protection->Reduction Reducing Agent Crude_Product Crude this compound Reduction->Crude_Product Analysis TLC/HPLC Analysis Crude_Product->Analysis Column Column Chromatography Recrystallization Recrystallization Analysis->Column Significant Impurities Analysis->Recrystallization Minor Impurities Pure_Product Pure this compound Column->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

ColumnChromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation Crude Crude Product Adsorb Adsorb on Silica Crude->Adsorb Load Load Sample Adsorb->Load Pack Pack Column Pack->Load Elute Elute with Gradient (Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Step-by-step workflow for purification by column chromatography.

References

Stability of Boc-L-Tyrosinol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Boc-L-Tyrosinol under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound's stability is primarily dictated by the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the amine. The tyrosinol backbone itself is relatively stable. The Boc group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1][2]

Q2: Under what pH conditions is this compound expected to be stable or unstable?

A2:

  • Acidic Conditions (pH < 4): this compound is unstable and will undergo deprotection (cleavage of the Boc group) to yield L-Tyrosinol. The rate of this cleavage increases as the pH decreases and the temperature rises.

  • Neutral Conditions (pH 6-8): this compound is generally stable under neutral pH conditions, such as in phosphate-buffered saline (PBS) at room temperature.[1]

  • Basic Conditions (pH > 8): The Boc protecting group is generally stable to basic conditions and most nucleophiles.[1][2][3] Therefore, this compound is considered stable under moderately basic conditions. However, extreme basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures) may lead to slow degradation over extended periods.

Q3: What are the primary degradation products of this compound?

A3:

  • Under acidic conditions: The primary degradation product is L-Tyrosinol, formed by the cleavage of the Boc group. A byproduct of this reaction is the tert-butyl cation, which can lead to other side products.[4][5]

  • Potential side products in strong acid: The tert-butyl cation generated during acidic cleavage is an electrophile that can attack the electron-rich aromatic ring of the tyrosinol moiety, resulting in C-alkylation and the formation of 3-tert-butyl-tyrosinol.[5]

Q4: How can I monitor the stability of my this compound sample?

A4: The most effective method for monitoring the stability of this compound is by using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, often in tandem with Mass Spectrometry (MS) for peak identification.[1][6] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected loss of this compound in my experiment.

  • Root Cause Analysis: The most likely cause is exposure to acidic conditions, even if unintentional. This could be due to acidic reagents in the reaction mixture, a low pH of the solvent, or prolonged storage in an inappropriate solvent.

  • Solutions:

    • Ensure all solvents and reagents are neutral or basic.

    • Buffer your reaction mixture to a pH between 7 and 8 if the experimental conditions allow.

    • Store this compound solutions in appropriate, well-sealed containers, and consider refrigeration or freezing for long-term storage.[7][8]

Issue 2: Appearance of an unexpected peak in my HPLC chromatogram during a reaction with this compound under acidic conditions.

  • Root Cause Analysis: If you are intentionally cleaving the Boc group with a strong acid like trifluoroacetic acid (TFA), the generation of a tert-butyl cation is unavoidable.[4] This cation can alkylate the aromatic ring of the resulting L-Tyrosinol, leading to a new impurity peak.[5]

  • Solutions:

    • Use of Scavengers: To prevent C-alkylation, add a scavenger to the deprotection cocktail. Scavengers are nucleophilic species that "trap" the tert-butyl cations before they can react with the tyrosinol. Common scavengers include anisole or thioanisole.[4][5]

    • Optimization of Deprotection Conditions:

      • Minimize Deprotection Time: Use the shortest possible time required for complete removal of the Boc group.

      • Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.

Quantitative Stability Data

The following tables summarize expected stability data for this compound under forced degradation conditions. These are representative values to illustrate the expected trends. Actual results may vary based on specific experimental conditions.

Table 1: Stability of this compound under Acidic Conditions

pHTemperature (°C)Incubation Time (hours)% this compound Remaining (Hypothetical)Major Degradation Product
1.237245L-Tyrosinol
1.237610L-Tyrosinol
4.5372490L-Tyrosinol
4.5502475L-Tyrosinol

Table 2: Stability of this compound under Basic and Neutral Conditions

pHTemperature (°C)Incubation Time (hours)% this compound Remaining (Hypothetical)Major Degradation Product
7.43748>99None Detected
9.03748>98None Detected
12.0502495L-Tyrosinol (minor)

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 7.4, 9.0).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 6, 12, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. A common starting point for method development is a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid and acetonitrile.[6]

  • Data Analysis: Quantify the peak area of this compound at each time point and calculate the percentage remaining relative to the initial time point. Identify and quantify any degradation products.

Protocol 2: Forced Degradation Study

  • Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period. Neutralize a sample before HPLC analysis.

  • Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize a sample before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC-MS method to identify and characterize the degradation products.

Visualizations

cluster_acid Acidic Conditions (e.g., TFA, HCl) cluster_base Basic/Neutral Conditions Boc_Tyr_ol This compound Tyr_ol L-Tyrosinol Boc_Tyr_ol->Tyr_ol Boc Cleavage tBu_cation tert-Butyl Cation Boc_Tyr_ol->tBu_cation Boc Cleavage tBu_Tyr_ol 3-tert-butyl-tyrosinol (Side Product) Tyr_ol->tBu_Tyr_ol tBu_cation->tBu_Tyr_ol C-alkylation Boc_Tyr_ol_stable This compound Stable Stable Boc_Tyr_ol_stable->Stable start Start: this compound Sample prep Prepare Solutions in Different pH Buffers start->prep incubate Incubate at Controlled Temperature prep->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc HPLC-MS Analysis sample->hplc analyze Quantify Remaining Parent and Degradation Products hplc->analyze end End: Determine Stability Profile analyze->end

References

Validation & Comparative

Comparative NMR Analysis of N-Protected L-Tyrosinol Derivatives for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the 1H and 13C NMR spectral characteristics of Boc-L-Tyrosinol and its comparison with other commonly used N-protected derivatives.

In the realm of drug discovery and peptide synthesis, the precise characterization of chiral building blocks is paramount. L-Tyrosinol, a derivative of the amino acid L-tyrosine, serves as a valuable synthon. Its primary amine and phenolic hydroxyl group necessitate the use of protecting groups during synthetic transformations. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group for the amine functionality. A thorough understanding of the nuclear magnetic resonance (NMR) spectral features of this compound is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for this compound and contrasts it with alternative N-protected L-Tyrosinol derivatives.

¹H and ¹³C NMR Spectral Data of this compound

While a complete, published, and assigned spectrum for this compound (N-tert-butoxycarbonyl-L-tyrosinol) can be elusive in publicly available databases, the expected chemical shifts can be inferred from closely related structures and general principles of NMR spectroscopy. The key structural features that will influence the NMR spectra are the Boc protecting group, the aromatic ring of the tyrosine side chain, and the primary alcohol resulting from the reduction of the carboxylic acid.

A key piece of information for identifying this compound is its Chemical Abstracts Service (CAS) number: 220237-31-0.[1]

Based on the analysis of similar compounds, the following are the anticipated salient features in the NMR spectra of this compound:

  • ¹H NMR: A characteristic singlet peak for the nine equivalent protons of the tert-butyl group of the Boc protector would be expected around δ 1.4 ppm.[2]

  • Infrared (IR) Spectroscopy: While not an NMR technique, IR spectroscopy provides complementary information. The presence of a hydroxyl group is indicated by a broad absorption band in the region of 3200–3600 cm⁻¹, and the carbamate carbonyl of the Boc group would show a strong absorption between 1700–1750 cm⁻¹.[2]

For a direct comparison, the ¹H NMR spectral data of the closely related precursor, Boc-L-Tyrosine (BOC-(L)-Tyr(OH)-OH), in deuterated methanol (CD₃OD) is presented in Table 1.

Table 1: ¹H NMR Data for Boc-L-Tyrosine in CD₃OD

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.03d, J = 8.4 Hz2HAromatic (H-2', H-6')[3]
6.70d, J = 8.4 Hz2HAromatic (H-3', H-5')[3]
4.32-4.23m1Hα-CH[3]
3.04dd, J = 13.8, 5.2 Hz1Hβ-CH₂[3]
2.81dd, J = 13.8, 5.2 Hz1Hβ-CH₂[3]
1.39s9HC(CH₃)₃ (Boc)[3]

Comparative Analysis with Alternative N-Protected L-Tyrosinol Derivatives

To provide a broader context for the analysis of this compound, it is useful to compare its expected NMR characteristics with those of L-Tyrosinol derivatives bearing other common N-protecting groups, such as the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) groups. The choice of protecting group can influence the chemical shifts of nearby protons and carbons due to differences in their electronic and steric properties.

Cbz-L-Tyrosinol: The Cbz group contains an aromatic ring, which would introduce additional signals in the aromatic region of the ¹H NMR spectrum (typically δ 7.2-7.4 ppm). The benzylic protons (CH₂) of the Cbz group would likely appear as a singlet around δ 5.1 ppm.

Fmoc-L-Tyrosinol: The Fmoc group is a large, aromatic system. Its protons would give rise to a complex set of signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.2 and 7.8 ppm. The methylene and methine protons of the fluorenyl group would also have characteristic signals.

The distinct signals of the Boc, Cbz, and Fmoc protecting groups in both ¹H and ¹³C NMR spectra allow for unambiguous identification of the N-protected L-Tyrosinol derivative being analyzed.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves two main steps: the protection of the amino group of L-tyrosine with the Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: N-protection of L-Tyrosine

  • Dissolve L-tyrosine in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran.

  • Add a base, for example, sodium hydroxide or triethylamine, to deprotonate the amino group.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and extracting the Boc-L-Tyrosine product with an organic solvent like ethyl acetate.

Step 2: Reduction of Boc-L-Tyrosine

  • Dissolve the purified Boc-L-Tyrosine in a dry aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water or a mild acid.

  • Extract the this compound product and purify by column chromatography.

NMR Sample Preparation and Data Acquisition

A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: Typically several hundred to thousands, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Key Structures and Workflow

To aid in the understanding of the molecular structures and the analytical workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

NMR_Analysis_Workflow start Sample Preparation (Dissolve in Deuterated Solvent) nmr_acq NMR Data Acquisition (1H, 13C, etc.) start->nmr_acq processing Data Processing (FT, Phasing, Baseline Correction) nmr_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis structure Structure Elucidation / Confirmation analysis->structure

Caption: General workflow for NMR analysis.

References

A Comparative Guide to HPLC Methods for Determining the Purity of Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials is a critical step in ensuring the successful synthesis of complex molecules and the reliability of experimental outcomes. Boc-L-Tyrosinol, a key chiral building block in peptide synthesis and pharmaceutical development, is no exception.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing the purity of such compounds, capable of resolving both chemical and stereoisomeric impurities.[3][4][5]

This guide provides a comparative overview of two fundamental HPLC approaches for the comprehensive purity analysis of this compound: Reversed-Phase HPLC (RP-HPLC) for chemical purity assessment and Chiral HPLC for determining enantiomeric purity.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key parameters of two representative HPLC methods for the purity analysis of this compound. Method A is designed to separate the main compound from potential process-related impurities, while Method B is tailored to resolve the L-enantiomer from its D-counterpart.

ParameterMethod A: Reversed-Phase HPLC (Chemical Purity)Method B: Chiral HPLC (Enantiomeric Purity)
Principle Separation based on hydrophobicity.[5][6]Differential interaction of enantiomers with a chiral stationary phase.[7][8]
Objective Quantify process-related impurities and degradation products.Quantify the D-enantiomer impurity.
Stationary Phase C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size.[3][6]Chiral Stationary Phase (e.g., Macrocyclic glycopeptide-based like CHIROBIOTIC® T).[7][9]
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[3][6]Isocratic mixture of Hexane/Ethanol/TFA (e.g., 90:10:0.1 v/v/v).[8]
Elution Mode GradientIsocratic
Flow Rate 1.0 mL/min.[6]0.8 mL/min
Column Temp. 35 °C.[3]25 °C.[8]
Detection UV at 220 nm and 280 nm.[6]UV at 220 nm
Injection Vol. 10 µL.[6]10 µL
Key Advantage High resolution for a wide range of impurities.[5]High sensitivity for accurate enantiomeric excess (e.e.) determination.[7]

Experimental Protocols

Detailed methodologies for the two key HPLC methods are provided below.

Method A: Reversed-Phase HPLC for Chemical Purity

This method is optimized for the separation of this compound from potential by-products, starting materials, or degradation products.

1. Instrumentation:

  • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.[3]

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3][6]

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[3][6]

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).[3][6]

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35 °C.[3]

  • UV Detection: 220 nm (for general detection) and 280 nm (for the tyrosine aromatic ring).[6]

  • Injection Volume: 10 µL.[6]

3. Sample Preparation:

  • Standard & Sample Solution: Accurately weigh and dissolve approximately 5 mg of the this compound reference standard or sample in 5 mL of a 1:1 (v/v) mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[3]

4. Data Analysis:

  • Calculate the percentage purity by the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

Method B: Chiral HPLC for Enantiomeric Purity

This method is designed to separate and quantify the D-enantiomer from the desired L-enantiomer of Boc-Tyrosinol.

1. Instrumentation:

  • HPLC system with a UV detector.[7]

2. Chromatographic Conditions:

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles, or similar macrocyclic glycopeptide-based column.[7][9]

  • Mobile Phase: A pre-mixed and degassed isocratic mobile phase of Hexane:Ethanol with 0.1% TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.[8]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.[8]

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Racemic Standard: Prepare a solution of racemic Boc-DL-Tyrosinol at approximately 1 mg/mL in the mobile phase to confirm the elution order and resolution of the enantiomers.

  • Sample Solution: Prepare the test sample of this compound in the same manner as the racemic standard.

4. Data Analysis:

  • Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the racemic standard.

  • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Visualized Workflows

The following diagrams illustrate the logical workflows for the described HPLC analyses.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis of this compound.

G cluster_chem Chemical Purity cluster_enant Enantiomeric Purity Start Purity Analysis of this compound RP_HPLC Reversed-Phase HPLC Start->RP_HPLC Chiral_HPLC Chiral HPLC Start->Chiral_HPLC Impurity_Profile Impurity Profile (%) RP_HPLC->Impurity_Profile Final_Purity Overall Purity Assessment Impurity_Profile->Final_Purity EE_Value Enantiomeric Excess (% e.e.) Chiral_HPLC->EE_Value EE_Value->Final_Purity

Caption: Decision workflow for comprehensive purity assessment.

References

A Comparative Guide to the Mass Spectrometry Analysis of Boc-L-Tyrosinol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Mass Spectrometric Behavior of Key Protected Amino Alcohols

In the landscape of pharmaceutical research and development, the precise characterization of starting materials and intermediates is paramount. Boc-L-Tyrosinol, a protected amino alcohol derived from L-tyrosine, serves as a critical building block in the synthesis of various complex molecules. Its analytical assessment, particularly through mass spectrometry, provides vital information regarding its identity, purity, and stability. This guide offers an objective comparison of the mass spectrometric analysis of this compound with two structurally related alternatives: Boc-L-Tyrosine methyl ester and Boc-O-allyl-L-tyrosine. The information presented herein is supported by established fragmentation principles and detailed experimental protocols to aid researchers in their analytical endeavors.

Performance Comparison by Mass Spectrometry

The choice of a protecting group strategy significantly influences not only the synthetic route but also the subsequent mass spectrometric characterization. The inherent lability of the tert-butoxycarbonyl (Boc) group under acidic conditions, a feature exploited in synthesis, also dictates its fragmentation behavior in the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique commonly employed for these molecules, typically yielding the protonated molecule [M+H]⁺ as the base peak in the full scan mass spectrum. Tandem mass spectrometry (MS/MS) experiments, utilizing collision-induced dissociation (CID), provide structural insights through characteristic fragmentation patterns.

A key differentiator in the MS/MS spectra of Boc-protected compounds is the facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1] These characteristic losses serve as diagnostic markers for the presence of the Boc protecting group. The subsequent fragmentation of the resulting ions provides information specific to the core amino alcohol structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Diagnostic MS/MS Fragments (m/z)
This compound C₁₄H₂₁NO₄267.32268.15212.13 ([M+H-C₄H₈]⁺), 168.14 ([M+H-Boc]⁺), 151.08, 107.05
Boc-L-Tyrosine methyl ester C₁₅H₂₁NO₅295.33296.15240.13 ([M+H-C₄H₈]⁺), 196.14 ([M+H-Boc]⁺), 179.08, 136.08
Boc-O-allyl-L-tyrosine C₁₇H₂₃NO₅321.37322.16266.14 ([M+H-C₄H₈]⁺), 222.15 ([M+H-Boc]⁺), 181.09, 147.07

Experimental Protocols

Accurate and reproducible mass spectrometric analysis relies on robust and well-defined experimental protocols. Below is a general methodology for the analysis of this compound and its alternatives by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution Preparation: Prepare individual stock solutions of this compound, Boc-L-Tyrosine methyl ester, and Boc-O-allyl-L-tyrosine in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solutions with the initial mobile phase composition to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 µg/mL).

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of these compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over several minutes, hold for a brief period, and then return to the initial conditions for equilibration. The gradient should be optimized to achieve adequate separation of the analyte from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500 to encompass the expected precursor ions.

  • MS/MS Analysis: Utilize data-dependent acquisition (DDA) to trigger MS/MS scans on the most abundant precursor ions.

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: A stepped or ramped collision energy (e.g., 10-40 eV) is recommended to induce a range of informative fragment ions.

Visualization of Analytical Workflows and Fragmentation Pathways

To further elucidate the analytical process, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed fragmentation pathways for this compound and its alternatives.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) working Working Solution (1-10 µg/mL) stock->working Dilution lc Reversed-Phase LC Separation working->lc esi Positive ESI lc->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 MS2 Scan (Product Ions) cid->ms2 id Compound Identification ms2->id frag Fragmentation Analysis id->frag purity Purity Assessment frag->purity

A generalized workflow for the LC-MS/MS analysis of Boc-protected amino alcohols.

fragmentation_boc_tyrosinol M This compound [M+H]⁺ m/z 268.15 F1 [M+H-C₄H₈]⁺ m/z 212.13 M->F1 - 56 Da F2 [M+H-Boc]⁺ m/z 168.14 M->F2 - 100 Da F3 [C₈H₉O₂]⁺ m/z 151.08 F2->F3 - NH₃ F4 [C₇H₇O]⁺ m/z 107.05 F3->F4 - CO₂

Proposed ESI-MS/MS fragmentation pathway for this compound.

fragmentation_alternatives cluster_boc_tyr_ome Boc-L-Tyrosine methyl ester cluster_boc_o_allyl_tyr Boc-O-allyl-L-tyrosine M1 [M+H]⁺ m/z 296.15 F1_1 [M+H-C₄H₈]⁺ m/z 240.13 M1->F1_1 - 56 Da F1_2 [M+H-Boc]⁺ m/z 196.14 M1->F1_2 - 100 Da M2 [M+H]⁺ m/z 322.16 F2_1 [M+H-C₄H₈]⁺ m/z 266.14 M2->F2_1 - 56 Da F2_2 [M+H-Boc]⁺ m/z 222.15 M2->F2_2 - 100 Da

Primary fragmentation of this compound alternatives.

Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the analysis of this compound and its analogs, other analytical techniques can provide complementary information for a comprehensive characterization.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust method for purity assessment, especially for detecting impurities that possess a chromophore.[2] The aromatic ring in the tyrosine moiety of these compounds allows for sensitive detection at wavelengths around 210-220 nm and 274 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural elucidation of the parent compound and any isolated impurities. The characteristic signals for the Boc group (a singlet around 1.4 ppm in ¹H NMR) and the protons of the tyrosinol backbone confirm the structure.

  • Charged Aerosol Detection (CAD) and Evaporative Light-Scattering Detection (ELSD): For impurities lacking a UV chromophore, HPLC coupled with CAD or ELSD can be employed for their detection and quantification.[2]

Conclusion

The mass spectrometric analysis of this compound and its derivatives provides crucial data for their identification, characterization, and quality control in drug development. Understanding the characteristic fragmentation patterns, particularly the neutral losses associated with the Boc protecting group, is key to interpreting the resulting spectra. By employing a systematic LC-MS/MS approach, complemented by other analytical techniques, researchers can ensure the integrity of these important synthetic building blocks. The detailed protocols and fragmentation pathways presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry.

References

A Head-to-Head Comparison: Boc-L-Tyrosinol vs. Boc-L-Tyrosine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of building blocks in peptide synthesis is paramount to achieving desired outcomes. This guide provides a comprehensive comparison of two key tyrosine derivatives: Boc-L-Tyrosinol and Boc-L-Tyrosine. We will delve into their distinct roles, compare their performance based on available data, and provide detailed experimental protocols to inform your synthetic strategies.

The primary structural difference between Boc-L-Tyrosine and this compound lies in the C-terminal functional group. Boc-L-Tyrosine possesses a carboxylic acid, the conventional attachment point for solid-phase peptide synthesis (SPPS). In contrast, this compound features a primary alcohol, necessitating alternative synthetic approaches for its incorporation, typically at the C-terminus of a peptide, to yield a peptide alcohol. This fundamental distinction dictates their applications and handling in peptide synthesis.

At a Glance: Key Physicochemical and Application Differences

FeatureBoc-L-TyrosineThis compound
Synonyms Boc-L-Tyr-OHBoc-L-Tyr-ol
Molecular Formula C₁₄H₁₉NO₅[1]C₁₄H₂₁NO₄[2]
Molecular Weight 281.3 g/mol [1]267.33 g/mol [2]
Melting Point 250 - 258 °C[1]115 - 122 °C[2]
Appearance White to off-white powder[1]White powder[2]
Primary Application Incorporation of tyrosine residues within a peptide chain.[1]Synthesis of C-terminal peptide alcohols.[2][3]
Attachment to Resin Standard ester linkage via the C-terminal carboxylic acid.Requires specialized strategies, such as attachment through the amino group to a pre-functionalized resin.
Solubility Soluble in organic solvents like methanol and DMSO, less soluble in water.[4]Generally soluble in polar aprotic solvents.

Performance in Peptide Synthesis: A Comparative Analysis

While direct, side-by-side quantitative data on the coupling efficiency of this compound versus Boc-L-Tyrosine is not extensively published, we can infer performance based on their chemical structures and established principles of peptide synthesis.

Boc-L-Tyrosine is a standard amino acid derivative used extensively in Boc-SPPS. Its coupling efficiency is well-documented and generally high, though it can be influenced by the steric hindrance of the preceding amino acid and the coupling reagents used.[5] Common side reactions associated with Boc-protected tyrosine include C-alkylation of the phenol ring by carbocations generated during Boc deprotection and, under strongly acidic conditions, a Fries-type rearrangement of the side-chain protecting group. These can be mitigated by using scavengers and optimizing deprotection conditions.

This compound , being an amino alcohol, is primarily used to introduce a C-terminal alcohol functionality. The key challenge lies not in the peptide bond formation itself, but in the initial attachment to the solid support. Once attached, the subsequent coupling of standard Boc-amino acids to the free amine of the resin-bound tyrosinol proceeds via standard protocols. The reactivity of the primary amine of this compound in forming a peptide bond is expected to be comparable to that of Boc-L-Tyrosine.

Solubility , a critical factor for efficient coupling, is generally good for both compounds in common SPPS solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).

Experimental Protocols

Standard Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc-L-Tyrosine

This protocol outlines a single coupling cycle for incorporating a Boc-L-Tyrosine residue into a growing peptide chain on a solid support.

1. Resin Swelling:

  • Swell the peptide-resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 30-60 minutes in a reaction vessel.

  • Drain the DCM.

2. Nα-Boc Deprotection:

  • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).[3]

3. Neutralization:

  • Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

  • Drain and repeat the neutralization step.

  • Wash the resin with DCM (3x).[3]

4. Coupling of Boc-L-Tyrosine:

  • In a separate vessel, dissolve Boc-L-Tyrosine (3 equivalents relative to resin loading) and a coupling agent such as HBTU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 1-2 hours at room temperature.[3]

  • Monitor the reaction completion using a qualitative method like the Kaiser test.

5. Washing:

  • Wash the resin sequentially with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Synthesis of a C-Terminal Peptide Alcohol using this compound

This protocol describes a strategy for the synthesis of a peptide with a C-terminal tyrosinol.

1. Attachment of this compound to the Resin:

  • Select a resin suitable for attaching an amino alcohol, such as a 2-chlorotrityl chloride resin.

  • Swell the resin in anhydrous DCM.

  • In a separate flask, dissolve this compound (2-3 equivalents) and DIEA (4-5 equivalents) in anhydrous DCM.

  • Add the this compound solution to the swollen resin and agitate at room temperature for 2-4 hours.

  • To cap any unreacted chlorotrityl groups, add methanol and agitate for 30 minutes.

  • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

2. Peptide Chain Elongation:

  • The subsequent peptide synthesis cycles (deprotection, neutralization, coupling, and washing) follow the standard Boc-SPPS protocol as described for Boc-L-Tyrosine, adding the desired sequence of Boc-protected amino acids to the free amine of the resin-bound tyrosinol.

3. Cleavage from the Resin:

  • After the final amino acid coupling and deprotection, wash the peptide-resin thoroughly and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., a high-HF cleavage for standard Boc/Bzl strategy). A common cocktail for cleavage from Merrifield resin is HF:anisole (9:1, v/v).[3]

  • Perform the cleavage reaction under appropriate safety precautions.

  • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The hydroxyl group of the tyrosine side chain is a critical site for post-translational modifications, most notably phosphorylation by tyrosine kinases. This event is a cornerstone of many cellular signaling pathways that regulate growth, differentiation, and metabolism. The replacement of the carboxylic acid with an alcohol in tyrosinol does not directly affect the phenolic hydroxyl group responsible for phosphorylation. However, the overall structural change in the C-terminus can influence the peptide's conformation and its interaction with biological targets.

Below are diagrams illustrating a typical peptide synthesis workflow and a simplified tyrosine kinase signaling pathway, highlighting the key role of the tyrosine hydroxyl group.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Attach Attach First Building Block (Boc-L-Tyrosine or This compound) Resin->Attach Deprotect Nα-Boc Deprotection (TFA/DCM) Attach->Deprotect Neutralize Neutralization (DIEA/DCM) Deprotect->Neutralize Couple Couple Next Boc-Amino Acid Neutralize->Couple Wash Wash Couple->Wash Wash->Deprotect Repeat for each amino acid Cleave Cleave from Resin (e.g., HF) Wash->Cleave Peptide Purified Peptide Cleave->Peptide

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Tyrosine_Kinase_Signaling cluster_receptor Cell Membrane Receptor Receptor Tyrosine Kinase Tyr Tyrosine Residue Tyr_P Phosphorylated Tyrosine Receptor->Tyr_P Autophosphorylation Downstream Downstream Signaling (e.g., MAPK pathway) Tyr_P->Downstream Activation Ligand Ligand (e.g., Growth Factor) Ligand->Receptor ATP ATP ADP ADP ATP->ADP Response Cellular Response (Growth, Proliferation) Downstream->Response

Simplified Tyrosine Kinase signaling pathway highlighting phosphorylation.

Conclusion

Boc-L-Tyrosine and this compound are valuable, yet distinct, building blocks for peptide synthesis. Boc-L-Tyrosine is the standard choice for incorporating tyrosine residues within a peptide sequence using well-established SPPS protocols. In contrast, this compound is specifically employed for the synthesis of C-terminal peptide alcohols, which requires a modified synthetic strategy for attachment to the solid support. The choice between these two derivatives is therefore dictated by the desired structure and function of the final peptide product. Understanding their unique properties and the appropriate synthetic methodologies is crucial for the successful design and execution of peptide synthesis campaigns.

References

The Strategic Advantage of Boc-L-Tyrosinol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the choice of protecting groups is a critical decision that profoundly impacts the efficiency, yield, and purity of the final product. Among the various protected forms of L-tyrosinol, an important chiral building block, N-tert-butoxycarbonyl-L-tyrosinol (Boc-L-Tyrosinol) offers a unique combination of stability, versatility, and ease of handling that often surpasses other protected variants.

L-Tyrosinol, the reduced form of the amino acid L-tyrosine, is a valuable chiral intermediate in the synthesis of bioactive molecules and chiral ligands.[1] Its bifunctional nature, possessing both a primary alcohol and a primary amine, necessitates the use of protecting groups to achieve selective transformations. While various protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) are available, the tert-Butoxycarbonyl (Boc) group provides a distinct set of advantages that make it a preferred choice in many synthetic strategies.

The primary advantages of this compound lie in the properties of the Boc protecting group itself. It is notably stable under a wide range of non-acidic conditions, including basic and nucleophilic environments, as well as during catalytic hydrogenation.[2] This robustness allows for a broad scope of chemical modifications on other parts of the molecule without the risk of premature deprotection.

Conversely, the Boc group can be readily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), often with high yields.[3] This orthogonality to other common protecting groups, such as the base-labile Fmoc and the hydrogenolysis-labile Cbz groups, is a cornerstone of modern multi-step synthesis, enabling the selective deprotection and functionalization of different parts of a complex molecule.

Comparative Performance of Protected Tyrosinols

The selection of a protecting group strategy is often a trade-off between ease of introduction, stability during intermediate steps, and the conditions required for removal. The following tables provide a comparative overview of the performance of Boc-, Cbz-, and Fmoc-protected L-tyrosinol based on typical experimental outcomes.

Protecting Group Protection Reagent Typical Yield (%) Key Features
Boc Di-tert-butyl dicarbonate (Boc)₂O>90Stable to base and hydrogenolysis; acid-labile.[2]
Cbz Benzyl chloroformate (Cbz-Cl)~90Stable to acidic and basic conditions; removed by hydrogenolysis.[4]
Fmoc 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)>90Stable to acid and catalytic hydrogenation; base-labile.

Table 1: Performance Data for the Protection of L-Tyrosinol

Protecting Group Deprotection Conditions Typical Yield (%) Key Considerations
Boc Trifluoroacetic acid (TFA) in Dichloromethane (DCM)>95Mild conditions, volatile byproducts.[3]
Cbz H₂, Pd/C (Catalytic Hydrogenolysis)>95Incompatible with reducible functional groups.[4]
Fmoc 20% Piperidine in Dimethylformamide (DMF)>95Piperidine is a regulated substance in some regions.[5]

Table 2: Performance Data for the Deprotection of Protected L-Tyrosinols

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the protection and deprotection of L-tyrosinol with the Boc group are provided below.

Protocol 1: Synthesis of this compound

Materials:

  • L-Tyrosinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve L-Tyrosinol (1 equivalent) in a mixture of methanol and water.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Add a solution of (Boc)₂O (1.1 equivalents) in methanol dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Protocol 2: Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add an equal volume of TFA dropwise to the stirred solution.[3]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Tyrosinol as its TFA salt.

Visualization of Synthetic Workflow

The utility of this compound is particularly evident in multi-step synthetic sequences where it can serve as a chiral precursor. The following diagram illustrates a generalized workflow for the synthesis of a chiral ligand, highlighting the strategic use of Boc protection.

G cluster_0 Synthesis of Chiral Ligand Precursor cluster_1 Ligand Synthesis A L-Tyrosinol B This compound A->B Boc₂O, TEA C Side-Chain Modified Intermediate B->C Selective Side-Chain Functionalization D Deprotected Amino Alcohol C->D TFA, DCM F Final Chiral Ligand D->F E Coupling Partner E->F Coupling Reaction

A generalized workflow for the synthesis of a chiral ligand using this compound.

In this workflow, the Boc group effectively shields the amine functionality of L-tyrosinol, allowing for selective modification of the phenolic hydroxyl group. Subsequent facile deprotection of the Boc group unmasks the amine for the final coupling step to yield the target chiral ligand.

References

Boc vs. Fmoc Protection for L-Tyrosinol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the amino moiety of L-Tyrosinol is a critical decision in the synthesis of complex molecules, including peptides and pharmaceutical intermediates. The two most widely employed N-protecting groups, tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), each offer distinct advantages and disadvantages related to their stability, cleavage conditions, and compatibility with other functional groups. This guide provides an objective comparison of Boc and Fmoc protection of L-Tyrosinol to inform the selection of the most suitable synthetic strategy.

Core Principles: A Dichotomy in Lability

The fundamental difference between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is susceptible to cleavage by acids, while the Fmoc group is removed under basic conditions.[1] This orthogonality is the cornerstone of many synthetic strategies, allowing for the selective deprotection of one functional group while others remain intact.[1][2]

Comparative Analysis: Boc vs. Fmoc for L-Tyrosinol

The choice between Boc and Fmoc protection for L-Tyrosinol depends on several factors, including the overall synthetic route, the presence of other acid- or base-sensitive functional groups in the molecule, and the desired final product.

FeatureBoc (tert-butoxycarbonyl) ProtectionFmoc (9-fluorenylmethoxycarbonyl) Protection
Protection Reagent Di-tert-butyl dicarbonate (Boc)₂O9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Deprotection Reagent Strong acids (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)[2][3]Secondary amines (e.g., 20% Piperidine in DMF)[4][5]
Cleavage Mechanism Acid-catalyzed unimolecular decomposition[2]Base-initiated β-elimination[4]
Orthogonality Semi-orthogonal with benzyl-based side-chain protection (Bzl), as both are acid-labile to different degrees.[1]Fully orthogonal with tert-butyl (tBu)-based side-chain protection, which is acid-labile.[1]
Advantages - Robust and well-established chemistry.[1] - Generally lower cost of the protecting group reagent.- Milder deprotection conditions, preserving acid-sensitive functionalities.[1] - UV-active fluorenyl group allows for spectrophotometric monitoring of deprotection.[1] - Highly amenable to automation in solid-phase peptide synthesis (SPPS).[6]
Disadvantages - Harsh acidic deprotection can cleave other acid-labile groups.[2] - Use of highly corrosive and hazardous acids like HF may be required for final cleavage in SPPS.[6]- Fmoc-protected amino acids are generally more expensive.[1] - Potential for side reactions like aspartimide formation under basic conditions.[1] - Dibenzofulvene byproduct of deprotection can form adducts if not properly scavenged.[4]

Experimental Protocols

The following protocols are generalized procedures for the protection and deprotection of L-Tyrosinol. Optimization may be required based on the specific reaction scale and substrate.

Boc Protection of L-Tyrosinol

This protocol is adapted from the Boc protection of L-Tyrosine.[7]

Materials:

  • L-Tyrosinol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[7]

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate

  • Saturated potassium hydrogen sulfate (KHSO₄) solution[7]

Procedure:

  • Dissolve L-Tyrosinol in a mixture of dioxane and water (1:1).

  • Add 1.5 to 2.0 equivalents of (Boc)₂O.

  • Adjust the pH to 10-11 with a solution of NaOH or K₂CO₃ and stir the mixture at room temperature overnight.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 3-4 with a saturated KHSO₄ solution.[7]

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-Tyrosinol.

Fmoc Protection of L-Tyrosinol

This protocol is based on the Fmoc protection of L-Tyrosine.[8]

Materials:

  • L-Tyrosinol

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[9]

  • Dioxane and Water (or Acetone and Water)[9]

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Tyrosinol in an aqueous solution of 10% sodium carbonate.[8]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in dioxane dropwise.[9]

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.[8]

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[8]

  • Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the product.[8]

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-L-Tyrosinol.

Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve this compound in a solution of 25-50% TFA in DCM.[5]

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Precipitate the product by adding cold diethyl ether.

  • Collect the solid by filtration and dry under vacuum to yield the deprotected L-Tyrosinol as its TFA salt.

Fmoc Deprotection of Fmoc-L-Tyrosinol

Materials:

  • Fmoc-L-Tyrosinol

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Fmoc-L-Tyrosinol in a solution of 20% piperidine in DMF.[5]

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by an appropriate method, such as column chromatography, to isolate the free L-Tyrosinol.

Visualizing the Chemistry

To further clarify the processes and structures involved, the following diagrams have been generated.

G cluster_Boc This compound cluster_Fmoc Fmoc-L-Tyrosinol Boc_Tyrosinol Boc-HN- CH(CH₂-p-OH-Ph) CH₂OH Fmoc_Tyrosinol Fmoc-HN- CH(CH₂-p-OH-Ph) CH₂OH

Caption: Chemical Structures of Boc- and Fmoc-protected L-Tyrosinol.

G cluster_protection Protection Workflows cluster_boc_protection Boc Protection cluster_fmoc_protection Fmoc Protection boc_start L-Tyrosinol boc_reagents +(Boc)₂O, Base (e.g., NaOH) boc_start->boc_reagents boc_product This compound boc_reagents->boc_product fmoc_start L-Tyrosinol fmoc_reagents + Fmoc-OSu, Base (e.g., NaHCO₃) fmoc_start->fmoc_reagents fmoc_product Fmoc-L-Tyrosinol fmoc_reagents->fmoc_product

Caption: Reaction workflows for Boc and Fmoc protection of L-Tyrosinol.

G cluster_deprotection Deprotection Workflows cluster_boc_deprotection Boc Deprotection cluster_fmoc_deprotection Fmoc Deprotection boc_start_dep This compound boc_reagents_dep + Strong Acid (e.g., TFA) boc_start_dep->boc_reagents_dep boc_product_dep L-Tyrosinol boc_reagents_dep->boc_product_dep fmoc_start_dep Fmoc-L-Tyrosinol fmoc_reagents_dep + Base (e.g., Piperidine) fmoc_start_dep->fmoc_reagents_dep fmoc_product_dep L-Tyrosinol fmoc_reagents_dep->fmoc_product_dep

Caption: Reaction workflows for the deprotection of Boc- and Fmoc-L-Tyrosinol.

Caption: Decision tree for selecting between Boc and Fmoc protection.

Conclusion

The decision to use Boc or Fmoc protection for L-Tyrosinol is contingent upon the specific requirements of the synthetic project. The Boc group offers a robust, cost-effective option, particularly when harsh acidic conditions are compatible with the rest of the molecule. Conversely, the Fmoc group provides a milder, orthogonal protection strategy that is highly advantageous for the synthesis of complex molecules with acid-sensitive functionalities and is the standard for automated solid-phase peptide synthesis. A thorough understanding of the chemistry and careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and achieve their synthetic goals with high efficiency and purity.

References

A Researcher's Guide to Validating the Structure of Boc-L-Tyrosinol: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of chiral building blocks like Boc-L-Tyrosinol is a cornerstone of robust chemical synthesis and drug discovery. This guide provides a comprehensive comparison of standard analytical techniques employed to validate the structure and purity of this compound, offering experimental data and detailed protocols to support methodological choices.

This compound, a protected derivative of the amino acid L-tyrosine, is a valuable intermediate in the synthesis of complex peptides and pharmaceutical agents. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine, a primary alcohol in place of the carboxylic acid, and a chiral center, all of which necessitate a multi-faceted analytical approach for complete characterization. This guide will delve into the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Optical Rotation.

Comparative Overview of Analytical Techniques

A combination of spectroscopic and chromatographic methods is essential for the comprehensive validation of this compound's structure. While NMR and MS provide detailed information about the molecular framework and mass, FTIR confirms the presence of key functional groups. HPLC is indispensable for assessing both chemical and enantiomeric purity, and optical rotation provides a crucial measure of the compound's stereochemical integrity.

Table 1: Comparison of Analytical Techniques for this compound Validation

TechniqueInformation ProvidedKey AdvantagesLimitations
¹H & ¹³C NMR Detailed connectivity of atoms, chemical environment of protons and carbons.Provides unambiguous structural elucidation.Requires pure sample; may require 2D techniques for complex spectra.
Mass Spectrometry Molecular weight and elemental composition (HRMS). Fragmentation patterns offer structural clues.High sensitivity; provides molecular formula confirmation.Isomeric and isobaric compounds can be difficult to distinguish. Boc group can be labile.
FTIR Spectroscopy Presence of functional groups (e.g., -OH, N-H, C=O).Rapid and non-destructive.Provides limited information on the overall molecular structure.
HPLC (Chiral) Chemical and enantiomeric purity.Highly accurate for quantitative analysis of purity and enantiomeric excess.Requires method development; availability of suitable chiral stationary phases.
Optical Rotation Confirmation of chirality and enantiomeric form (L- or D-).Simple and rapid measurement.Dependent on concentration, solvent, and temperature; does not provide purity information.

In-Depth Analysis and Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

Table 2: Comparison of Expected ¹H NMR Chemical Shifts (in CDCl₃) for this compound vs. Boc-L-Tyrosine

ProtonBoc-L-Tyrosine (ppm)[1][2]This compound (Expected, ppm)
Boc (9H)~1.4~1.4
β-CH₂ (2H)~2.9-3.1~2.7-2.9
α-CH (1H)~4.5~3.9-4.1
-CH₂OH (2H)N/A~3.5-3.7
Aromatic (4H)~6.7 & ~7.0~6.7 & ~7.0
NH (1H)~5.0~4.8
OH (alcohol, 1H)N/ABroad, variable
OH (phenol, 1H)Broad, variableBroad, variable

Table 3: Comparison of Expected ¹³C NMR Chemical Shifts (in CDCl₃) for this compound vs. Boc-L-Tyrosine

CarbonBoc-L-Tyrosine (ppm)[3]This compound (Expected, ppm)
Boc C(CH₃)₃~28.3~28.4
Boc C(CH₃)₃~80.0~79.5
β-CH₂~37.5~36.0
α-CH~55.0~56.0
CH₂OHN/A~65.0
Aromatic~115, ~128, ~130, ~155~115, ~128, ~130, ~155
Boc C=O~155.5~156.0
COOH~175.0N/A
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₁₄H₂₁NO₄) with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) provides valuable structural information.

Expected Fragmentation: Boc-protected amines are known to exhibit characteristic fragmentation patterns in mass spectrometry. Common fragmentation pathways include the loss of the Boc group or parts of it.

  • [M+H]⁺: The protonated molecule is expected at m/z 268.15.

  • Loss of isobutylene (56 Da): A common fragmentation for Boc groups, leading to a fragment at m/z 212.10.

  • Loss of the entire Boc group (100 Da): This would result in a fragment corresponding to L-Tyrosinol at m/z 168.09.

  • Loss of the benzyl group from the tyrosine side chain (91 Da): Cleavage of the bond between the aromatic ring and the β-carbon can lead to a fragment at m/z 177.06.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize in-source fragmentation and observe the molecular ion.

  • Analysis: Perform analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups in this compound.

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol & phenol)3200-3600Strong, broad
N-H (carbamate)~3300Medium, sharp
C-H (aromatic & aliphatic)2850-3100Medium to weak
C=O (carbamate)~1690-1710Strong, sharp
C=C (aromatic)~1500-1600Medium
C-O (alcohol)~1050-1150Strong
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the chemical and enantiomeric purity of this compound.

  • Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the main compound from any non-chiral impurities.

  • Chiral HPLC: Employs a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Table 5: Typical HPLC Methods for this compound Analysis

MethodColumnMobile PhaseDetectionPurpose
RP-HPLC C18 (e.g., 4.6 x 250 mm, 5 µm)Gradient of water and acetonitrile with 0.1% TFAUV at 220 nm and 275 nmChemical Purity
Chiral HPLC Chiral stationary phase (e.g., polysaccharide-based)Isocratic mixture of hexane and isopropanol with a small amount of TFAUV at 220 nm and 275 nmEnantiomeric Purity
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A suitable chiral column (e.g., Daicel Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Integrate the peak areas for the L- and D-enantiomers. Calculate the enantiomeric excess using the formula: % e.e. = [ (Area L - Area D) / (Area L + Area D) ] x 100.

Optical Rotation

Optical rotation is a fundamental technique to confirm the overall chirality of the molecule and verify that the desired L-enantiomer is present. The specific rotation is a characteristic physical property of a chiral compound. For this compound, a negative sign of rotation is expected for the L-enantiomer.[4]

Reported Value: [α]D²⁰ = -27 ± 2º (c=1 in EtOH)[4]

  • Sample Preparation: Accurately prepare a solution of this compound in ethanol at a known concentration (e.g., 1 g/100 mL).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm).

  • Measurement: Measure the observed rotation of the solution in a cell of a known path length (e.g., 1 dm).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Workflow and Logical Relationships

The validation of this compound's structure is a stepwise process where each analytical technique provides a piece of the puzzle. The following diagrams illustrate the typical experimental workflow and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Chirality Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC (Reversed-Phase & Chiral) Purification->HPLC OpticalRotation Optical Rotation Purification->OpticalRotation Final_Validation Final Structure & Purity Confirmed NMR->Final_Validation MS->Final_Validation FTIR->Final_Validation HPLC->Final_Validation OpticalRotation->Final_Validation

Experimental workflow for the synthesis and validation of this compound.

logical_relationships cluster_structure Molecular Structure cluster_properties Physicochemical Properties Boc_L_Tyrosinol This compound Connectivity Atomic Connectivity Boc_L_Tyrosinol->Connectivity MolecularFormula Molecular Formula Boc_L_Tyrosinol->MolecularFormula FunctionalGroups Functional Groups Boc_L_Tyrosinol->FunctionalGroups ChemicalPurity Chemical Purity Boc_L_Tyrosinol->ChemicalPurity EnantiomericPurity Enantiomeric Purity Boc_L_Tyrosinol->EnantiomericPurity Chirality Chirality Boc_L_Tyrosinol->Chirality NMR NMR Connectivity->NMR confirms MS MS MolecularFormula->MS confirms FTIR FTIR FunctionalGroups->FTIR confirms HPLC HPLC ChemicalPurity->HPLC quantifies EnantiomericPurity->HPLC quantifies OpticalRotation Optical Rotation Chirality->OpticalRotation confirms

References

A Researcher's Guide to the Chiral Purity Assessment of Synthesized Boc-L-Tyrosinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric integrity of chiral building blocks like N-Boc-L-Tyrosinol is a critical checkpoint in the synthesis of peptides and other pharmacologically active molecules. The presence of the undesired D-enantiomer can lead to significant alterations in biological activity, efficacy, and safety profiles. This guide provides an objective comparison of the primary analytical techniques for assessing the chiral purity of Boc-L-Tyrosinol, complete with detailed experimental protocols and supporting data to facilitate informed methodological choices.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess (e.e.) for this compound is predominantly achieved through three main analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited to different experimental constraints and requirements.

Chiral High-Performance Liquid Chromatography (HPLC) stands as the most widely adopted and robust method for the quantitative analysis of chiral purity.[1][2] By employing a chiral stationary phase (CSP), enantiomers exhibit differential interactions, leading to varying retention times and enabling their separation and quantification. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the resolution of Boc-protected amino acids and their derivatives.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful alternative, particularly for a rapid, non-destructive analysis. The inherent challenge of enantiomers being indistinguishable in an achiral solvent is overcome by the use of a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of this compound, resulting in distinct chemical shifts that can be integrated to determine the enantiomeric ratio.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can also be employed for chiral purity assessment. However, due to the low volatility of this compound, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[7][8]

Below is a workflow for the general process of assessing the chiral purity of a synthesized compound like this compound.

General Workflow for Chiral Purity Assessment cluster_synthesis Synthesis & Work-up cluster_analysis Chiral Purity Analysis Synthesis Synthesis of This compound Workup Aqueous Work-up & Extraction Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification SamplePrep Sample Preparation (Dissolution/Derivatization) Purification->SamplePrep Method Analytical Method Selection SamplePrep->Method HPLC Chiral HPLC Method->HPLC Chromatographic NMR NMR with CSA Method->NMR Spectroscopic GCMS Chiral GC-MS Method->GCMS Chromatographic Data Data Acquisition HPLC->Data NMR->Data GCMS->Data Analysis Data Analysis (Peak Integration/Signal Comparison) Data->Analysis EE_Calc Enantiomeric Excess (e.e.) Calculation Analysis->EE_Calc

Workflow for Chiral Purity Assessment

Quantitative Data Summary

The following table summarizes the key performance characteristics of the primary analytical methods for the chiral purity assessment of this compound. The data presented is representative of typical performance for Boc-protected amino alcohols.

FeatureChiral HPLCNMR Spectroscopy with CSAChiral GC-MS
Principle Differential interaction of enantiomers with a chiral stationary phase.[1]Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[5]Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[7]
Sample Preparation Simple dissolution in mobile phase.Dissolution with a chiral solvating agent in a suitable deuterated solvent.Derivatization to increase volatility.
Sensitivity High (LOD ≤ 0.05%).[1]Moderate.Very High.
Analysis Time 15-45 minutes.5-15 minutes.20-40 minutes.
Resolution (Rs) Typically > 1.5 for baseline separation.Dependent on the choice of CSA and magnetic field strength.High, with good peak separation.
Quantification Based on the area of separated enantiomeric peaks.Based on the integration of distinct signals for each enantiomer.[6]Based on the area of separated enantiomeric peaks in the chromatogram.
Instrumentation HPLC with UV or MS detector and a chiral column.NMR Spectrometer.GC-MS with a chiral column.
Advantages Robust, highly reproducible, and widely applicable.Non-destructive, rapid, and provides structural information.High sensitivity and selectivity.
Limitations Requires specialized and often expensive chiral columns.Lower sensitivity compared to chromatographic methods; CSA may interfere with other signals.Requires a derivatization step which can introduce errors.

Detailed Experimental Protocols

The following are detailed protocols for the chiral purity assessment of this compound using the three primary analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the enantiomeric separation of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size, or equivalent.[4]

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA). The ratio of hexane to 2-propanol may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a racemic standard of Boc-DL-Tyrosinol at a concentration of 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.

  • Prepare the synthesized this compound sample at a concentration of 1 mg/mL in the mobile phase.

Data Analysis:

  • The enantiomeric excess (% e.e.) is calculated using the following formula: % e.e. = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Chiral HPLC Experimental Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Dissolve this compound in Mobile Phase Inject Inject Sample and Standard Sample->Inject Standard Prepare Racemic Standard Standard->Inject Separate Separation on Chiral Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Chromatogram Obtain Chromatograms Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % e.e. Integrate->Calculate

References

A Comparative Guide to the Synthesis and Application of Boc-L-Tyrosinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and pharmaceutical development, Boc-L-Tyrosinol and its derivatives are pivotal chiral building blocks. Their utility spans from the synthesis of complex peptides to the development of novel therapeutic agents. This guide offers a comparative analysis of this compound and its key derivatives, focusing on their synthesis, performance in synthetic applications, and supported by experimental data.

Executive Summary

This compound serves as a versatile starting material for a variety of derivatives, primarily through modification of its phenolic hydroxyl group. These derivatives, such as O-benzyl and O-(2,6-dichlorobenzyl) protected variants, offer distinct advantages in terms of stability, solubility, and reactivity in multi-step syntheses. The choice of a specific derivative is often dictated by the synthetic strategy, particularly the conditions required for subsequent reaction steps and deprotection. This guide demonstrates that while the synthesis of derivatives requires additional steps, the investment can lead to improved overall yields and purity in complex synthetic routes, such as peptide synthesis.

Synthesis and Comparison of Key Derivatives

The synthesis of this compound and its derivatives commences with the protection of L-tyrosine, followed by reduction of the carboxylic acid, and subsequent modification of the phenolic hydroxyl group.

Table 1: Synthesis of Boc-L-Tyrosine Derivatives (Precursors to Tyrosinols)
DerivativeKey ReagentsSolventReaction ConditionsTypical YieldPurityReference
Boc-L-Tyrosine L-Tyrosine, (Boc)₂O, K₂CO₃Dioxane/WaterRoom Temperature, overnight94%>99%[1]
Boc-L-Tyr(Bzl)-OH Boc-L-Tyrosine, Benzyl bromide, NaHCO₃Dioxane/DMF90°C, overnight50%High[1]
Boc-L-Tyr(2,6-di-Cl-Bzl)-OH Boc-L-Tyrosine, 2,6-dichlorobenzyl bromide, BaseDMFNot specifiedNot specifiedHigh[2]
Boc-2',6'-dimethyl-L-tyrosine Boc-Ser-OMe derived iodoalanine, 3,5-dimethyl-4-iodophenol, Pd₂(dba)₃, SPhos, Zn dustDMFMicrowave, 110°C, 2h56%High[3]

The initial protection of L-tyrosine with a Boc group proceeds with high yield. The subsequent benzylation to form Boc-L-Tyr(Bzl)-OH has a reported yield of 50%.[1] A more complex, microwave-assisted Negishi coupling to produce Boc-2',6'-dimethyl-L-tyrosine also demonstrates a respectable yield of 56%.[3]

Reduction to Boc-L-Tyrosinols

The critical step in preparing these versatile building blocks is the reduction of the carboxylic acid functionality of the Boc-L-Tyrosine derivatives.

Experimental Protocol: Reduction of Boc-L-Tyrosine to this compound

A general and effective method for the reduction of N-Boc-amino acids to their corresponding amino alcohols utilizes borane-tetrahydrofuran complex (BH₃·THF).

  • Materials: Boc-L-Tyrosine, Borane-tetrahydrofuran complex (1 M solution in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve Boc-L-Tyrosine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the BH₃·THF solution (typically 2-3 equivalents) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, reaction progress can be monitored by TLC).

    • Once the reaction is complete, cool the mixture again to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvents under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by flash column chromatography on silica gel.

The yields for this reduction step are generally high, often exceeding 90%. This protocol is broadly applicable to the various Boc-L-Tyrosine derivatives, allowing for the efficient production of the corresponding Boc-L-Tyrosinols.

Performance in Synthetic Applications: A Focus on Peptide Synthesis

The true value of these derivatives is realized in their application. In peptide synthesis, the choice of protecting group on the tyrosine side chain is critical to prevent unwanted side reactions during the coupling and deprotection cycles.

Table 2: Comparative Performance in Solid-Phase Peptide Synthesis (SPPS)
CompoundProtecting Group Stability (to TFA)Key AdvantagesPotential Issues
This compound N/A (unprotected hydroxyl)Readily available.Phenolic hydroxyl can be acylated during coupling.[4]
Boc-L-Tyr(Bzl)-ol Partially labile.Offers protection against acylation.Benzyl group can migrate to the aromatic ring under repeated acidic conditions.[5]
Boc-L-Tyr(2,6-di-Cl-Bzl)-ol Highly stable.Increased stability prevents side-product formation in lengthy syntheses.Requires stronger acid (e.g., HF) for final cleavage.

The unprotected phenolic hydroxyl of this compound is nucleophilic and can lead to side reactions during peptide coupling.[4] The use of a benzyl protecting group in Boc-L-Tyr(Bzl)-ol mitigates this issue. However, the benzyl group itself can be partially cleaved or can migrate under the acidic conditions used for Boc deprotection in solid-phase peptide synthesis (SPPS).[5] The electron-withdrawing chlorine atoms in Boc-L-Tyr(2,6-di-Cl-Bzl)-ol significantly enhance the stability of the benzyl ether linkage, making it a more robust choice for the synthesis of long peptides.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key synthetic transformations and the general workflow for utilizing these compounds in peptide synthesis.

Synthesis_of_Boc_L_Tyrosinol_Derivatives Tyrosine L-Tyrosine Boc_Tyr Boc-L-Tyrosine Tyrosine->Boc_Tyr (Boc)₂O Boc_Tyr_Bzl Boc-L-Tyr(Bzl)-OH Boc_Tyr->Boc_Tyr_Bzl BnBr, Base Boc_Tyrosinol This compound Boc_Tyr->Boc_Tyrosinol Reduction (e.g., BH₃·THF) Boc_Tyrosinol_Bzl Boc-L-Tyr(Bzl)-ol Boc_Tyr_Bzl->Boc_Tyrosinol_Bzl Reduction (e.g., BH₃·THF)

Synthesis of this compound and its Benzyl Derivative.

SPPS_Workflow start Resin-Bound Peptide deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (e.g., DIEA) deprotection->neutralization coupling Coupling with this compound Derivative neutralization->coupling wash Wash coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection cleavage Final Cleavage (e.g., HF) repeat->cleavage Final Cycle end Purified Peptide cleavage->end

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a valuable and versatile chiral synthon. The synthesis of its derivatives, particularly those with protecting groups on the phenolic hydroxyl, provides access to a range of building blocks with tailored properties. For applications requiring high stability under acidic conditions, such as in Boc-SPPS, derivatives like Boc-L-Tyr(2,6-di-Cl-Bzl)-ol are superior to the standard benzyl-protected analogue. The selection of the appropriate derivative should be a careful consideration of the overall synthetic strategy to maximize yield and purity of the final product.

References

Performance of Boc-L-Tyrosinol Across Different Peptide Synthesis Resins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of the appropriate resin is a critical decision that significantly influences the overall efficiency, purity, and yield of the final peptide. This guide provides an objective comparison of the performance of Boc-L-Tyrosinol when used with three common resins in Boc-strategy SPPS: Merrifield, PAM, and 2-Chlorotrityl chloride (2-CTC) resin. The information presented is a synthesis of established principles in peptide chemistry and data from various sources.

Comparison of Resin Performance with this compound

The choice of resin for anchoring the first amino acid, this compound, impacts several key aspects of the synthesis, from loading efficiency to the conditions required for final cleavage. The following table summarizes the expected performance characteristics of each resin. It is important to note that direct comparative data for this compound across these resins under identical conditions is limited in the literature; therefore, the presented values are based on typical outcomes for Boc-amino acids in general.

Performance MetricMerrifield ResinPAM Resin2-Chlorotrityl Chloride (2-CTC) Resin
Typical Loading Capacity 0.5 - 1.2 mmol/g0.5 - 1.0 mmol/g0.3 - 1.6+ mmol/g[1]
Expected Loading Efficiency Moderate to GoodGood to High[2]High
Cleavage Conditions Strong acid (e.g., anhydrous HF, TFMSA)[2][3]Strong acid (e.g., anhydrous HF, TFMSA)[4]Very mild acid (e.g., 1-5% TFA in DCM)[1][5]
Risk of Racemization Low (with cesium salt method)Low (with HOBt)[4]Very Low[6]
Risk of Side Reactions Risk of chain loss with repeated TFA deprotection[2][3]More stable to TFA than Merrifield, minimizing chain loss[2][3]Minimized diketopiperazine formation[5][6]
Expected Crude Peptide Purity GoodGood to HighGenerally High[1]
Overall Yield ModerateModerate to HighHigh[1]

Experimental Protocols

Detailed methodologies for loading this compound onto each of the compared resins are provided below. It is crucial to use anhydrous solvents and reagents to ensure optimal reaction conditions.

Protocol 1: Loading of this compound onto Merrifield Resin (Cesium Salt Method)

This method is widely used to minimize the risk of racemization during the esterification of the first amino acid to the chloromethylated resin.[2]

  • Prepare Cesium Salt :

    • Dissolve this compound (1.2 equivalents relative to resin substitution) in methanol.

    • Add approximately 10% water by volume and titrate the solution to a pH of 7.0 using a 20% aqueous solution of cesium carbonate.

    • Remove the solvent via rotary evaporation.

    • To ensure the salt is completely dry, co-evaporate the residue twice with anhydrous N,N-Dimethylformamide (DMF).[2]

  • Resin Swelling :

    • In a reaction vessel, swell the Merrifield resin in Dichloromethane (DCM) for 1 hour.

    • Wash the resin three times with DMF.[2]

  • Attachment Reaction :

    • Dissolve the dried this compound cesium salt in a minimal amount of DMF.

    • Add this solution to the swollen resin.

    • Agitate the mixture at 50°C for 12-24 hours.[2]

  • Washing and Capping :

    • Filter the resin and wash it sequentially with DMF (3x), a 1:1 mixture of DMF and water (3x), DMF (3x), and DCM (3x).

    • To cap any unreacted chloromethyl sites, treat the resin with a solution of 1 M N,N-Diisopropylethylamine (DIEA) in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

    • Dry the resin under a vacuum.[2]

Protocol 2: Loading of this compound onto PAM Resin

This protocol employs a standard carbodiimide activation method, with the addition of 1-Hydroxybenzotriazole (HOBt) to suppress racemization.[2][4]

  • Resin Swelling : Swell the Hydroxymethyl-PAM resin in DMF (approximately 15 mL per gram of resin) for 1-2 hours.[2]

  • Activation :

    • In a separate vessel, dissolve this compound (2.0 equivalents relative to the resin) and HOBt (2.0 equivalents) in a minimal amount of DMF.

    • In another vessel, dissolve 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents) in DMF.[2]

  • Coupling Reaction :

    • Add the this compound/HOBt solution to the swollen resin.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (2.0 equivalents) to the resin mixture, followed by the DMAP solution.

    • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Washing and Capping :

    • Filter the resin and wash it three times with DMF.

    • Cap any unreacted hydroxyl groups by treating the resin with a mixture of acetic anhydride and DIEA in DCM for 30 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Dry the resin under a vacuum.

Protocol 3: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin allows for the attachment of the first amino acid with minimal risk of racemization due to the mild reaction conditions.[6]

  • Resin Swelling : Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Amino Acid Preparation : In a separate flask, dissolve this compound (1.0 to 1.5 equivalents relative to the resin's theoretical loading) in a minimal amount of anhydrous DCM. A small amount of DMF can be added if the amino acid is not fully soluble.

  • Coupling Reaction :

    • Add the amino acid solution to the swollen resin.

    • Add DIEA (2.0 to 4.0 equivalents relative to the amino acid) to the reaction mixture. It is often beneficial to add the DIEA in two portions.

    • Agitate the mixture at room temperature for 1 to 4 hours.

  • Capping and Washing :

    • To cap any remaining unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and continue to agitate for 15-30 minutes.

    • Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and Methanol (3x).

    • Dry the resin under a vacuum.

Visualizations

The following diagrams illustrate the general workflow of Boc-SPPS and the logical considerations when selecting a resin for peptide synthesis with this compound.

Boc_SPPS_Workflow start Start: Swell Resin deprotection 1. Boc Deprotection (e.g., 50% TFA in DCM) start->deprotection neutralization 2. Neutralization (e.g., 10% DIEA in DCM) deprotection->neutralization coupling 3. Amino Acid Coupling (Boc-AA-OH + Activator) neutralization->coupling wash 4. Washing (DMF, DCM) coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotection Next AA final_cleavage Final Cleavage & Deprotection (e.g., Anhydrous HF + Scavengers) repeat->final_cleavage Final AA end_product Purified Peptide final_cleavage->end_product Resin_Selection_Logic start Start: Peptide Synthesis with this compound question1 Need to synthesize protected peptide fragments? start->question1 question2 Synthesizing a long or aggregation-prone peptide? question1->question2 No resin_2ctc Use 2-CTC Resin (Mild Cleavage) question1->resin_2ctc Yes resin_pam Use PAM Resin (Higher Stability) question2->resin_pam Yes resin_merrifield Use Merrifield Resin (Standard Choice) question2->resin_merrifield No

References

Safety Operating Guide

Navigating the Safe Disposal of Boc-L-Tyrosinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Skin Protection: Wear a lab coat. For larger spills, a full suit and boots should be considered.[1]

  • Respiratory Protection: In case of dust, mist, or vapor generation, use a NIOSH-approved respirator.[1][2]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.

Properties of Boc-L-Tyrosinol

The following table summarizes the known properties of this compound. This data is essential for a proper risk assessment.

PropertyValue
CAS Number 83345-46-4
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.33 g/mol
Appearance White powder
Melting Point 115-122 ºC
Storage Store at 0-8 °C

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste.[3]

  • Waste Collection: Collect waste material in a clearly labeled, sealed, and appropriate container. The container must be compatible with the chemical. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[3]

  • Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Include any known hazard symbols (e.g., irritant), if applicable based on the safety information of similar compounds.[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.[3]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office for pickup and disposal.

  • Documentation: Provide the disposal company with a copy of available safety information for a similar compound if a specific SDS is not available.[3]

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area if the spill is large or in a poorly ventilated space and increase ventilation.[3]

  • Containment: For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container. For large spills, use a shovel for containment.[1] Avoid generating dust.[2]

  • Cleanup: Place spilled material in a clean, dry, sealable, and labeled container for hazardous waste disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE, including a dust respirator, during cleanup.[1][2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

This compound Disposal Workflow A Assess Spill or Waste B Small Quantity / Residue A->B Waste C Large Spill A->C Spill D Wear Full PPE B->D C->D H Decontaminate Area C->H E Collect in Labeled, Sealed Container D->E F Store in Designated Chemical Waste Area E->F G Contact EHS for Disposal F->G H->E

This compound Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-Tyrosinol
Reactant of Route 2
Boc-L-Tyrosinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.